molecular formula C49H79N11O19 B10785103 Empedopeptin

Empedopeptin

货号: B10785103
分子量: 1126.2 g/mol
InChI 键: WSCOCOSDPASNLN-KWFINCGOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Empedopeptin is a cyclodepsipeptide.

属性

分子式

C49H79N11O19

分子量

1126.2 g/mol

IUPAC 名称

(2S)-2-[(3R,6S,13S,16R,19S,20R,25S,28R,31R,34R)-16-[(S)-carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C49H79N11O19/c1-2-3-4-5-6-7-8-9-10-14-26-23-33(64)58-20-12-16-30(58)40(68)54-28(24-61)44(72)59-21-13-17-31(59)41(69)53-27(15-11-19-52-49(50)51)39(67)56-34(37(65)46(74)75)42(70)55-29(25-62)45(73)60-22-18-32(63)36(60)43(71)57-35(48(78)79-26)38(66)47(76)77/h26-32,34-38,61-63,65-66H,2-25H2,1H3,(H,53,69)(H,54,68)(H,55,70)(H,56,67)(H,57,71)(H,74,75)(H,76,77)(H4,50,51,52)/t26-,27+,28+,29-,30-,31+,32+,34+,35+,36-,37-,38-/m0/s1

InChI 键

WSCOCOSDPASNLN-KWFINCGOSA-N

手性 SMILES

CCCCCCCCCCC[C@H]1CC(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N3CCC[C@@H]3C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N4CC[C@H]([C@H]4C(=O)N[C@@H](C(=O)O1)[C@@H](C(=O)O)O)O)CO)[C@@H](C(=O)O)O)CCCN=C(N)N)CO

规范 SMILES

CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO

产品来源

United States

Foundational & Exploratory

Empedopeptin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empedopeptin is a potent, naturally occurring cyclic lipodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Produced by the bacterium Empedobacter haloabium (ATCC 31962), its discovery in the early 1980s marked the identification of a new class of antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the fermentation, isolation, and purification of this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction

This compound is a water-soluble, amphoteric depsipeptide antibiotic characterized by a unique structure containing eight amino acid residues and a C14 fatty acid moiety.[1] Its molecular formula is C₄₉H₇₉N₁₁O₁₉, with a corresponding molecular weight of 1126.56 Da.[2] The structure of this compound consists of a cyclic octapeptide core, which includes both D- and L-amino acids, as well as non-proteinogenic amino acids such as hydroxyaspartic acid and hydroxyproline.[3][4] This intricate structure is crucial for its biological activity, which involves the inhibition of bacterial cell wall synthesis.[5][6]

Discovery and Producing Organism

This compound was first isolated from the fermentation broth of Empedobacter haloabium sp. nov. (ATCC 31962), a Gram-negative soil bacterium.[1][3] The discovery of this compound was the result of screening programs aimed at identifying novel antimicrobial compounds from natural sources.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a multi-enzyme complex encoded by a biosynthetic gene cluster (BGC). While the BGC from E. haloabium has not been fully characterized, studies on the closely related this compound-producing strain Massilia sp. YMA4 have elucidated a nonribosomal peptide synthetase (NRPS) pathway.[7][8]

The proposed biosynthetic pathway involves the sequential activation and condensation of amino acid precursors by the NRPS machinery. The this compound BGC in Massilia sp. YMA4 includes:

  • NRPS Genes (empC, empD, empE): These genes encode the core synthetases responsible for assembling the peptide backbone.

  • Dioxygenase Genes (empA, empB): These genes are responsible for the hydroxylation of specific amino acid residues within the peptide, which are critical for the antibiotic's activity.[7][8]

A schematic representation of the proposed biosynthetic pathway is provided below.

Empedopeptin_Biosynthesis cluster_loading Initiation cluster_elongation Elongation (NRPS Modules) cluster_modification Post-assembly Modification cluster_release Cyclization and Release Fatty_Acid β-hydroxytetradecanoic acid Loading Acyl-CoA Synthetase (empE) Fatty_Acid->Loading L_Pro L-Proline L_Pro->Loading empE_mod empE Loading->empE_mod Module 1 empD_mod empD empE_mod->empD_mod Modules 2-4 empC_mod empC empD_mod->empC_mod Modules 5-8 Linear_Peptide Linear Lipodepsipeptide empC_mod->Linear_Peptide Hydroxylation Hydroxylation (empA, empB) Cyclization Thioesterase (TE domain) Hydroxylation->Cyclization Linear_Peptide->Hydroxylation This compound This compound Cyclization->this compound

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Empedobacter haloabium ATCC 31962

The production of this compound is achieved through submerged fermentation of E. haloabium. The following protocol is based on the methods described by Konishi et al. (1984) and subsequent work.[3][6]

4.1.1. Fermentation Medium

A meat-based medium has been reported for the cultivation of E. haloabium ATCC 31962.[4] The composition of the medium is as follows:

ComponentConcentration (g/L)
Soluble Starch20.0
Glucose10.0
Meat Extract2.0
Bacto Yeast Extract2.0
N-Z-Case5.0
CaCO₃2.0

4.1.2. Fermentation Conditions

  • Inoculum: A seed culture of E. haloabium is prepared in the same medium and incubated for 24-48 hours.

  • Fermenter: The production is carried out in a stirred-tank fermenter.

  • Temperature: 28 - 30 °C

  • pH: Maintained at 7.0 - 7.5

  • Aeration: 1.0 vvm (volume of air per volume of medium per minute)

  • Agitation: 200 - 300 rpm

  • Fermentation Time: 72 - 96 hours

Isolation and Purification of this compound

The following multi-step purification protocol is designed to isolate this compound from the fermentation broth with high purity.

4.2.1. Extraction

  • Cell Removal: The fermentation broth is centrifuged to remove the bacterial cells.

  • Solvent Extraction: The supernatant is extracted with an equal volume of n-butanol. The this compound partitions into the organic phase.

  • Concentration: The n-butanol extract is concentrated under reduced pressure to yield a crude extract.

4.2.2. Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to achieve high purity.

Empedopeptin_Purification Centrifugation Centrifugation Supernatant Supernatant Centrifugation->Supernatant Butanol_Extraction n-Butanol Extraction Supernatant->Butanol_Extraction Crude_Extract Crude Butanol Extract Butanol_Extraction->Crude_Extract VLC Reversed-Phase Vacuum Liquid Chromatography Crude_Extract->VLC Semi_Pure_Fraction Semi-Pure this compound VLC->Semi_Pure_Fraction HPLC1 Reversed-Phase HPLC (1) Semi_Pure_Fraction->HPLC1 Further_Purified Further Purified this compound HPLC1->Further_Purified HPLC2 Reversed-Phase HPLC (2) Further_Purified->HPLC2 Pure_this compound Pure this compound HPLC2->Pure_this compound

Workflow for the isolation and purification of this compound.

Step 1: Reversed-Phase Vacuum Liquid Chromatography (VLC)

  • Stationary Phase: C18 reversed-phase silica gel.

  • Mobile Phase: A stepwise gradient of methanol in water, followed by dichloromethane.

    • H₂O/MeOH (70:30)

    • Increasing proportions of MeOH

    • 100% MeOH

    • Dichloromethane

  • Fraction Collection: Fractions are collected and analyzed by LC-MS to identify those containing this compound (m/z 1126.6 [M+H]⁺ and 1124.6 [M-H]⁻).[6]

Step 2: First Reversed-Phase High-Performance Liquid Chromatography (HPLC)

  • Column: Macherey-Nagel Nucleodur 100-5 C18 (250 x 8 mm, 5 µm).[6]

  • Mobile Phase: A linear gradient of 62:38 to 75:25 MeOH/H₂O (containing 2 mM NH₄OAc) over 30 minutes.[6]

  • Flow Rate: 1.8 ml/min.[6]

  • Detection: UV at 210 nm.[6]

Step 3: Second Reversed-Phase HPLC

  • Column: Macherey-Nagel Nucleosil 120-5 C18 (250 x 4 mm, 5 µm).[6]

  • Mobile Phase: A two-step linear gradient:

    • 60:40 to 65:35 MeOH/H₂O (2 mM NH₄OAc) over 15 minutes.

    • 65:35 to 90:10 over 5 minutes, followed by isocratic elution at 90:10 for 10 minutes.[6]

  • Flow Rate: 0.8 ml/min.[6]

  • Detection: UV at 210 nm.[6]

Quantitative Data

The following table summarizes the quantitative data associated with the production and purification of this compound.

ParameterValueReference(s)
Fermentation
Fermentation Scale3 Liters[6]
Purification
Final Yield6.2 mg of pure this compound[6]
Overall YieldApproximately 2.07 mg/LCalculated

Biological Activity and Mechanism of Action

This compound exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][3] Its activity is notably enhanced in the presence of calcium ions.[5][6]

6.1. Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values of this compound against various bacterial strains.

Bacterial StrainMIC (µg/ml)Reference(s)
Staphylococcus aureus (Methicillin-sensitive)0.5 - 1.0[3]
Staphylococcus aureus (Methicillin-resistant)1.0 - 2.0[3]
Streptococcus pneumoniae (Penicillin-sensitive)0.25 - 0.5[3]
Streptococcus pneumoniae (Penicillin-resistant)0.5 - 1.0[3]
Enterococcus faecalis4.0 - 8.0[3]
Clostridium difficile0.5 - 1.0[3]

6.2. Mechanism of Action

This compound inhibits the late stages of bacterial cell wall biosynthesis.[5][6] Its primary target is Lipid II, a crucial precursor in peptidoglycan synthesis. This compound forms a calcium-dependent complex with Lipid II on the outer leaflet of the bacterial cytoplasmic membrane.[5][6] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan layer, ultimately leading to cell lysis and death.

Empedopeptin_MoA cluster_membrane Bacterial Cytoplasmic Membrane LipidII Lipid II Complex This compound-Ca²⁺-Lipid II Complex LipidII->Complex Peptidoglycan Growing Peptidoglycan This compound This compound Calcium Ca²⁺ Calcium->Complex Complex->Peptidoglycan Inhibition

Mechanism of action of this compound.

Conclusion

This compound remains a compelling antibiotic candidate due to its potent activity against resistant Gram-positive pathogens and its unique mechanism of action. This technical guide provides a detailed compilation of the available knowledge on its discovery, biosynthesis, and the methodologies for its production and purification. The information presented herein is intended to facilitate further research and development of this compound and its analogs as potential therapeutic agents.

References

An In-depth Technical Guide to Empedopeptin and its Producing Organism, Massilia sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empedopeptin, a cyclic lipodepsipeptide antibiotic, has demonstrated potent activity against a range of multi-resistant Gram-positive bacteria. Produced by the marine bacterium Massilia sp. YMA4, this compound operates through a calcium-dependent mechanism, targeting the late stages of peptidoglycan biosynthesis. This technical guide provides a comprehensive overview of this compound, including the biology of the producing organism, its biosynthesis, mechanism of action, and detailed experimental protocols for its study. Quantitative data on its bioactivity is presented, along with visualizations of key pathways and experimental workflows to facilitate further research and development.

Introduction to this compound and Massilia sp.

This compound is a natural product belonging to the lipodepsipeptide class of antibiotics. It is characterized by an eight-amino-acid cyclic core attached to a lipid tail.[1] This structure is crucial for its potent antibacterial activity, particularly against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[2][3] The producing organism, Massilia sp. YMA4, is a Gram-negative bacterium isolated from marine sediment.[1][4] The discovery of this compound from this organism highlights the potential of marine microbes as a source of novel bioactive compounds.

Biosynthesis of this compound

The biosynthesis of this compound in Massilia sp. YMA4 is orchestrated by a non-ribosomal peptide synthetase (NRPS) system, encoded by the emp biosynthetic gene cluster.[1][4] This cluster comprises several key genes: empC, empD, and empE, which encode the core NRPS machinery, and empA and empB, which are responsible for the hydroxylation of amino acid residues within the peptide core.[1][3] These hydroxylations have been shown to be critical for the full antibiotic activity of this compound.[3]

The NRPS complex assembles the peptide chain in a modular fashion, incorporating specific amino acids at each module. The final cyclic structure is achieved through the action of a thioesterase domain, which releases the nascent peptide and catalyzes intramolecular cyclization.

empedopeptin_biosynthesis cluster_BGC emp Biosynthetic Gene Cluster cluster_NRPS NRPS Assembly Line empA empA (Dioxygenase) Hydroxylation Hydroxylation (EmpA/B) empB empB (Dioxygenase) empC empC (NRPS) NRPS_complex EmpC/D/E NRPS Complex empD empD (NRPS) empE empE (NRPS) AminoAcids Amino Acid Precursors AminoAcids->NRPS_complex Elongation FattyAcid Fatty Acid Precursor FattyAcid->NRPS_complex Initiation Linear_Peptide Linear Lipopeptide Intermediate NRPS_complex->Linear_Peptide Linear_Peptide->Hydroxylation Cyclization Cyclization (Thioesterase Domain) Hydroxylation->Cyclization This compound This compound Cyclization->this compound

This compound Biosynthesis Pathway

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the late stages of cell wall biosynthesis.[2] Its primary target is Lipid II, a crucial precursor molecule in the synthesis of peptidoglycan.[2] The mechanism is calcium-dependent; in the presence of Ca²⁺ ions, this compound forms a complex with Lipid II on the outer surface of the bacterial cytoplasmic membrane.[2][5] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan layer, ultimately leading to cell lysis and death.[2]

mechanism_of_action cluster_membrane Bacterial Cytoplasmic Membrane LipidII Lipid II Complex This compound-Ca²⁺-Lipid II Complex LipidII->Complex PG_synthesis Peptidoglycan Synthesis CellLysis Cell Lysis PG_synthesis->CellLysis leads to This compound This compound This compound->Complex Calcium Ca²⁺ Calcium->Complex Inhibition Inhibition Complex->Inhibition Inhibition->PG_synthesis

This compound's Mechanism of Action

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

The antibacterial activity of this compound is significantly enhanced in the presence of physiological concentrations of calcium.[2]

Bacterial StrainMIC (µg/mL) without Ca²⁺MIC (µg/mL) with 1.25 mM Ca²⁺
Staphylococcus aureus ATCC 2921381
Staphylococcus aureus (MRSA)81
Streptococcus pneumoniae (Penicillin-resistant)40.25
Enterococcus faecalis164
Enterococcus faecium (Vancomycin-resistant)164
Bacillus subtilis 16810.125

Data compiled from literature.[2]

Table 2: Impact of Gene Deletions on this compound Production and Bioactivity

Genetic studies on Massilia sp. YMA4 have elucidated the roles of the emp gene cluster.

Mutant StrainThis compound ProductionAntibacterial Activity vs. S. aureus
Wild-Type Massilia sp. YMA4ProducedHigh
ΔempAThis compound analogs producedSignificantly reduced
ΔempBThis compound analogs producedSignificantly reduced
ΔempCNot producedAbolished
ΔempDNot producedAbolished
ΔempENot producedAbolished

Based on findings from Ho et al., 2021.[1][3]

Experimental Protocols

Cultivation of Massilia sp. YMA4
  • Media Preparation : Prepare Yeast Malt Broth (YMB) containing 3 g/L yeast extract, 3 g/L malt extract, 10 g/L dextrose, and 5 g/L peptone. For solid media (YMA), add 15 g/L agar.

  • Inoculation and Incubation : Inoculate a single colony of Massilia sp. YMA4 into YMB. Incubate at 30°C with orbital shaking at 120 rpm.[3]

  • Large-Scale Culture : For large-scale production, transfer a seed culture to a larger volume of YMB and incubate for 3 days at 30°C.[4]

Extraction and Purification of this compound
  • Extraction : Centrifuge the culture broth to separate the supernatant and cell pellet. Extract the supernatant sequentially with equal volumes of ethyl acetate (EtOAc) and then n-butanol (BuOH).[4]

  • Concentration : Concentrate the organic extracts under reduced pressure.

  • Chromatographic Purification : Subject the crude extract to reversed-phase High-Performance Liquid Chromatography (HPLC) for purification.[2] A typical protocol involves a C18 column with a gradient of methanol and water.

Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum : Grow the test bacterium to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution : Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth, with and without the addition of 1.25 mM CaCl₂.[2]

  • Inoculation and Incubation : Inoculate each well with the bacterial suspension. Incubate the plates at the optimal temperature for the test organism for 18-24 hours.

  • Reading Results : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Experimental and Analytical Workflow

The discovery and characterization of this compound from Massilia sp. YMA4 involved an integrated omics approach.

experimental_workflow cluster_discovery Discovery Phase cluster_analysis Analytical Phase cluster_validation Validation Phase Isolation Isolation of Massilia sp. YMA4 Cultivation Cultivation in Yeast Malt Broth Isolation->Cultivation AntagonisticAssay Antagonistic Assay vs. S. aureus Cultivation->AntagonisticAssay Genomics Genome Mining (antiSMASH) Cultivation->Genomics Extraction Extraction with EtOAc and BuOH AntagonisticAssay->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Metabolomics Comparative Metabolomics & Molecular Networking LCMS->Metabolomics GeneKnockout Gene Knockout (ΔempA-E) Metabolomics->GeneKnockout StructureElucidation Structure Elucidation of Analogs Metabolomics->StructureElucidation Genomics->GeneKnockout BioactivityTesting Bioactivity Testing of Mutants GeneKnockout->BioactivityTesting

Workflow for this compound Discovery

Conclusion

This compound represents a promising antibiotic with a distinct mechanism of action against challenging Gram-positive pathogens. The producing organism, Massilia sp. YMA4, serves as a valuable source for this and potentially other novel bioactive compounds. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to investigate the broader biosynthetic capabilities of the genus Massilia.

References

Empedopeptin: A Technical Guide to its Structure Elucidation and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin, also known as BMY-28117, is a cyclic lipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2] First isolated from the fermentation broth of Empedobacter haloabium ATCC 31962, its unique structure and mechanism of action have made it a subject of interest in the ongoing search for novel antimicrobial agents.[2][3] This technical guide provides a comprehensive overview of the structure elucidation and chemical properties of this compound, incorporating detailed experimental methodologies and data analysis.

Structure Elucidation

The determination of this compound's complex structure was a multi-faceted process involving chemical degradation, spectroscopic analysis, and stereochemical determination.

Amino Acid and Fatty Acid Composition

Initial structural analysis of this compound revealed it to be a cyclic depsipeptide, containing both amino acid residues and a fatty acid moiety linked by amide and ester bonds.[1] Acid hydrolysis of this compound, followed by amino acid analysis, identified the constituent amino acids. The fatty acid component was identified through analysis of the hydrolysate.

Table 1: Constituent Components of this compound [1]

ComponentMolar RatioStereochemistry
β-hydroxytetradecanoic acid1-
L-Arginine1L
D-Proline1D
L-Proline1L
D-Serine2D
L-3-Hydroxyproline1L
D-β-Hydroxyaspartic acid1D
L-β-Hydroxyaspartic acid1L
Sequence Determination

The sequence of the amino acids and the position of the fatty acid were established through partial hydrolysis and mass spectral analysis of the intact molecule and its fragments.[1]

Mass Spectrometry Fragmentation Analysis:

LC-MS/MS analysis of this compound provides key fragmentation data for sequence confirmation. The observed b and y ions from collision-induced dissociation (CID) help to piece together the amino acid sequence.

Table 2: Key ESI-MS/MS Fragmentation Ions of this compound [4]

Ion Typem/zDeduced Fragment
[M+H]⁺1126.5630Full Molecule
b₇977.5298-
b₆864.4842-
b₅777.4520-
b₄646.4296-
b₂393.2738-
y₈918.3830-
y₇821.3257-
y₆734.2978-
y₅637.2446-

Note: The exact peptide fragments corresponding to each b and y ion require detailed analysis of the full mass spectrum, which is not available in the public literature.

Spectroscopic Data

While detailed 1H and 13C NMR assignments for this compound are not fully available in the published literature, the general workflow for the structural elucidation of similar cyclic lipodepsipeptides relies heavily on 1D and 2D NMR techniques (COSY, TOCSY, NOESY, HSQC, HMBC) to determine the connectivity and spatial proximity of atoms.

Final Structure

The culmination of these analytical techniques led to the elucidation of the complete structure of this compound as a cyclic lipodepsipeptide with a C14 β-hydroxy fatty acid tail.[1][5]

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

Table 3: Physicochemical Properties of this compound

PropertyValueSource
Appearance White powder[2]
Molecular Formula C₄₉H₇₉N₁₁O₁₉[4]
Molecular Weight 1126.2 g/mol (Computed)[6]
Monoisotopic Mass 1125.55536933 Da (Computed)[6]
Solubility Water-soluble[2]
XLogP3 -0.6 (Computed)[6]
Topological Polar Surface Area 473 Ų (Computed)[6]

Experimental Protocols

This section outlines the detailed methodologies for key experiments involved in the isolation, characterization, and mechanism of action studies of this compound.

Production and Isolation of this compound

Protocol for Production and Purification: [2]

  • Fermentation: Empedobacter haloabium ATCC 31962 is cultured in a suitable fermentation medium.

  • Extraction: The fermentation broth is extracted with butanol.

  • Initial Purification: The crude butanol extract is subjected to reversed-phase vacuum liquid chromatography. A stepwise gradient elution is performed starting with H₂O/MeOH (70:30) with increasing proportions of MeOH, followed by dichloromethane.

  • Fraction Collection: Fractions are monitored by LC-MS. The fraction eluting with 100% MeOH, containing the pseudomolecular ions [M+H]⁺ (m/z 1126.6) and [M-H]⁻ (m/z 1124.6), is collected.

  • Final Purification: The this compound-containing fraction is further purified by reversed-phase HPLC using a linear gradient of 62:38 to 75:25 MeOH/H₂O (containing 2 mM NH₄OAc) over 30 minutes on a C18 column. The eluent is monitored at 210 nm.

Structural Elucidation Methodologies

Workflow for this compound Structure Elucidation:

G cluster_0 Isolation & Purification cluster_1 Structural Analysis cluster_2 Structure Confirmation A Fermentation of Empedobacter haloabium B Solvent Extraction (Butanol) A->B C Reversed-Phase Chromatography B->C F Mass Spectrometry (MS & MS/MS) C->F G NMR Spectroscopy (1D & 2D) C->G D Acid Hydrolysis E Amino Acid Analysis D->E H Stereochemistry Determination E->H I Sequence Assembly F->I G->I H->I J Final Structure of This compound I->J

Caption: Workflow for the structure elucidation of this compound.

Protocol for Amino Acid Analysis (General):

  • Hydrolysis: A sample of this compound is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.

  • Chromatographic Separation: The derivatized amino acids are separated and quantified using reversed-phase HPLC.

  • Stereochemistry Determination: The retention times of the derivatized amino acids are compared to those of derivatized D- and L-amino acid standards to determine the stereochemistry of each amino acid in the peptide.

Mechanism of Action Studies

Protocol for Precursor Incorporation Assay: [1]

  • Bacterial Culture: Bacillus subtilis is grown in a defined minimal medium.

  • Radiolabeling: Tritium-labeled precursors for DNA (thymidine), RNA (uridine), protein (phenylalanine), and cell wall (N-acetylglucosamine) synthesis are added to the culture.

  • Antibiotic Treatment: The culture is incubated with this compound at a concentration corresponding to 8 times the Minimum Inhibitory Concentration (MIC). A control with no antibiotic and a positive control with a known cell wall synthesis inhibitor (e.g., vancomycin) are run in parallel.

  • Measurement of Incorporation: At various time points, aliquots of the culture are taken, and the acid-precipitable fraction is collected. The radioactivity incorporated into this fraction is measured using a scintillation counter.

  • Data Analysis: The inhibition of incorporation of each precursor is calculated relative to the untreated control.

Mechanism of Action: Inhibition of Bacterial Cell Wall Biosynthesis

This compound exerts its antibacterial effect by selectively interfering with the late stages of peptidoglycan biosynthesis in Gram-positive bacteria.[1][7] This process is calcium-dependent.[1][5]

The Target: Lipid II

The primary molecular target of this compound is Lipid II, the essential precursor for peptidoglycan synthesis.[1][7] this compound forms a complex with Lipid II on the outer surface of the bacterial cytoplasmic membrane.[1] This sequestration of Lipid II prevents its utilization by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation reactions necessary for cell wall construction.[1][8]

Calcium-Dependent Interaction

The interaction between this compound and its targets is significantly enhanced in the presence of calcium ions.[1][5] Calcium is believed to promote a stronger association between the antibiotic and the negatively charged phosphate groups of peptidoglycan precursors, as well as with phospholipids in the bacterial membrane.[1]

Signaling Pathway: Bacterial Peptidoglycan Biosynthesis and Inhibition by this compound

G UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY C55_P_in C55-P C55_P_in->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II Flipper Flipper Lipid_II->Flipper Lipid_II_out Lipid II Flipper->Lipid_II_out PBP PBP Lipid_II_out->PBP PGN Growing Peptidoglycan PBP->PGN This compound This compound This compound->Lipid_II_out Inhibition Ca2 Ca²⁺ Ca2->this compound

References

Physicochemical Properties of Empedopeptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin is a naturally occurring cyclic lipodepsipeptide antibiotic with potent activity against a range of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1] Originally isolated from the bacterium Empedobacter haloabium, this complex molecule has garnered significant interest for its unique mechanism of action and therapeutic potential.[2][3] this compound is a water-soluble, amphoteric compound consisting of an eight-amino-acid core cyclized by an ester bond and a C14 fatty acid tail.[2][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental methodologies, and illustrates its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is essential for its formulation, delivery, and mechanism of action studies.

PropertyValueReferences
Molecular Formula C₄₉H₇₉N₁₁O₁₉[5][6][7]
Molecular Weight 1126.22 g/mol [5][8][9]
Accurate Mass 1125.5554 Da[6][8]
Structure Type Cyclic Lipodepsipeptide[1][2][8]
Solubility Water-soluble[3][4]
Ionic Dependence Activity is Calcium-dependent[1][7][10][11]
Mass Spectrometry Base peak at m/z 1126.5630 [M+H]⁺[7]

Detailed Physicochemical Characteristics

Solubility

This compound is characterized as a water-soluble depsipeptide.[3][4] Its amphiphilic nature, arising from the hydrophobic C14 lipid tail and the hydrophilic, charged amino acid residues in the peptide core, dictates its solubility profile. While readily soluble in aqueous solutions, its behavior can be influenced by pH and the presence of salts. For novel lipopeptide antibiotics where solubility is unknown, a systematic approach is recommended.

Stability

The bioactivity of this compound is critically dependent on the presence of calcium ions.[1][10][11] Calcium ions are believed to facilitate a conformational state that promotes stronger, more stable interactions with its molecular target and with negatively charged phospholipids in the bacterial membrane.[1][10]

Specific data on the stability of this compound at various pH levels and temperatures is not extensively published. However, standard stability testing for peptide-based antibiotics is crucial for determining shelf-life and degradation pathways. Such studies typically involve subjecting the compound to stress conditions, including a range of pH values, elevated temperatures, oxidation, and photolysis.[12][13]

Spectroscopic Profile
  • Mass Spectrometry (MS): LC-MS/MS analysis has been used to confirm the structure of this compound, identifying a protonated molecule [M+H]⁺ at m/z 1126.5630, which is consistent with its molecular formula.[7] High-resolution mass spectrometry is a cornerstone for the analysis of complex natural products like this compound.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR spectra for this compound are not publicly available, NMR is a powerful tool for the complete structural elucidation of complex cyclic peptides in solution.[10][11] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments allows for the determination of the amino acid sequence, stereochemistry, and the three-dimensional solution conformation, which are critical for understanding its interaction with its target.[5][10][11]

  • UV-Vis Spectroscopy: The UV-Vis absorption profile of peptides is primarily determined by the presence of aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine).[15][16] Second-derivative UV-Vis spectroscopy can be particularly useful for resolving overlapping spectral features and monitoring subtle conformational changes that may occur during stability studies or upon binding to its target.[15][16]

Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound selectively inhibits the late stages of peptidoglycan biosynthesis in Gram-positive bacteria.[1][17] Its primary physiological target is Lipid II , the essential lipid-linked precursor for the bacterial cell wall.[1][4][10][17]

The mechanism involves the following key steps:

  • Calcium Ion Binding: this compound's activity is potentiated by calcium (Ca²⁺) ions.[1][4][10]

  • Complex Formation: In the presence of Ca²⁺, this compound forms a highly stable stoichiometric complex with Lipid II (in a 2:1 antibiotic-to-lipid ratio) on the outer surface of the bacterial cytoplasmic membrane.[1][14][17]

  • Sequestration of Precursors: This complex formation effectively sequesters Lipid II, preventing it from being utilized by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation steps of cell wall construction.[4][10]

  • Inhibition of Synthesis: By sequestering Lipid II and other undecaprenyl pyrophosphate-containing precursors (albeit with lower affinity), this compound halts the peptidoglycan synthesis cycle, leading to the accumulation of soluble precursors in the cytoplasm and ultimately, bacterial cell death.[1][10][17]

Empedopeptin_Mechanism cluster_pathway Normal Pathway This compound This compound Complex This compound-Ca²⁺-Lipid II Complex This compound->Complex Ca2 Ca²⁺ Ca2->Complex Inhibition Complex->Inhibition Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_II->Complex  Sequestration Cell_Wall_Synth Peptidoglycan Cross-linking (Cell Wall Formation) Lipid_II_path Lipid II Cell_Wall_Synth_path Cell Wall Synthesis Lipid_II_path->Cell_Wall_Synth_path

This compound's mechanism of action.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to characterizing any antibiotic. The following sections outline methodologies relevant to the study of this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This standard method is used to determine the saturation solubility of a compound in a given solvent.[1]

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent system (e.g., water, PBS) at equilibrium.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a series of vials containing the chosen solvents (e.g., sterile water, Phosphate Buffered Saline pH 7.4, 5% Dextrose in Water).

  • Equilibration: Place the sealed vials on an orbital shaker with controlled temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Quantify the concentration against a standard curve.

  • Replication: The experiment should be performed in triplicate to ensure precision and accuracy.

Protocol 2: Forced Degradation and Stability Assessment

This protocol is designed to identify potential degradation pathways and assess the intrinsic stability of this compound under stress conditions.[1][12]

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic), oxidative, and thermal stress.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Incubate at room temperature or an elevated temperature.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C) in a neutral pH buffer.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (typically with UV detection). This method must be able to separate the intact this compound from any degradation products.

  • Identification: Use HPLC-MS to identify the mass of major degradation products to elucidate degradation pathways.

Protocol 3: Analysis of Complex Formation with Lipid II

This thin-layer chromatography (TLC) based assay directly visualizes the interaction between this compound and its target, Lipid II.

Objective: To demonstrate the formation of a stable complex between this compound and peptidoglycan precursors.

Experimental_Workflow start Start incubate 1. Incubation Mix Purified Lipid II, This compound, and Ca²⁺ (e.g., 30 min at RT) start->incubate spot 2. TLC Application Spot the reaction mixture directly onto a silica TLC plate incubate->spot develop 3. Chromatographic Development Place plate in a chamber with a suitable solvent system (e.g., butanol/acetic acid/water/pyridine) spot->develop visualize 4. Visualization Dry the plate and stain with a lipid-detecting agent (e.g., phosphomolybdic acid stain) develop->visualize analyze 5. Analysis Analyze the chromatogram for a retardation in the mobility of Lipid II, indicating complex formation visualize->analyze end End analyze->end

Workflow for Lipid II complex formation assay.

References

Unveiling the Blueprint: A Technical Guide to the Identification of the Empedopeptin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Empedopeptin, a cyclic lipopeptide antibiotic, has demonstrated significant potential in combating Gram-positive bacteria, including resilient strains like Staphylococcus aureus. Its calcium-dependent mechanism, targeting cell wall biosynthesis, makes it a compelling candidate for further drug development.[1][2] This technical guide provides an in-depth exploration of the identification and characterization of the this compound biosynthetic gene cluster (BGC), leveraging an integrated omics approach as a case study.

Introduction to this compound and its Biosynthesis

This compound is an eight-amino-acid cyclic lipopeptide that exhibits its antibiotic activity by inhibiting the biosynthesis of the bacterial cell wall.[1][2] Its efficacy is contingent on the presence of calcium ions.[3][4] The biosynthesis of such complex natural products is orchestrated by a contiguous set of genes known as a biosynthetic gene cluster (BGC). In the case of this compound, this process is primarily governed by a nonribosomal peptide synthetase (NRPS) assembly line.

The producing organism, a marine bacterium identified as Massilia sp. YMA4, was the subject of a comprehensive study that successfully unveiled the this compound BGC.[1] This was achieved through a combination of comparative genomics, metabolomics, and targeted gene disruption, providing a robust model for the discovery of novel bioactive compounds.[1]

Identification of the this compound Biosynthetic Gene Cluster

The identification of the this compound BGC in Massilia sp. YMA4 was a multi-step process, integrating computational analysis with experimental validation.

Computational Analysis and Genome Mining

A computational pipeline was employed to analyze the genomic potential of Massilia strains for secondary metabolite production. This involved the use of bioinformatics tools such as antiSMASH 5.1, MiBIG, and BiG-SCAPE.[1] This analysis revealed a high diversity of BGCs within the Massilia genus, with a significant number predicted to be NRPS BGCs.[1]

In silico analysis of the identified BGC in Massilia sp. YMA4 predicted a sequence of amino acids corresponding to the known structure of this compound: Pro1-Ser2-Pro3-Arg4-Asp5-Ser6-Pro7-Asp8.[1] Furthermore, a lipo-initiation (CStarter) domain was identified in the first module of the NRPS, consistent with the lipopeptide nature of this compound.[1]

Experimental Workflow for BGC Identification

The following diagram illustrates the integrated omics workflow used to identify and characterize the this compound BGC.

Fig 1. Integrated workflow for this compound BGC identification.

Key Genes within the this compound BGC

The this compound BGC in Massilia sp. YMA4 is comprised of several key genes responsible for the synthesis and modification of the this compound molecule. Gene knockout experiments were instrumental in elucidating the function of these genes.[1]

GeneProposed FunctionMutant Phenotype
empADioxygenase (Hydroxylation)Production of this compound analogs, significantly reduced antibiotic activity.
empBDioxygenase (Hydroxylation)Production of this compound analogs, significantly reduced antibiotic activity.
empCCore Nonribosomal Peptide SynthetaseNo this compound production.
empDCore Nonribosomal Peptide SynthetaseNo this compound production.
empECore Nonribosomal Peptide SynthetaseNo this compound production.

Table 1. Functional analysis of key genes in the this compound BGC through targeted gene disruption.[1]

Proposed Biosynthetic Pathway of this compound

Based on the in silico analysis and the results of gene knockout experiments, a biosynthetic pathway for this compound can be proposed. The core of this pathway is the NRPS assembly line encoded by empC, empD, and empE. The dioxygenases encoded by empA and empB are responsible for the hydroxylation of amino acid residues, which is crucial for the full antibiotic activity of this compound.[1]

Empedopeptin_Biosynthesis cluster_nrps NRPS Assembly Line cluster_modification Post-Assembly Modification cluster_product Final Product empE empE (Modules 1-5) empD empD (Module 6) empC empC (Modules 7-8) Linear_Lipopeptide Linear Lipopeptide Intermediate empC->Linear_Lipopeptide Release & Cyclization empA empA (Dioxygenase) Hydroxylated_Lipopeptide Hydroxylated Linear Lipopeptide empA->Hydroxylated_Lipopeptide empB empB (Dioxygenase) empB->Hydroxylated_Lipopeptide This compound This compound Fatty_Acid Fatty Acid Precursor Fatty_Acid->empE Amino_Acids Amino Acid Precursors Amino_Acids->empE Amino_Acids->empD Amino_Acids->empC Linear_Lipopeptide->empA Linear_Lipopeptide->empB Hydroxylated_Lipopeptide->this compound Final processing

Fig 2. Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the identification and characterization of the this compound BGC.

Genomic DNA Extraction and Sequencing
  • Bacterial Culture: Massilia sp. YMA4 is cultured in a suitable broth medium (e.g., Marine Broth 2216) at an appropriate temperature (e.g., 28°C) with shaking until the late-logarithmic phase.

  • Cell Harvesting: Bacterial cells are harvested by centrifugation.

  • DNA Extraction: Genomic DNA is extracted using a commercial genomic DNA isolation kit following the manufacturer's instructions.

  • Quality Control: The quality and quantity of the extracted DNA are assessed using a spectrophotometer and gel electrophoresis.

  • Sequencing: High-throughput sequencing is performed using a platform such as Illumina to generate whole-genome sequence data.

Gene Disruption via Insertional Mutation
  • Plasmid Construction: A suicide vector (e.g., pEX18Tc-based) is used for gene disruption. Internal fragments of the target genes (empA, empB, empC, empD, empE) are amplified by PCR and cloned into the suicide vector.

  • Transformation: The constructed plasmids are transformed into a suitable E. coli strain (e.g., S17-1) for conjugation.

  • Conjugation: The E. coli donor strain carrying the suicide vector is mixed with the recipient Massilia sp. YMA4. The mixture is plated on a suitable medium and incubated to allow for conjugation.

  • Selection of Mutants: The conjugated cells are plated on a selective medium containing an appropriate antibiotic (e.g., tetracycline) to select for single-crossover homologous recombination events, resulting in the disruption of the target gene.

  • Verification: The successful insertion and disruption of the target gene are confirmed by PCR using primers flanking the insertion site.

Metabolite Extraction and Analysis
  • Cultivation: Wild-type and mutant strains of Massilia sp. YMA4 are cultured under conditions known to induce this compound production.

  • Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is collected and dried.

  • LC-MS/MS Analysis: The dried extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and compare the metabolite profiles of the wild-type and mutant strains.

  • Data Analysis: The LC-MS/MS data is analyzed using software such as GNPS (Global Natural Products Social Molecular Networking) to identify this compound and its analogs.[1]

Conclusion and Future Perspectives

The successful identification and characterization of the this compound biosynthetic gene cluster in Massilia sp. YMA4 highlight the power of combining genomic and metabolomic approaches for natural product discovery.[1] This knowledge opens up several avenues for future research and development:

  • Heterologous Expression: The identified BGC can be expressed in a heterologous host to improve the yield of this compound or to produce novel analogs.

  • Biosynthetic Engineering: The genes within the BGC can be manipulated to create novel derivatives of this compound with improved pharmacokinetic properties or a broader spectrum of activity.

  • Genome Mining: The understanding of the this compound BGC can be used to mine other bacterial genomes for similar clusters, potentially leading to the discovery of new bioactive lipopeptides.[1]

This technical guide provides a comprehensive overview of the core methodologies and findings related to the this compound BGC. The detailed protocols and visual representations of the workflows and pathways serve as a valuable resource for researchers and professionals in the field of natural product drug discovery.

References

The Architecture of Empedopeptin Synthesis: A Nonribosomal Peptide Assembly Line

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin, a cyclic lipodepsipeptide, has garnered significant interest within the scientific community due to its potent antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique structure, comprising an eight-amino-acid ring lactonized to a β-hydroxytetradecanoic acid tail, is assembled not by the ribosome, but by a sophisticated enzymatic complex known as a nonribosomal peptide synthetase (NRPS). This technical guide provides an in-depth exploration of the nonribosomal synthesis of this compound, detailing the genetic blueprint, the modular enzymatic machinery, and the experimental methodologies used to elucidate its biosynthetic pathway.

The this compound Biosynthetic Gene Cluster

The genetic instructions for this compound synthesis are encoded within a dedicated biosynthetic gene cluster (BGC). First identified in Massilia sp. YMA4, this cluster is composed of five key genes: empA, empB, empC, empD, and empE.[3][4]

  • empC, empD, and empE : These three genes encode the core multienzyme NRPS machinery. Together, they are organized into eight modules, with each module responsible for the incorporation and modification of a single amino acid into the growing peptide chain.[3][5]

  • empA and empB : These genes encode dioxygenase enzymes. Their role is to hydroxylate specific amino acid residues within the this compound structure, a modification crucial for the molecule's full biological activity.[3][6]

The modular organization of the emp BGC is a hallmark of NRPS systems, allowing for a predictable assembly-line synthesis of the final natural product.

The Nonribosomal Peptide Synthetase (NRPS) Machinery

The synthesis of the this compound peptide backbone is carried out by the NRPS enzymes EmpC, EmpD, and EmpE. These large proteins are composed of a series of modules, each containing a set of catalytic domains that perform specific functions in a coordinated fashion.[3][5]

Core NRPS Domains and their Functions:
  • Adenylation (A) Domain : This domain is the "gatekeeper" of the assembly line. It selects a specific amino acid and activates it by converting it into an aminoacyl-adenylate at the expense of ATP.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain : The activated amino acid is then transferred to the T domain, a small carrier protein that holds the growing peptide chain. The amino acid is attached to the T domain via a phosphopantetheinyl arm.

  • Condensation (C) Domain : This domain catalyzes the formation of the peptide bond between the amino acid held by the T domain of its own module and the growing peptide chain attached to the T domain of the preceding module.

Tailoring Domains in this compound Synthesis:
  • Epimerization (E) Domain : Integrated within some of the C domains in the this compound NRPS, the E domain is responsible for converting L-amino acids to their D-isomers, contributing to the structural diversity and stability of the final peptide.[5]

  • Thioesterase (TE) Domain : This is the final domain in the NRPS assembly line. It is responsible for releasing the completed peptide chain from the NRPS. In the case of this compound, the TE domain catalyzes an intramolecular cyclization reaction, forming the cyclic structure of the peptide.[5]

The predicted amino acid sequence assembled by the this compound NRPS is Pro-Ser-Pro-Arg-Asp-Ser-Pro-Asp.[3][6]

Data Presentation

Table 1: this compound Biosynthetic Gene Cluster in Massilia sp. YMA4.[3][5]
GeneSize (kb)Encoded ProteinPredicted Function
empA0.9DioxygenaseHydroxylation of amino acid residues
empB0.9DioxygenaseHydroxylation of amino acid residues
empC8.2Nonribosomal Peptide Synthetase (2 modules)Incorporation of amino acids 7 and 8, and cyclization
empD3.3Nonribosomal Peptide Synthetase (1 module)Incorporation of amino acid 6
empE15.9Nonribosomal Peptide Synthetase (5 modules)Initiation with a fatty acid and incorporation of amino acids 1-5
Table 2: Effect of Gene Deletion on this compound Production and Antibiotic Activity.[3]
Mutant StrainThis compound ProductionAntibiotic Activity against S. aureus
Wild-typeProducedHigh
ΔempAAnalogs producedSignificantly reduced
ΔempBAnalogs producedSignificantly reduced
ΔempCNot producedAbolished
ΔempDNot producedAbolished
ΔempENot producedAbolished

Experimental Protocols

Construction of this compound Biosynthetic Gene-Null Mutant Strains[6]

This protocol describes the generation of insertional mutations in the emp genes of Massilia sp. YMA4 using homologous recombination.

  • Vector Construction :

    • Amplify regions for homologous recombination from the Massilia sp. YMA4 genome using specific primer pairs.

    • Clone the amplified fragments into a suicide vector, such as pCM184, to generate constructs like pCM184-ΔempA, pCM184-ΔempB, etc.

  • Transformation :

    • Introduce the constructed plasmids into Massilia sp. YMA4 via an appropriate transformation method, such as electroporation.

  • Selection and Screening :

    • Select for transformants on a suitable antibiotic-containing medium.

    • Screen the resulting colonies by PCR using primers flanking the target gene to confirm the insertional mutation.

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis[6]

This protocol is for evaluating the expression levels of the emp biosynthetic genes.

  • RNA Extraction :

    • Grow Massilia sp. YMA4 under different culture conditions.

    • Harvest bacterial cells and extract total RNA using a commercial RNA purification kit.

  • cDNA Synthesis :

    • Remove any contaminating genomic DNA from the RNA samples using a gDNA eraser.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit with appropriate primers.

  • qPCR :

    • Perform qPCR using SYBR Green chemistry on a real-time PCR system.

    • Use specific primers designed for each of the emp genes.

    • Normalize the expression data to a suitable housekeeping gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

LC-MS/MS Analysis of this compound and its Analogs[6]

This protocol details the detection and characterization of this compound and related metabolites.

  • Metabolite Extraction :

    • Culture Massilia sp. YMA4 (wild-type and mutant strains) on a suitable medium.

    • Extract the metabolites from the bacterial culture using an organic solvent such as ethyl acetate.

    • Dry the organic extract and resuspend it in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS :

    • Perform chromatographic separation on a C18 column using a gradient of water and acetonitrile, both containing a small percentage of formic acid.

    • Analyze the eluent using a high-resolution mass spectrometer in positive ion mode.

    • Identify this compound and its analogs based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). For this compound, the [M+H]+ ion is observed at m/z 1126.5630.

Mandatory Visualization

Empedopeptin_NRPS_Workflow cluster_empE EmpE cluster_empD EmpD cluster_empC EmpC M1 CStarter A T Module 1 (Pro) M2 C/E A T Module 2 (Ser) M1:f2->M2:f0 M3 C/E A T Module 3 (Pro) M2:f2->M3:f0 M4 C A T Module 4 (Arg) M3:f2->M4:f0 M5 C A T Module 5 (Asp) M4:f2->M5:f0 M6 C/E A T Module 6 (Ser) M5:f2->M6:f0 M7 C/E A T Module 7 (Pro) M6:f2->M7:f0 M8 C A T Module 8 (Asp) M7:f2->M8:f0 TE TE M8:f2->TE This compound This compound TE->this compound FattyAcid β-hydroxytetradecanoic acid FattyAcid->M1:f0 Pro1 Pro Pro1->M1:f1 Ser2 Ser Ser2->M2:f1 Pro3 Pro Pro3->M3:f1 Arg4 Arg Arg4->M4:f1 Asp5 Asp Asp5->M5:f1 Ser6 Ser Ser6->M6:f1 Pro7 Pro Pro7->M7:f1 Asp8 Asp Asp8->M8:f1

Caption: this compound NRPS assembly line.

Experimental_Workflow cluster_genomics Genomic Analysis cluster_expression Transcriptomic Analysis cluster_metabolomics Metabolomic Analysis cluster_bioassay Bioactivity Testing GeneCluster Identify emp BGC in Massilia sp. YMA4 GeneDeletion Construct ΔempA-E Null Mutants GeneCluster->GeneDeletion qRT_PCR qRT-PCR of emp genes GeneDeletion->qRT_PCR Extraction Metabolite Extraction GeneDeletion->Extraction Bioassay Antimicrobial Assay (vs. S. aureus) qRT_PCR->Bioassay LCMS LC-MS/MS Analysis Extraction->LCMS LCMS->Bioassay

Caption: Workflow for elucidating this compound biosynthesis.

Conclusion

The nonribosomal peptide synthesis of this compound is a remarkable example of nature's ability to construct complex bioactive molecules. The modular architecture of the NRPS enzymes provides a flexible platform for the generation of structural diversity, and the dedicated tailoring enzymes further refine the molecule to achieve its potent antimicrobial activity. A thorough understanding of this biosynthetic pathway, from the genetic level to the intricate enzymatic reactions, is crucial for future efforts in biosynthetic engineering and the development of novel this compound analogs with improved therapeutic properties. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of this fascinating natural product.

References

Empedopeptin's Assault on the Bacterial Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empedopeptin, a naturally occurring lipodepsipeptide antibiotic, exhibits potent bactericidal activity against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism underpinning this compound's antibacterial action. By forming a calcium-dependent complex with key peptidoglycan precursors, this compound effectively sequesters the lipid carrier bactoprenol, thereby halting the biosynthesis of the bacterial cell wall.[1][3] This document details the specific molecular interactions, summarizes key quantitative data, outlines the experimental protocols used to elucidate this mechanism, and provides visual representations of the critical pathways and experimental workflows.

Introduction to this compound

This compound belongs to a class of cyclic lipodepsipeptide antibiotics that have garnered significant interest due to their efficacy against challenging Gram-positive infections.[1][2][3] Structurally, it is similar to other antibiotics like tripropeptins and plusbacins, suggesting a shared mechanism of action.[2][3] The bactericidal activity of this compound is critically dependent on the presence of calcium ions, which facilitate a stronger interaction with its molecular targets and the bacterial cell membrane.[2][3]

The Molecular Target: Late-Stage Peptidoglycan Synthesis

The primary target of this compound lies within the late, membrane-associated stages of peptidoglycan biosynthesis.[1][2][3] This is evidenced by the rapid inhibition of N-acetylglucosamine ([³H]GlcNAc) incorporation into the cell wall of bacteria such as Bacillus subtilis upon exposure to the antibiotic.[1] Concurrently, there is a significant accumulation of the soluble peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), within the cytoplasm, indicating a blockage in the subsequent membrane-bound steps of the pathway.[1][2][3]

Mechanism of Action: Sequestration of Lipid II

This compound's mechanism of action is not enzymatic inhibition but rather the direct binding and sequestration of undecaprenyl pyrophosphate-containing peptidoglycan precursors.[1][2][3]

3.1. Primary Target: Lipid II

The principal physiological target of this compound is Lipid II, the crucial building block of the bacterial cell wall.[1][2][3] Lipid II consists of a disaccharide-pentapeptide monomer linked to the lipid carrier undecaprenyl pyrophosphate (C₅₅-PP). This compound forms a stable complex with Lipid II in a 2:1 molar stoichiometry (this compound:Lipid II).[1][2][3] This interaction is calcium-dependent and effectively removes Lipid II from the biosynthetic pathway, preventing its utilization by penicillin-binding proteins (PBPs) for transglycosylation and transpeptidation reactions.

3.2. Binding Specificity

The binding site of this compound on Lipid II is multifaceted, involving:

  • The pyrophosphate group[1][2][3]

  • The first sugar moiety (N-acetylmuramic acid)[1][2][3]

  • Proximal portions of the stem peptide and the undecaprenyl chain[1][2][3]

Notably, this compound's binding does not involve the C-terminal D-alanyl-D-alanine moiety of the stem peptide, which is the target for glycopeptide antibiotics like vancomycin.[4] This distinction explains this compound's activity against vancomycin-resistant isolates.[4]

3.3. Secondary Targets

While Lipid II is the primary target, this compound also demonstrates a lower affinity for other related molecules, including Lipid I and undecaprenyl pyrophosphate itself.[1][2][3] This broader interaction with undecaprenyl pyrophosphate-containing precursors contributes to its overall efficacy. However, enzymes that utilize the simpler substrate undecaprenyl phosphate (C₅₅-P), such as MraY (which synthesizes Lipid I) and TagO (involved in teichoic acid synthesis), are not directly inhibited by this compound.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on this compound's mechanism of action.

ParameterOrganism/SystemValueReference
Minimum Inhibitory Concentration (MIC) Bacillus subtilis1 µg/mL[5]
MIC for Antagonization Assay Bacillus subtilis 1688 µg/mL (8x MIC)[1][5]
This compound:Lipid II Molar Ratio in Complex In vitro2:1[1][2][3]
Calcium Concentration for Full Activity In vitro assays1.25 mM[1][5]
Molar Excess of this compound in In Vitro Assays In vitro (relative to lipid precursors)0.5 to 2-fold[1]

Experimental Protocols

The elucidation of this compound's mechanism of action involved a series of detailed in vitro and in vivo experiments.

5.1. Macromolecular Synthesis Assays

  • Objective: To determine the specific biosynthetic pathway inhibited by this compound.

  • Methodology:

    • Cultures of Bacillus subtilis were treated with this compound at a concentration equivalent to 8-fold its MIC.[1]

    • Radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([³H]N-acetylglucosamine) synthesis were added to the cultures.

    • The incorporation of radioactivity into the respective macromolecules was measured over time and compared to untreated controls.

  • Results: this compound selectively and rapidly inhibited the incorporation of [³H]GlcNAc into the cell wall, while having a less immediate effect on other pathways.[1]

5.2. Analysis of Cytoplasmic Peptidoglycan Precursors

  • Objective: To identify the point of blockage in the cell wall synthesis pathway.

  • Methodology:

    • Staphylococcus aureus cells were treated with this compound at 10-fold its MIC.[3]

    • The intracellular nucleotide pool was extracted.

    • The extract was analyzed by High-Performance Liquid Chromatography (HPLC) and mass spectrometry to identify and quantify soluble peptidoglycan precursors.

  • Results: A significant accumulation of UDP-MurNAc-pentapeptide was observed in this compound-treated cells, confirming a block in the late, membrane-associated stages of peptidoglycan synthesis.[1][3]

5.3. In Vitro Lipid II Synthesis Assay

  • Objective: To assess the effect of this compound on the enzymatic synthesis of Lipid II.

  • Methodology:

    • Membrane preparations from Micrococcus luteus, containing the necessary enzymes (MraY and MurG), were used.[1]

    • The reaction mixture included the substrates undecaprenyl phosphate (C₅₅-P), UDP-MurNAc-pentapeptide, and radiolabeled [¹⁴C]UDP-GlcNAc.[1]

    • Reactions were carried out in the presence and absence of this compound.

    • The synthesized radiolabeled Lipid II was quantified.

  • Results: this compound was shown to inhibit the overall synthesis of Lipid II in this system.

5.4. Complex Formation Analysis by Thin-Layer Chromatography (TLC)

  • Objective: To directly visualize the binding of this compound to peptidoglycan precursors.

  • Methodology:

    • Purified Lipid I or Lipid II was incubated with varying molar ratios of this compound in a buffer containing 1.25 mM Ca²⁺.[3]

    • The reaction mixtures were applied directly to a TLC plate.

    • The plate was developed in a butanol/acetic acid/water/pyridine solvent system.[3]

    • The positions of the lipid precursors were visualized by phosphomolybdic acid staining.[3]

  • Results: In the presence of this compound, the lipid precursors migrated more slowly on the TLC plate, indicating the formation of a larger complex.[1]

5.5. Antagonization Assay

  • Objective: To identify the specific molecule that this compound binds to.

  • Methodology:

    • This compound at 8x MIC was pre-incubated with a molar excess of potential target molecules (e.g., C₅₅-P, Lipid I, Lipid II).[1][5]

    • Bacillus subtilis was added to this mixture.

    • Bacterial growth was monitored to see if the pre-incubation with a potential target molecule antagonized the antibiotic activity of this compound.

  • Results: Lipid II was the most effective antagonist, confirming it as the primary target.

Visualizations

6.1. Signaling Pathways and Experimental Workflows

Empedopeptin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I Translocation MurG MurG Lipid_II Lipid II MurG->Lipid_II C55P_in C55-P C55P_in->MraY Lipid_I->MurG Complex This compound-Ca²⁺-Lipid II Complex Lipid_II->Complex Sequestration PBP PBPs Lipid_II->PBP Transglycosylation & Transpeptidation This compound This compound This compound->Complex Calcium Ca²⁺ Calcium->Complex Complex->PBP Inhibition Cell_Wall Peptidoglycan Cell Wall PBP->Cell_Wall

Caption: Mechanism of action of this compound on the bacterial cell wall synthesis pathway.

TLC_Workflow cluster_preparation Sample Preparation cluster_analysis TLC Analysis Lipid_II Purified Lipid II Incubation Incubate at 30°C Lipid_II->Incubation This compound This compound + Ca²⁺ This compound->Incubation TLC_plate Spot samples on TLC plate Incubation->TLC_plate Development Develop plate in solvent system TLC_plate->Development Staining Stain with phosphomolybdic acid Development->Staining Visualization Visualize bands Staining->Visualization

Caption: Experimental workflow for analyzing this compound-Lipid II complex formation by TLC.

Conclusion

This compound employs a sophisticated mechanism of action that involves the calcium-dependent sequestration of Lipid II, a critical precursor in bacterial cell wall biosynthesis. This mode of action, distinct from many existing classes of antibiotics, makes it a promising candidate for combating drug-resistant Gram-positive pathogens. The detailed understanding of its interaction with peptidoglycan precursors, as outlined in this guide, provides a solid foundation for further research and the development of novel therapeutics based on this powerful natural product.

References

Empedopeptin's Inhibition of Peptidoglycan Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empedopeptin, a naturally occurring lipodepsipeptide antibiotic, demonstrates potent bactericidal activity against a range of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2] Its efficacy stems from a targeted disruption of bacterial cell wall biosynthesis. This technical guide delineates the molecular mechanism of this compound, focusing on its inhibitory action on peptidoglycan synthesis. It provides a comprehensive overview of the signaling pathway, detailed experimental protocols for studying its mechanism, and quantitative data on its antibacterial activity. The information presented herein is intended to support further research and development of this compound and its analogues as potential therapeutic agents.

Mechanism of Action: Sequestration of Peptidoglycan Precursors

This compound's primary mechanism of action involves the specific binding to and sequestration of key lipid-linked intermediates in the peptidoglycan biosynthesis pathway.[1][2][3] This interference occurs at the late, membrane-associated stages of cell wall construction.[1][2]

The key target of this compound is Lipid II , the pivotal precursor molecule for peptidoglycan polymerization.[1][2][3] Lipid II consists of the disaccharide-pentapeptide monomer unit (N-acetylglucosamine-N-acetylmuramic acid-pentapeptide) linked to a bactoprenol-pyrophosphate anchor, which embeds it in the bacterial cell membrane.[4] this compound forms a stable, calcium-dependent complex with Lipid II, effectively preventing its utilization by penicillin-binding proteins (PBPs) for the subsequent transglycosylation and transpeptidation reactions that form the mature peptidoglycan mesh.[1][5][6]

The interaction is not solely limited to Lipid II. This compound also binds to Lipid I (undecaprenyl pyrophosphate-N-acetylmuramic acid-pentapeptide) and undecaprenyl pyrophosphate (C55-PP), albeit with lower affinity.[1] This sequestration of the undecaprenyl pyrophosphate carrier further disrupts the peptidoglycan synthesis cycle.

A critical aspect of this compound's activity is its dependence on calcium ions (Ca²⁺) .[1][2][3] Calcium ions are crucial for promoting a stronger interaction between the negatively charged this compound molecule and its lipid-bound targets within the anionic environment of the bacterial membrane.[2][3] The presence of physiological calcium concentrations significantly enhances the antibacterial potency of this compound.[1]

The inhibition of peptidoglycan synthesis by this compound leads to the accumulation of the soluble precursor UDP-N-acetylmuramic acid-pentapeptide in the cytoplasm, a hallmark of late-stage cell wall synthesis inhibition.[1][2][3]

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the peptidoglycan biosynthesis pathway in S. aureus and the inhibitory action of this compound.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY Mur_enzymes MurA-F Enzymes Mur_enzymes->UDP_MurNAc_pp UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Mur_enzymes synthesis MurG MurG UDP_GlcNAc->MurG Lipid_I Lipid I MraY->Lipid_I synthesis Lipid_II Lipid II MurG->Lipid_II synthesis Lipid_I->MurG FemXAB FemXAB (S. aureus) Lipid_II->FemXAB C55_P C55-P C55_P->MraY Lipid_II_Gly5 Lipid II-(Gly)5 FemXAB->Lipid_II_Gly5 glycination Translocation Translocation (Flippase) Lipid_II_Gly5->Translocation Complex This compound-Ca²⁺-Lipid II Complex Lipid_II_Gly5->Complex sequestration PBP PBPs Translocation->PBP presentation Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan polymerization This compound This compound This compound->Complex Ca2 Ca²⁺ Ca2->Complex MIC_Determination_Workflow start Start prep_plates Prepare microtiter plates with serial dilutions of This compound in Mueller-Hinton broth (+/- 1.25 mM Ca²⁺) start->prep_plates inoculate Inoculate wells with bacterial suspension (e.g., 5 x 10⁵ cfu/mL) prep_plates->inoculate incubate Incubate plates overnight (e.g., 37°C for 18-24h) inoculate->incubate read_results Record visible bacterial growth in each well incubate->read_results determine_mic Determine MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end Antagonization_Assay_Logic This compound This compound (at 8x MIC) Incubation Overnight Incubation This compound->Incubation Antagonist Potential Antagonist (e.g., Lipid II, C55-PP) Antagonist->Incubation Bacteria Bacterial Inoculum Bacteria->Incubation Growth Bacterial Growth Incubation->Growth if antagonist binds This compound No_Growth No Bacterial Growth Incubation->No_Growth if antagonist does not bind this compound

References

The Calcium-Dependent Activity of Empedopeptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empedopeptin is a potent, naturally occurring lipodepsipeptide antibiotic with significant bactericidal activity against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2][3] Its efficacy is critically dependent on the presence of calcium ions. This technical guide provides an in-depth exploration of the calcium-dependent mechanism of action of this compound, detailing its molecular target, the crucial role of calcium in its antibacterial activity, and the experimental methodologies used to elucidate these functions. Quantitative data are presented to illustrate the calcium-dependent enhancement of its activity, and key molecular interactions and experimental workflows are visualized through diagrams.

Introduction

First isolated from the Gram-negative soil bacterium Empedobacter haloabium, this compound is a cyclic lipodepsipeptide antibiotic.[4] Structurally, it is composed of a cyclized octapeptide core and a C14-myristic acid tail.[3][4] The peptide core contains both D- and L-configured amino acids, including non-proteinogenic residues like hydroxyaspartic acid and hydroxyproline.[4] this compound's potent antibacterial activity against a variety of Gram-positive bacteria has made it a subject of interest, particularly due to its novel mechanism of action that is reliant on physiological calcium concentrations.[1][5]

Mechanism of Action: Inhibition of Cell Wall Biosynthesis

This compound's bactericidal effect stems from its ability to inhibit the late stages of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall.[1][2][6] This inhibition is achieved through the sequestration of key lipid-linked peptidoglycan precursors.

Primary Molecular Target: Lipid II

The primary molecular target of this compound is undecaprenyl pyrophosphate-N-acetylmuramic acid(pentapeptide)-N-acetylglucosamine, commonly known as Lipid II.[1][2][6] Lipid II is a vital precursor molecule that is synthesized on the cytoplasmic side of the bacterial membrane and then translocated to the outer leaflet, where it is incorporated into the growing peptidoglycan layer. This compound binds to Lipid II, forming a stable complex with a 1:2 molar stoichiometry (Lipid II:this compound).[1][2][6] This sequestration of Lipid II prevents its utilization by penicillin-binding proteins (PBPs) for transglycosylation and transpeptidation reactions, thereby halting cell wall synthesis.[1]

Secondary Molecular Targets

In addition to Lipid II, this compound can also bind to other undecaprenyl pyrophosphate-containing precursors, such as Lipid I and teichoic acid precursors, although with a lower affinity.[1][2][6] This broader interaction with essential building blocks of the cell envelope likely contributes to its potent antibacterial effect.

The Critical Role of Calcium

The antibacterial activity of this compound is profoundly dependent on the presence of calcium ions.[1][2][6] Calcium ions play a dual role in enhancing this compound's function:

  • Promoting Target Interaction: Calcium facilitates a stronger and more stable complex formation between this compound and its primary target, Lipid II.[1]

  • Enhancing Membrane Association: Calcium ions also promote the interaction of the negatively charged this compound molecule with the negatively charged phospholipids of the bacterial cell membrane, thereby increasing its local concentration at the site of action.[1][2][6]

The dependence on physiological calcium concentrations, such as those found in human serum (approximately 1.25 mM), is a key feature of this compound's activity.[1]

Quantitative Data

The influence of calcium on the antibacterial and binding properties of this compound has been quantified through various experimental approaches.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

The MIC values demonstrate a significant potentiation of this compound's activity in the presence of physiological concentrations of calcium.

Bacterial StrainMIC without Ca2+ (µg/mL)MIC with 1.25 mM Ca2+ (µg/mL)Fold Reduction in MIC
S. aureus ATCC 292133248
S. aureus N315 (MRSA)32216
S. aureus SG51116116
S. epidermidis ATCC 1222864416
B. subtilis ATCC 6633842
E. faecalis ATCC 29212>12832>4
E. faecium BM4147 (VRE)>12864>2

Data sourced from Müller et al., 2012.[1]

Table 2: Kinetic Constants of this compound Binding to Phospholipid Model Membranes

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) was used to determine the kinetic constants of this compound binding to model membranes, highlighting the enhanced affinity in the presence of calcium.

ConditionAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Dissociation Constant (KD) (µM)
Without Ca2+2835 ± 5072.10 x 10-3 ± 0.86 x 10-30.77 ± 0.41
With 1.25 mM Ca2+4736 ± 12621.47 x 10-3 ± 0.70 x 10-30.30 ± 0.11

Data sourced from Müller et al., 2012.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the calcium-dependent activity of this compound.

Determination of Minimum Inhibitory Concentrations (MICs)
  • Principle: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Methodology:

    • Standard broth microdilution is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

    • A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

    • A parallel set of dilutions is prepared in Mueller-Hinton broth supplemented with 1.25 mM CaCl2.

    • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

    • Plates are incubated at 37°C for 18-24 hours.

    • The MIC is recorded as the lowest concentration of this compound with no visible bacterial growth.

In Vitro Peptidoglycan Biosynthesis Assay
  • Principle: To measure the inhibitory effect of this compound on specific enzymatic steps in the late stage of peptidoglycan synthesis using purified enzymes and radiolabeled substrates.

  • Methodology for MurG-catalyzed Lipid II Synthesis:

    • The reaction mixture contains purified Lipid I, purified MurG enzyme, and [14C]UDP-GlcNAc in a suitable buffer.

    • This compound is added at various concentrations to the reaction mixtures, with and without 1.25 mM CaCl2.

    • Reactions are incubated to allow for the synthesis of [14C]Lipid II.

    • The reaction is stopped, and the lipids are extracted.

    • The amount of synthesized [14C]Lipid II is quantified by scintillation counting.

  • Methodology for FemX-catalyzed Glycylation of Lipid II:

    • The reaction mixture contains purified Lipid II, purified FemX enzyme, and [14C]glycine-tRNA in a suitable buffer.

    • This compound is added at various concentrations, with and without 1.25 mM CaCl2.

    • Following incubation, the amount of [14C]glycine incorporated into Lipid II is determined.

  • Methodology for PBP2-catalyzed Transglycosylation:

    • The reaction mixture contains purified [14C]Lipid II and purified PBP2 enzyme.

    • This compound is added at various concentrations, with and without 1.25 mM CaCl2.

    • The reduction in the amount of free [14C]Lipid II is quantified to determine the extent of transglycosylation.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
  • Principle: To measure the binding affinity and kinetics of this compound to a model bacterial membrane in real-time.

  • Methodology:

    • A sensor crystal is coated with a supported lipid bilayer mimicking the composition of a bacterial membrane (e.g., a mixture of zwitterionic and negatively charged phospholipids).

    • A baseline is established by flowing a buffer over the sensor surface.

    • A solution of this compound is introduced, and the changes in frequency (related to mass) and dissipation (related to the viscoelastic properties of the bound layer) are monitored in real-time.

    • The experiment is conducted in the presence and absence of 1.25 mM CaCl2 in the buffer.

    • Association (ka) and dissociation (kd) rates are calculated from the binding curves, and the dissociation constant (KD) is determined (KD = kd/ka).

Visualizations

Signaling Pathway: Calcium-Dependent Inhibition of Peptidoglycan Synthesis

G cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Lipid_II Lipid II Empedopeptin_Ca_Lipid_II This compound-Ca2+-Lipid II Complex Lipid_II->Empedopeptin_Ca_Lipid_II PBP Penicillin-Binding Protein (PBP) Lipid_II->PBP substrate for Empedopeptin_Ca This compound-Ca2+ Complex Empedopeptin_Ca->Lipid_II binds to Empedopeptin_Ca_Lipid_II->PBP INHIBITS Inhibition of Cell Wall Synthesis Inhibition of Cell Wall Synthesis Empedopeptin_Ca_Lipid_II->Inhibition of Cell Wall Synthesis Growing Peptidoglycan Growing Peptidoglycan PBP->Growing Peptidoglycan catalyzes This compound This compound This compound->Empedopeptin_Ca binds Calcium Ca2+ Calcium->Empedopeptin_Ca Precursors UDP-MurNAc- pentapeptide (accumulates) Inhibition of Cell Wall Synthesis->Precursors leads to

Caption: this compound forms a complex with Ca2+ and binds to Lipid II, inhibiting cell wall synthesis.

Experimental Workflow: QCM-D Analysis

G cluster_workflow QCM-D Experimental Workflow start Start prepare_sensor Prepare Sensor (Lipid Bilayer Coating) start->prepare_sensor establish_baseline Establish Baseline (Buffer Flow) prepare_sensor->establish_baseline inject_this compound Inject this compound (with/without Ca2+) establish_baseline->inject_this compound monitor_binding Monitor Real-Time Frequency & Dissipation inject_this compound->monitor_binding wash_step Wash Step (Buffer Flow) monitor_binding->wash_step data_analysis Data Analysis (Calculate ka, kd, KD) wash_step->data_analysis end End data_analysis->end

Caption: Workflow for analyzing this compound-membrane interaction using QCM-D.

Logical Relationship: Role of Calcium in this compound Activity

G cluster_logic Logical Flow of Calcium's Role This compound This compound Enhanced_Membrane_Interaction Enhanced Interaction with Bacterial Membrane This compound->Enhanced_Membrane_Interaction Enhanced_Target_Binding Enhanced Binding to Lipid II This compound->Enhanced_Target_Binding Calcium Calcium Ions (Ca2+) Calcium->Enhanced_Membrane_Interaction Calcium->Enhanced_Target_Binding Increased_Local_Concentration Increased Local Concentration Enhanced_Membrane_Interaction->Increased_Local_Concentration Stable_Complex_Formation Stable this compound-Lipid II Complex Formation Enhanced_Target_Binding->Stable_Complex_Formation Inhibition Inhibition of Peptidoglycan Synthesis Increased_Local_Concentration->Inhibition Stable_Complex_Formation->Inhibition Bactericidal_Activity Potent Bactericidal Activity Inhibition->Bactericidal_Activity

Caption: Calcium enhances this compound's membrane and target interactions, leading to bactericidal activity.

Conclusion

This compound represents a promising class of antibiotics with a distinct, calcium-dependent mechanism of action. By targeting and sequestering Lipid II, a cornerstone of bacterial cell wall synthesis, this compound effectively disrupts this essential pathway, leading to bacterial cell death. The critical role of calcium in potentiating its activity underscores the importance of considering the physiological environment when evaluating novel antimicrobial agents. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the discovery and optimization of new antibiotics to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide to Empedopeptin and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Empedopeptin is a cyclic lipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, which involves the calcium-dependent sequestration of lipid II, a crucial precursor in bacterial cell wall biosynthesis, makes it a compelling target for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives. It delves into the structure-activity relationships (SAR), mechanism of action, and available quantitative data. Furthermore, this guide furnishes detailed experimental protocols for key assays and syntheses, alongside visualizations of pertinent biological pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Core Compound: this compound

This compound is a naturally occurring antibiotic produced by the bacterium Empedobacter haloabium.[1] It consists of a cyclic octapeptide core, a C14 fatty acid tail, and several non-proteinogenic amino acids, including hydroxyaspartic acid and hydroxyproline.[2] The cyclic structure is formed by an ester linkage between the C-terminal amino acid and a threonine residue within the peptide sequence.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3] This inhibition is achieved through a calcium-dependent binding to undecaprenyl pyrophosphate (C55-PP) containing peptidoglycan precursors, with a primary affinity for lipid II.[3][4] The formation of an this compound-lipid II complex effectively sequesters this vital building block, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to cell lysis.[3] The presence of calcium ions is crucial for this interaction, as it enhances the binding of this compound to its target molecules.[4]

This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Peptidoglycan Peptidoglycan Lipid II->Peptidoglycan Transglycosylation/ Transpeptidation Complex This compound-Ca2+-Lipid II Complex Lipid II->Complex This compound This compound This compound->Complex Ca2+ Ca2+ Ca2+->Complex Complex->Lipid II Sequestration Solid-Phase Peptide Synthesis Workflow start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash1 Wash coupling->wash1 wash1->deprotection Repeat for each amino acid acylation N-terminal Acylation wash1->acylation wash2 Wash cleavage Cleavage from Resin acylation->cleavage cyclization Solution-Phase Cyclization cleavage->cyclization end Purified Cyclic Lipopeptide cyclization->end

References

Methodological & Application

Purifying Empedopeptin: A Reverse Phase HPLC Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the purification of empedopeptin, a lipodepsipeptide antibiotic, using reverse phase high-performance liquid chromatography (RP-HPLC). The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further analysis and development.

Introduction

This compound is a cyclic lipodepsipeptide antibiotic with notable activity against a range of Gram-positive bacteria.[1] It consists of an octapeptide core and a C14-myristic acid tail.[2][3] The purification of this compound from crude extracts is a critical step in its characterization and development as a potential therapeutic agent. Reverse phase HPLC is a powerful and widely used technique for the purification of peptides and other biomolecules due to its high resolution and reproducibility.[4][5] This application note details a two-step RP-HPLC procedure for the effective purification of this compound.

Experimental Workflow

The overall workflow for the purification of this compound involves initial extraction followed by two sequential reverse phase HPLC steps. The first HPLC step serves as a primary purification, while the second step, or rechromatography, is designed to achieve high purity of the target compound.

Empedopeptin_Purification_Workflow cluster_extraction Initial Extraction cluster_hplc Reverse Phase HPLC Purification Crude_Broth Fermentation Broth Butanol_Extract Crude Butanol Extract Crude_Broth->Butanol_Extract Butanol Extraction VLC Vacuum Liquid Chromatography (H2O/MeOH Gradient) Butanol_Extract->VLC MeOH_Fraction 100% Methanol Fraction VLC->MeOH_Fraction Initial_HPLC Step 1: Preparative RP-HPLC MeOH_Fraction->Initial_HPLC Sample Injection Semipure_this compound Semipure this compound Fractions Initial_HPLC->Semipure_this compound Fraction Collection Rechromatography Step 2: Analytical RP-HPLC (Rechromatography) Semipure_this compound->Rechromatography Pure_this compound Pure this compound Rechromatography->Pure_this compound Fraction Collection

Caption: Workflow for this compound Purification.

Materials and Reagents

  • Crude this compound extract (e.g., from Empedobacter haloabium fermentation broth)[6]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate (NH₄OAc)

  • Reverse Phase HPLC columns (specifications below)

  • HPLC system with gradient capability and UV detector

Experimental Protocols

Step 1: Initial Preparative RP-HPLC Purification

This initial step is designed to separate this compound from the bulk of the impurities in the crude extract.

Table 1: Initial Preparative RP-HPLC Parameters

ParameterValue
Column Macherey-Nagel Nucleodur 100-5 C18
Dimensions 250 x 8 mm
Particle Size 5 µm
Mobile Phase A Water with 2 mM NH₄OAc
Mobile Phase B Methanol with 2 mM NH₄OAc
Gradient 62% B to 75% B over 30 minutes
Flow Rate 1.8 mL/min
Detection UV at 210 nm
Sample Preparation The 100% methanol fraction from a preceding vacuum liquid chromatography step is used.

Protocol:

  • Equilibrate the Macherey-Nagel Nucleodur 100-5 C18 column with the initial mobile phase conditions (62% Methanol / 38% Water with 2 mM NH₄OAc).

  • Inject the this compound-containing fraction.

  • Run the linear gradient from 62% to 75% methanol over 30 minutes.

  • Monitor the elution profile at 210 nm.

  • Collect fractions corresponding to the this compound peak, identified by LC-MS profiling showing pseudomolecular ion peaks at m/z 1126.6 [M+H]⁺ and 1124.6 [M-H]⁻.[2][3]

  • Pool the this compound-containing fractions to obtain semipure this compound.

Step 2: Rechromatography for High Purity

This second HPLC step is performed to further purify the semipure this compound to a high degree of homogeneity.

Table 2: Rechromatography RP-HPLC Parameters

ParameterValue
Column Macherey-Nagel Nucleosil 120-5 C18
Dimensions 250 x 4 mm
Particle Size 5 µm
Mobile Phase A Water with 2 mM NH₄OAc
Mobile Phase B Methanol with 2 mM NH₄OAc
Gradient 1. 60% B to 65% B over 15 minutes2. 65% B to 90% B over 5 minutes
Isocratic Elution 90% B for 10 minutes
Flow Rate 0.8 mL/min
Detection UV at 210 nm
Sample Preparation The pooled semipure this compound fractions from Step 1 are used.

Protocol:

  • Equilibrate the Macherey-Nagel Nucleosil 120-5 C18 column with the initial mobile phase conditions (60% Methanol / 40% Water with 2 mM NH₄OAc).

  • Inject the semipure this compound sample.

  • Apply the two-step linear gradient: 60-65% methanol over 15 minutes, followed by 65-90% methanol over 5 minutes.

  • Hold the mobile phase composition at 90% methanol for 10 minutes for isocratic elution.

  • Monitor the elution at 210 nm and collect the peak corresponding to pure this compound.

Expected Results

The two-step HPLC purification protocol is expected to yield this compound with a high degree of purity. The initial preparative step will significantly reduce the complexity of the sample, while the subsequent rechromatography on a different stationary phase will resolve this compound from closely eluting impurities. The final purity of the this compound should be assessed by analytical RP-HPLC and mass spectrometry.

Conclusion

The described two-step reverse phase HPLC protocol provides an effective method for the purification of this compound from crude extracts. The use of two different C18 columns and distinct gradient profiles enhances the separation efficiency, enabling the isolation of high-purity this compound suitable for detailed structural and functional studies. This application note serves as a valuable resource for researchers involved in the discovery and development of novel antibiotics.

References

Application Note: Quantitative Analysis of Empedopeptin in Biological Matrices by Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Empedopeptin is a cyclic lipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1] Structurally, it is composed of an eight-amino-acid core and a C14 fatty acid tail.[2] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis, a pathway that is a well-established target for antibiotics.[1] The development of robust and reliable analytical methods for the quantification of this compound in various biological matrices is crucial for preclinical and clinical development, enabling pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

This application note provides a detailed protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described methods are suitable for the quantitative determination of this compound in both bacterial cultures and human plasma.

Mechanism of Action

This compound targets the late stages of peptidoglycan synthesis, a vital process for maintaining the structural integrity of the bacterial cell wall.[1] The antibiotic activity is calcium-dependent.[3][4] In the presence of calcium ions, this compound forms a complex with peptidoglycan precursors, primarily Lipid II, on the outer surface of the bacterial cell membrane.[1] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain, thereby inhibiting cell wall formation and leading to bacterial cell death.

empedopeptin_mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY C55_P Undecaprenyl-P (C55-P) C55_P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Lipid_II->Peptidoglycan Transglycosylases & Transpeptidases Complex This compound-Ca2+-Lipid II Complex Lipid_II->Complex Inhibition This compound This compound This compound->Complex Calcium Ca2+ Calcium->Complex

Caption: Mechanism of action of this compound.

Experimental Protocols

This section details the procedures for sample preparation and LC-MS/MS analysis of this compound.

Sample Preparation

a) Extraction from Bacterial Culture

This protocol is suitable for the qualitative and semi-quantitative analysis of this compound from bacterial fermentation broths.

  • Cell Removal: Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells.

  • Supernatant Extraction: Decant the supernatant and extract it with an equal volume of n-butanol. Shake vigorously for 30 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Solvent Evaporation: Collect the butanol layer and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 50% methanol in water.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes to remove any insoluble material.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

b) Extraction from Human Plasma

This protocol is designed for the quantitative analysis of this compound in human plasma and is based on protein precipitation followed by solid-phase extraction (SPE).

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled this compound analog) and vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 0.1 M acetic acid.

    • Elution: Elute the this compound and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

The following parameters provide a starting point for the analysis of this compound. Method optimization may be required depending on the specific instrumentation used.

a) Liquid Chromatography Parameters

ParameterValue
LC System UPLC/UHPLC system
Column C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 2 minutes

b) Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 150°C
Capillary Voltage 3.5 kV
Desolvation Temp. 450°C
Gas Flow Instrument dependent
Detection Mode Multiple Reaction Monitoring (MRM)

c) MRM Transitions

The following are the expected MRM transitions for this compound based on its molecular weight and known fragmentation patterns.[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1126.6977.530
This compound1126.6864.535
IS (Example)To be determinedTo be determinedTo be determined

Experimental Workflow

The overall workflow for the quantitative bioanalysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation UPLC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for quantitative bioanalysis of this compound.

Data Presentation

The following tables present representative data for a validated bioanalytical method for this compound in human plasma, based on typical acceptance criteria from regulatory guidelines.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) ≥ 0.99

Table 2: Accuracy and Precision (Representative Data)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1.0≤ 20%± 20%≤ 20%± 20%
LQC3.0≤ 15%± 15%≤ 15%± 15%
MQC100≤ 15%± 15%≤ 15%± 15%
HQC800≤ 15%± 15%≤ 15%± 15%

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control

Table 3: Matrix Effect and Recovery (Representative Data)

QC LevelMatrix FactorRecovery (%)
LQC0.95 - 1.05> 85%
HQC0.98 - 1.02> 88%

Table 4: Stability of this compound in Human Plasma (Representative Data)

Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation from Nominal)
Bench-top 6 hoursRoom Temp.± 15%
Freeze-Thaw 3 cycles-80°C to RT± 15%
Long-term 90 days-80°C± 15%
Autosampler 24 hours4°C± 15%

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound by LC-MS/MS. The detailed protocols for sample preparation from bacterial culture and human plasma, along with the specified LC-MS/MS parameters, offer a solid foundation for method development and validation. The representative data presented underscore the performance characteristics expected of a robust and reliable bioanalytical method suitable for supporting drug development programs. Researchers and scientists can adapt and optimize these methods to suit their specific instrumentation and study requirements.

References

Application Note: Structural Confirmation of Empedopeptin using LC-MS/MS Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural confirmation of empedopeptin, a cyclic lipodepsipeptide antibiotic, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology outlines sample preparation, chromatographic separation, and mass spectrometric conditions for the fragmentation of this compound. The resulting fragmentation data is presented to confirm the known structure of this potent antibiotic. This guide is intended for researchers in natural product discovery, drug development, and analytical chemistry.

Introduction

This compound is a calcium-dependent cyclic lipodepsipeptide antibiotic with significant activity against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It consists of an eight-amino-acid cyclic core and a C14 fatty acid tail.[3] The structural complexity and cyclic nature of this compound and similar peptides present a challenge for structural elucidation and confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the structural characterization of complex molecules like this compound. By coupling the separation capabilities of liquid chromatography with the mass analysis and fragmentation capabilities of tandem mass spectrometry, it is possible to obtain detailed structural information, including molecular weight and amino acid sequence, which is crucial for confirming the identity and purity of the compound. This application note details a robust LC-MS/MS method for the fragmentation and structural confirmation of this compound.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below. The process begins with sample preparation, followed by LC separation, and concludes with MS/MS analysis and data interpretation for structural confirmation.

This compound LC-MS/MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Sample (e.g., from bacterial extract or purified stock) Dissolution Dissolution in Methanol Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Injection onto C18 Column Filtration->Injection Gradient Gradient Elution (Acetonitrile/Water with 0.1% Formic Acid) Injection->Gradient ESI Electrospray Ionization (ESI+) MS Scan (m/z 100-1500) Gradient->ESI Isolation Precursor Ion Isolation ([M+H]+ at m/z 1126.5630) ESI->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MSMS_Scan MS/MS Scan (Fragment Ion Analysis) CID->MSMS_Scan Interpretation Fragment Ion Interpretation (b and y ions) MSMS_Scan->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation This compound Fragmentation cluster_fragments b-ion Series This compound [M+H]⁺ m/z 1126.5630 b7 b₇ m/z 977.5298 This compound->b7 - L-Asp b6 b₆ m/z 864.4842 b7->b6 - L-Pro b5 b₅ m/z 777.4520 b6->b5 - D-Ser b4 b₄ m/z 646.4296 b5->b4 - D-Asp b2 b₂ m/z 393.2738 b4->b2 - L-Pro-L-Arg

References

Determining the Potency of Empedopeptin: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of empedopeptin, a lipodepsipeptide antibiotic with potent activity against multi-resistant Gram-positive bacteria. Accurate and reproducible MIC data are crucial for the preclinical and clinical development of new antimicrobial agents. The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for the calcium-dependent activity of this compound.

Introduction to this compound and its Mechanism of Action

This compound is a natural lipodepsipeptide antibiotic that exhibits strong bactericidal activity against a range of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis.[1][2][3] Specifically, this compound forms a complex with Lipid II, a crucial precursor in the peptidoglycan synthesis pathway, in a calcium-dependent manner.[1][2][3] This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to cell death. The calcium-dependency of this interaction is a critical factor to consider during susceptibility testing.[2][3]

cluster_pathway This compound Mechanism of Action This compound This compound Complex This compound-Ca²⁺-Lipid II Complex This compound->Complex Binds to Calcium Ca²⁺ Calcium->Complex Essential for binding Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_II->Complex Sequesters CellWall_Synthesis Cell Wall Biosynthesis Complex->CellWall_Synthesis Inhibits Cell_Lysis Cell Lysis CellWall_Synthesis->Cell_Lysis Leads to

Caption: Signaling pathway of this compound's mechanism of action.

Key Considerations for this compound MIC Testing

Due to its calcium-dependent mechanism of action, supplementation of the growth medium with a physiological concentration of calcium is essential for accurate MIC determination. Standard antimicrobial susceptibility testing media, such as Mueller-Hinton Broth (MHB), should be supplemented with calcium to mimic the conditions in human serum. A final concentration of 1.25 mM Ca²⁺ is recommended.[1]

Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[4][5] This protocol is adapted from CLSI guidelines with modifications for this compound.

Materials
  • This compound reference powder

  • Sterile, 96-well polypropylene microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Calcium chloride (CaCl₂) solution, sterile

  • Bacterial inoculum suspension

  • Sterile diluents (e.g., 0.01% acetic acid, 0.2% BSA for peptide stock)[6]

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Plate reader or manual reading mirror

Experimental Workflow

cluster_workflow Broth Microdilution Workflow A Prepare this compound Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35°C for 18-24 hours D->E F Read and Record MIC E->F

Caption: Workflow for the broth microdilution MIC assay.

Procedure
  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at 10 times the highest concentration to be tested. A suitable solvent for peptide antibiotics is 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent adsorption to plasticware.[6]

    • Filter-sterilize the stock solution.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 1.25 mM CaCl₂ into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 serves as a growth control (no drug), and column 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL and a final inoculum of approximately 5 x 10⁴ CFU/mL.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]

    • Growth can be assessed visually using a reading mirror or by measuring the optical density (OD) with a plate reader.

Data Presentation
MicroorganismStrain IDThis compound MIC (µg/mL)
Staphylococcus aureusATCC 29213
Streptococcus pneumoniaeATCC 49619
Enterococcus faecalisATCC 29212
Clinical Isolate 1
Clinical Isolate 2

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[4][7]

Materials
  • This compound reference powder

  • Mueller-Hinton Agar (MHA)

  • Calcium chloride (CaCl₂) solution, sterile

  • Sterile petri dishes

  • Bacterial inoculum suspensions

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Experimental Workflow

cluster_workflow Agar Dilution Workflow A Prepare this compound-Containing Agar Plates C Inoculate Agar Plates A->C B Prepare Standardized Bacterial Inocula B->C D Incubate at 35°C for 18-24 hours C->D E Read and Record MIC D->E

Caption: Workflow for the agar dilution MIC assay.

Procedure
  • Preparation of Agar Plates:

    • Prepare molten Mueller-Hinton Agar and cool to 45-50°C in a water bath.

    • Add the appropriate volume of sterile CaCl₂ solution to achieve a final concentration of 1.25 mM.

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Add 2 mL of each this compound dilution to 18 mL of molten agar to create a series of plates with two-fold dilutions of the antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify. A drug-free plate should be included as a growth control.

  • Inoculum Preparation:

    • Prepare bacterial inocula as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot when applied to the agar surface.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, apply a standardized volume (spot) of each bacterial suspension to the surface of the agar plates, starting with the drug-free control plate and progressing to the highest concentration.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that inhibits the growth of the organism, defined as no growth, a faint haze, or a single colony.[8]

Data Presentation
MicroorganismStrain IDThis compound MIC (µg/mL)
S. aureusATCC 29213
S. pneumoniaeATCC 49619
E. faecalisATCC 29212
Clinical Isolate 1
Clinical Isolate 2

Quality Control

For both methods, it is essential to include quality control (QC) strains with known MIC values for this compound (if available) or other relevant antibiotics to ensure the accuracy and reproducibility of the results. The QC results should fall within the acceptable ranges established by CLSI or EUCAST.

Conclusion

The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound. The critical modification for this specific antibiotic is the supplementation of the testing medium with physiological concentrations of calcium to ensure the accurate assessment of its antibacterial potency. Adherence to standardized protocols and the inclusion of appropriate quality control measures are paramount for generating high-quality, reproducible data in the evaluation of this promising antibiotic candidate.

References

Empedopeptin: Application Notes and Protocols for Investigation Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin is a cyclic lipodepsipeptide antibiotic with demonstrated potent activity against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, which involves the calcium-dependent binding to Lipid II, a crucial precursor in bacterial cell wall biosynthesis, makes it a compelling candidate for further investigation in the development of novel anti-MRSA therapeutics.[1][3] These application notes provide a summary of the current understanding of this compound's activity against MRSA and detailed protocols for its in vitro and in vivo evaluation.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][3] This inhibition is achieved through a specific, calcium-dependent interaction with Lipid II, a lipid-linked precursor molecule that is critical for the elongation of the peptidoglycan chain.[1][3]

The proposed signaling pathway is as follows:

  • Calcium-Dependent Complex Formation: this compound, in the presence of calcium ions, forms a stable complex with Lipid II on the outer leaflet of the bacterial cytoplasmic membrane.[1][3]

  • Sequestration of Lipid II: This complex formation effectively sequesters Lipid II, preventing its utilization by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation steps of peptidoglycan synthesis.[1]

  • Inhibition of Cell Wall Synthesis: The disruption of peptidoglycan synthesis weakens the cell wall, leading to cell lysis and bacterial death.[1][3]

Empedopeptin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_pathway Peptidoglycan Synthesis Pathway Lipid_II Lipid II Complex This compound-Ca²⁺-Lipid II Complex Lipid_II->Complex Empedopeptin_Ca This compound + Ca²⁺ Empedopeptin_Ca->Complex Binds to PBPs Penicillin-Binding Proteins (PBPs) Complex->PBPs Inhibits utilization by Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes PBPs->Peptidoglycan_Synthesis Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Peptidoglycan_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss of leads to

Mechanism of this compound Action.

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity.

ParameterOrganism/SystemValueReference
MIC S. aureus ATCC 43300 (MRSA)0.5 - 2 µg/mL[3]
MIC Clinical MRSA Isolates0.25 - 4 µg/mL[4][5]
Binding Affinity (KD) This compound to Phospholipid Model Membranes (with 1.25 mM Ca²⁺)0.30 ± 0.11 µM[1]
Binding Affinity (KD) This compound to Phospholipid Model Membranes (without Ca²⁺)0.77 ± 0.41 µM[1]

Experimental Protocols

In Vitro Susceptibility Testing

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • MRSA strain of interest (e.g., ATCC 43300)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies of the MRSA strain in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate. The final concentration range should typically span from 0.06 to 64 µg/mL.

  • Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Workflow Start Start Prepare_Inoculum Prepare MRSA Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of this compound in CAMHB Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

MIC Determination Workflow.

Mechanism of Action Studies

Protocol 2: Peptidoglycan Precursor Incorporation Assay

This assay measures the effect of this compound on the incorporation of radiolabeled N-acetylglucosamine ([³H]GlcNAc) into the staphylococcal cell wall.

Materials:

  • MRSA strain of interest

  • Tryptic Soy Broth (TSB)

  • [³H]N-acetylglucosamine

  • This compound

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Grow an overnight culture of the MRSA strain in TSB.

  • Dilute the culture into fresh, pre-warmed TSB and grow to early exponential phase (OD₆₀₀ ≈ 0.2-0.3).

  • Divide the culture into aliquots. Add this compound at various concentrations (e.g., 1x, 4x, 8x MIC) to the test aliquots. Include a no-drug control.

  • Add [³H]GlcNAc to all aliquots to a final concentration of 1 µCi/mL.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), remove samples from each aliquot and add them to an equal volume of ice-cold 10% TCA to precipitate macromolecules.

  • Incubate on ice for 30 minutes.

  • Collect the precipitate by filtration through a glass fiber filter.

  • Wash the filters with cold 5% TCA and then with ethanol.

  • Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Plot the radioactive counts over time for each this compound concentration to determine the effect on peptidoglycan synthesis.

In Vivo Efficacy Models

Protocol 3: Murine Septicemia Model of MRSA Infection

This model evaluates the efficacy of this compound in treating a systemic MRSA infection.

Materials:

  • 6-8 week old female BALB/c mice

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Saline

  • This compound formulated for injection

  • Vehicle control

Procedure:

  • Prepare an inoculum of MRSA by growing an overnight culture, washing the cells, and resuspending them in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Induce infection by intraperitoneal injection of 0.5 mL of the bacterial suspension.

  • At a predetermined time post-infection (e.g., 1 hour), begin treatment. Administer this compound (e.g., via intravenous or subcutaneous injection) at various doses. Include a vehicle control group.

  • Administer treatment at specified intervals (e.g., every 12 or 24 hours) for a defined period (e.g., 3-7 days).

  • Monitor the mice daily for signs of illness and mortality.

  • At the end of the study, or if humane endpoints are reached, euthanize the mice.

  • Collect blood and/or organs (e.g., spleen, kidneys) for bacterial load determination by plating serial dilutions on TSB agar plates.

  • Calculate the reduction in bacterial load in the this compound-treated groups compared to the vehicle control group to assess efficacy.

InVivo_Septicemia_Workflow Start Start Inoculum_Prep Prepare MRSA Inoculum (~1x10⁸ CFU/mL) Start->Inoculum_Prep Infection Induce Septicemia in Mice (Intraperitoneal Injection) Inoculum_Prep->Infection Treatment Administer this compound or Vehicle Control Infection->Treatment Monitoring Monitor Mice Daily (Survival and Clinical Signs) Treatment->Monitoring Endpoint Euthanize and Collect Samples (Blood, Organs) Monitoring->Endpoint Analysis Determine Bacterial Load (CFU counts) Endpoint->Analysis End End Analysis->End

Murine Septicemia Model Workflow.

Protocol 4: Murine Skin Infection Model

This model assesses the topical or systemic efficacy of this compound in treating a localized MRSA skin infection.

Materials:

  • 6-8 week old female BALB/c mice

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Saline

  • This compound formulated for topical or systemic administration

  • Vehicle control

Procedure:

  • Anesthetize the mice and shave a small area on their backs.

  • Create a superficial wound using a dermal abrasion tool or by tape stripping.

  • Inoculate the wound with a specific concentration of MRSA (e.g., 1 x 10⁷ CFU).

  • Allow the infection to establish for a set period (e.g., 24 hours).

  • Begin treatment by applying a topical formulation of this compound to the wound or by systemic administration. Include a vehicle control group.

  • Continue treatment at regular intervals for a defined duration (e.g., once or twice daily for 3-5 days).

  • Monitor the wound for signs of healing and infection (e.g., size, erythema, pus formation).

  • At the end of the treatment period, euthanize the mice.

  • Excise the wounded skin tissue, homogenize it, and perform serial dilutions for bacterial load determination on TSB agar plates.

  • Compare the bacterial counts in the treated groups to the control group to evaluate the efficacy of this compound.

Conclusion

This compound represents a promising antibiotic scaffold for the development of new treatments for MRSA infections. Its distinct, calcium-dependent mechanism of action targeting Lipid II offers a potential advantage against strains resistant to other classes of antibiotics. The protocols outlined in these application notes provide a framework for the continued investigation of this compound's efficacy and mechanism of action, which will be crucial for its potential translation into clinical applications.

References

Application Notes and Protocols: Empedopeptin against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin-resistant Enterococci (VRE) represent a significant and growing threat in healthcare settings, causing difficult-to-treat infections associated with high morbidity and mortality. The emergence of multidrug-resistant strains necessitates the development of novel antimicrobial agents with unique mechanisms of action. Empedopeptin, a lipodepsipeptide antibiotic, has demonstrated potent in vitro and in vivo activity against a range of Gram-positive bacteria, including VRE.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation of this compound's efficacy against VRE, intended for use by researchers in microbiology and drug development.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[1][2][3] Specifically, it targets the late stages of peptidoglycan synthesis. The proposed mechanism involves the formation of a calcium-dependent complex with key peptidoglycan precursors, primarily Lipid II.[1][2][3] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain, thereby disrupting cell wall integrity and leading to bacterial cell death. The interaction is stoichiometric, with a proposed 1:2 molar ratio of Lipid II to this compound.[1][2][3]

Signaling Pathway Diagram

Empedopeptin_Mechanism cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY Translocation Lipid_I Lipid I MraY->Lipid_I Forms MurG MurG Lipid_II Lipid II MurG->Lipid_II Forms Lipid_I->MurG Substrate for Flippase Flippase Lipid_II->Flippase Translocated by Complex This compound-Ca2+-Lipid II Complex Lipid_II->Complex Sequesters PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Presents Lipid II to Peptidoglycan Peptidoglycan PBP->Peptidoglycan Incorporates into This compound This compound This compound->Complex Ca2 Ca2+ Ca2->Complex Complex->PBP Inhibits utilization by

This compound's mechanism of action.

Data Presentation

Comprehensive quantitative data on the in vitro activity and in vivo efficacy of this compound against a wide range of VRE clinical isolates are not extensively available in the public domain. The tables below are structured to facilitate the compilation and comparison of such data as it becomes available through further research.

In Vitro Susceptibility Data

Table 1: In Vitro Activity of this compound against Vancomycin-Resistant Enterococcus faecium

Strain IDVancomycin Resistance GenotypeThis compound MIC (µg/mL)Comparator 1 (e.g., Linezolid) MIC (µg/mL)Comparator 2 (e.g., Daptomycin) MIC (µg/mL)
VRE-Fm-001vanAData not available
VRE-Fm-002vanAData not available
VRE-Fm-003vanBData not available
...............
MIC50 Data not available
MIC90 Data not available

Table 2: In Vitro Activity of this compound against Vancomycin-Resistant Enterococcus faecalis

Strain IDVancomycin Resistance GenotypeThis compound MIC (µg/mL)Comparator 1 (e.g., Linezolid) MIC (µg/mL)Comparator 2 (e.g., Daptomycin) MIC (µg/mL)
VRE-Fs-001vanAData not available
VRE-Fs-002vanBData not available
...............
MIC50 Data not available
MIC90 Data not available
In Vivo Efficacy Data

Table 3: In Vivo Efficacy of this compound in a Murine Peritonitis/Sepsis Model of VRE Infection

Treatment GroupDose (mg/kg)Mean Log10 CFU Reduction in Spleen (vs. Vehicle)Mean Log10 CFU Reduction in Kidney (vs. Vehicle)7-Day Survival Rate (%)
Vehicle Control---Data not available
This compoundDose 1Data not availableData not availableData not available
This compoundDose 2Data not availableData not availableData not available
Comparator (e.g., Linezolid)Dose 3Data not availableData not availableData not available

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow Diagram:

MIC_Workflow A Prepare VRE inoculum (0.5 McFarland) C Inoculate microtiter plate wells with VRE suspension A->C B Prepare serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) + Ca2+ B->C D Incubate at 35°C for 16-20 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E

Workflow for MIC determination.

Methodology:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the VRE strain from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in CAMHB supplemented with physiological concentrations of calcium (e.g., 50 mg/L Ca2+) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted VRE inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the VRE strain.

Time-Kill Assay

This assay determines the rate of bactericidal activity of this compound against VRE over time.

Workflow Diagram:

Time_Kill_Workflow A Prepare VRE culture to logarithmic growth phase B Add this compound at various multiples of MIC A->B C Incubate at 37°C with shaking B->C D Collect aliquots at specified time points (0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate on appropriate agar D->E F Incubate plates and count CFU/mL E->F G Plot Log10 CFU/mL vs. Time F->G

Workflow for Time-Kill Assay.

Methodology:

  • Inoculum Preparation:

    • Grow the VRE strain in CAMHB to the early logarithmic phase of growth (approximately 1 x 106 CFU/mL).

  • Assay Setup:

    • Prepare tubes containing CAMHB (supplemented with Ca2+) with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control tube without any antibiotic.

    • Inoculate each tube with the prepared VRE culture to a final density of approximately 5 x 105 CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Bacterial Viability Counting:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Murine Peritonitis/Sepsis Model of VRE Infection

This in vivo model is used to assess the efficacy of this compound in a systemic VRE infection.

Workflow Diagram:

Murine_Model_Workflow A Prepare VRE inoculum of known concentration B Induce peritonitis/sepsis in mice via intraperitoneal (IP) injection of VRE A->B C Administer this compound or vehicle control at specified time post-infection B->C D Monitor mice for clinical signs and survival C->D E At a predetermined endpoint, euthanize mice and harvest organs (spleen, kidneys) C->E H Analyze survival data and CFU reduction D->H F Homogenize organs and perform serial dilutions E->F G Plate dilutions to determine bacterial load (CFU/g) F->G G->H

References

Application Notes and Protocols for Studying the Interaction of Empedopeptin with Lipid II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin is a cyclic lipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis by targeting lipid II, an essential precursor in peptidoglycan synthesis.[1][3] This document provides detailed application notes and protocols for studying the interaction between this compound and lipid II, aimed at facilitating research and development of novel antibacterial agents.

This compound's primary mode of action is the formation of a stable, calcium-dependent complex with lipid II on the outer surface of the bacterial cytoplasmic membrane.[1][4] This sequestration of lipid II disrupts the late stages of peptidoglycan synthesis, ultimately leading to cell lysis and bacterial death.[1][2] The interaction is specific, with a molar stoichiometry of 2:1 (this compound:lipid II).[1][3] The binding site on lipid II involves the pyrophosphate group, the first sugar (N-acetylmuramic acid), and proximal parts of the stem peptide and the undecaprenyl chain.[1][3][4] The presence of calcium ions is crucial for this interaction and significantly enhances the antibacterial activity of this compound.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound with relevant molecules.

Table 1: Binding Affinity of this compound to Phospholipid Model Membranes [1]

ConditionAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Dissociation Constant (K_D) (µM)
Without Ca²⁺2835 ± 507(2.10 ± 0.86) x 10⁻³0.77 ± 0.41
With 1.25 mM Ca²⁺4736 ± 1262(1.47 ± 0.70) x 10⁻³0.30 ± 0.11

Table 2: Antagonization of this compound Activity by Peptidoglycan Precursors [1]

AntagonistMolar Excess Required for Antagonization
Lipid II0.156 - 10
Lipid I0.156 - 10
Lipid III4-fold higher than Lipid I/II
Undecaprenyl pyrophosphate (C₅₅-PP)2-fold higher than Lipid III
UDP-GlcNAcNo antagonization
UDP-MurNAc-ppNo antagonization
C₅₅-PNo antagonization
Farnesyl-PPNo antagonization

Visualizing the Mechanism and Workflow

Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound, highlighting its interaction with the bacterial cell wall synthesis pathway.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY Substrate UDP-GlcNAc UDP-GlcNAc MurG MurG UDP-GlcNAc->MurG Substrate C55-P C55-P C55-P->MraY Substrate Lipid I Lipid I MraY->Lipid I Forms Lipid II_inner Lipid II MurG->Lipid II_inner Forms Lipid I->MurG Substrate Flippase Flippase Lipid II_inner->Flippase Translocated by Lipid II_outer Lipid II Flippase->Lipid II_outer Complex This compound-Ca2+-Lipid II Complex Lipid II_outer->Complex Sequestered by PBP Penicillin-Binding Proteins (PBPs) Lipid II_outer->PBP Required for This compound This compound This compound->Complex Ca2+ Ca2+ Ca2+->Complex Essential for complex formation Inhibition Inhibition of Cell Wall Synthesis Complex->Inhibition Leads to Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Catalyzes

Caption: Mechanism of this compound action.

Experimental Workflow

This diagram outlines a general workflow for investigating the interaction between this compound and lipid II.

Start Start Preparation Preparation of Reagents Start->Preparation Lipid_II_Prep Preparation of Lipid II (In vitro synthesis or extraction) Preparation->Lipid_II_Prep Empedopeptin_Prep Preparation of this compound Preparation->Empedopeptin_Prep Binding_Assay Binding Assay (e.g., TLC Analysis) Lipid_II_Prep->Binding_Assay Functional_Assay Functional Assay (In vitro Lipid II Synthesis Inhibition) Lipid_II_Prep->Functional_Assay Empedopeptin_Prep->Binding_Assay Empedopeptin_Prep->Functional_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion End Data_Analysis->Conclusion

Caption: Experimental workflow for studying this compound-lipid II interaction.

Experimental Protocols

Protocol 1: In Vitro Lipid II Synthesis and Inhibition by this compound

This protocol describes the synthesis of lipid II using bacterial membrane preparations and the assessment of this compound's inhibitory activity.[1]

Materials:

  • Membrane preparations from Micrococcus luteus (200 µg of protein per reaction)

  • Undecaprenyl phosphate (C₅₅-P) (5 nmol)

  • UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp) (50 nmol)

  • UDP-N-acetylglucosamine (UDP-GlcNAc) (50 nmol)

  • [¹⁴C]UDP-GlcNAc for radiolabeling and quantification

  • This compound

  • Reaction Buffer: 60 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1.25 mM CaCl₂, 0.5% (w/v) Triton X-100

  • Extraction Solution: n-butanol/pyridine acetate, pH 4.2 (2:1, v/v)

  • TLC plates (Silica gel 60)

  • TLC Solvent A: chloroform/methanol/water/ammonia (88:48:10:1, v/v/v/v)

  • Phosphomolybdic acid stain

  • Phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the membrane preparation, C₅₅-P, UDP-MurNAc-pp, and UDP-GlcNAc in the reaction buffer. For quantitative analysis, include [¹⁴C]UDP-GlcNAc. The total reaction volume should be 50 µl.

  • Addition of this compound: Add this compound to the reaction mixtures at desired final concentrations (e.g., molar ratios of 0.5, 1, and 2 with respect to C₅₅-P). Include a control reaction without this compound.

  • Incubation: Incubate the reaction mixtures for 1 hour at 30°C.

  • Extraction of Lipid Intermediates: Stop the reaction and extract the lipid intermediates by adding an equal volume (50 µl) of the extraction solution. Vortex thoroughly and centrifuge to separate the phases.

  • Thin-Layer Chromatography (TLC):

    • Spot the organic (upper) phase onto a TLC plate.

    • Develop the TLC plate using TLC Solvent A.

    • After development, dry the plate.

    • For non-radioactive samples, visualize the lipid spots by staining with phosphomolybdic acid.

    • For radioactive samples, quantify the amount of synthesized [¹⁴C]lipid II using a phosphorimager.

  • Data Analysis: Compare the amount of lipid II synthesized in the presence of this compound to the control reaction to determine the inhibitory effect.

Protocol 2: Analysis of this compound-Lipid II Complex Formation by TLC

This protocol details a direct binding assay to visualize the formation of a complex between this compound and lipid II using thin-layer chromatography.[1]

Materials:

  • Purified lipid II (2 nmol)

  • This compound (1-8 nmol)

  • Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 1.25 mM Ca²⁺

  • TLC plates (Silica gel 60)

  • TLC Solvent B: butanol/acetic acid/water/pyridine (15:3:12:10, v/v/v/v)

  • Phosphomolybdic acid stain

Procedure:

  • Incubation: In a microcentrifuge tube, incubate 2 nmol of purified lipid II with varying molar ratios of this compound (e.g., 1:1, 1:2, 1:4 lipid II:this compound) in the incubation buffer. The total volume should be kept small (e.g., 10-20 µl).

  • Incubate the mixture for 30 minutes at room temperature.

  • Thin-Layer Chromatography (TLC):

    • Directly apply the reaction mixtures onto a TLC plate.

    • Develop the plate using TLC Solvent B.

    • Dry the plate after development.

    • Stain the plate with phosphomolybdic acid to visualize the lipid-containing spots.

  • Analysis:

    • Free lipid II will migrate to a specific position on the TLC plate.

    • The this compound-lipid II complex will have a significantly lower mobility and will remain closer to the application spot.

    • The reduction in the intensity of the free lipid II spot with increasing concentrations of this compound indicates complex formation. A 2-fold molar excess of this compound should lead to the near-complete disappearance of the free lipid II spot.[5]

Protocol 3: Antagonization Assay

This protocol is a cell-based assay to determine the ability of lipid II and other precursors to antagonize the antibacterial activity of this compound.[1]

Materials:

  • This compound (at 8x the Minimum Inhibitory Concentration, MIC)

  • Potential antagonists: purified lipid II, lipid I, C₅₅-PP, etc.

  • Bacterial strain (e.g., Bacillus subtilis 168)

  • Mueller-Hinton broth supplemented with 1.25 mM Ca²⁺

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of this compound and Antagonists:

    • Prepare a stock solution of this compound in Mueller-Hinton broth with 1.25 mM Ca²⁺ at a concentration of 8x MIC.

    • Prepare serial dilutions of the potential antagonists in the same medium.

  • Assay Setup:

    • In the wells of a 96-well plate, mix the this compound solution with the different concentrations of the antagonists. The molar excess of the antagonist relative to this compound can range from 0.156 to 10-fold.

    • Include control wells with this compound only, antagonists only, and medium only.

  • Bacterial Inoculation: Add the bacterial suspension to each well to achieve a final concentration of 5 x 10⁵ CFU/ml.

  • Incubation: Incubate the microtiter plates overnight at the optimal growth temperature for the bacterial strain.

  • Analysis: Record bacterial growth by visual inspection or by measuring the optical density at 600 nm. The concentration of the antagonist that allows bacterial growth in the presence of this compound is the antagonizing concentration.

These protocols provide a foundation for researchers to investigate the intricate interaction between this compound and its target, lipid II. The quantitative data and visual representations offer a comprehensive overview, while the detailed methodologies enable the practical application of these studies in a laboratory setting.

References

Application Notes and Protocols: Synthesis of Empedopeptin Derivatives for Improved Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin is a potent, naturally occurring cyclic lipodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1] Structurally similar to other lipodepsipeptides like tripropeptins and plusbacins, this compound exerts its bactericidal effect by inhibiting the late stages of bacterial cell wall biosynthesis.[2][3] This mechanism involves the formation of a calcium-dependent complex with peptidoglycan precursors, most notably undecaprenyl pyrophosphate-N-acetylmuramic acid(pentapeptide)-N-acetylglucosamine (Lipid II).[1][2] By sequestering Lipid II, this compound effectively halts the transglycosylation step in peptidoglycan assembly, leading to cell death.[3]

The emergence of antibiotic resistance necessitates the development of novel therapeutic agents. The unique mechanism of action of this compound and its class of antibiotics makes them attractive scaffolds for the development of new drugs. This document provides an overview of the synthesis of derivatives of this compound-related compounds, focusing on structure-activity relationships (SAR) to guide the design of analogs with improved efficacy. Due to a lack of extensive published data on the synthetic derivatives of this compound itself, this note leverages findings from the closely related tripropeptin and plusbacin families to provide representative protocols and SAR insights.

Structure-Activity Relationship (SAR) Insights

The antibacterial potency of this compound and its analogs is influenced by specific structural features. Key insights from studies on related compounds provide a foundation for rational drug design:

  • Hydroxylated Residues: The presence of hydroxylated amino acids, such as hydroxyaspartic acid and hydroxyproline, is crucial for the antibacterial activity of this compound.[4] Genetic studies on this compound-producing organisms have shown that the absence of these hydroxyl groups leads to a significant reduction in antibiotic efficacy.[4] Similarly, for plusbacin A3, the threo-β-hydroxyaspartic acid residues are essential for its antibacterial activity.[5]

  • Guanidine Group Modification: The guanidine group of the arginine residue in tripropeptin C, a structural analog of this compound, has been a target for chemical modification. Interestingly, replacement of the guanidine moiety with a pyrimidine ring system has been shown to maintain excellent antibacterial activity, indicating that the guanidine group itself is not essential for its action.[1] This opens up possibilities for a variety of modifications at this position to potentially improve pharmacokinetic properties.

  • Peptide Backbone: The integrity of the cyclic peptide core is important. For instance, replacing the L-prolyl-D-proline substructure in tripropeptin C with L-pipecolic acid resulted in a two- to four-fold decrease in activity, suggesting that this specific hairpin-like structure contributes significantly to the compound's potency.[1]

  • Lipid Tail: The length and nature of the fatty acid side chain influence the antibacterial activity of lipodepsipeptides. In tripropeptins, the activity generally increases with the length of the acyl chain.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for derivatives of tripropeptin C and plusbacin A3, which serve as models for potential this compound modifications.

Table 1: Antibacterial Activity of Tripropeptin C and its Derivatives

CompoundModificationTarget OrganismMIC (µg/mL)
Tripropeptin CNone (Natural Product)MRSA1.0
Pyrimidine Derivative 1Guanidine group of Arginine replaced with a pyrimidine ringMRSAMaintained excellent activity
Tripropeptin CpipL-prolyl-D-proline substructure replaced with L-pipecolic acidGram-positive bacteria2-4x weaker than Tripropeptin C

Note: Specific MIC values for the pyrimidine derivatives were not detailed in the source material, only that they "maintained excellent antibacterial activity."[1]

Table 2: Antibacterial Activity of Plusbacin A3 and its Analog

CompoundModificationTarget OrganismMIC (µg/mL)
Plusbacin A3None (Natural Product)MRSA0.78 - 3.13
Dideoxy-Plusbacin A3Removal of hydroxyl groups from the threo-β-hydroxyaspartic acid residuesS. aureusReduced activity

Note: The exact MIC for the dideoxy analog was not specified, but its activity was noted to be reduced, highlighting the importance of the hydroxyl groups.[5]

Experimental Protocols

The following are representative protocols for the synthesis of lipodepsipeptide derivatives, based on the total synthesis of plusbacin A3. These methods can be adapted for the synthesis of this compound analogs.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the solid-phase peptide synthesis (SPPS) of the linear peptide backbone, a key step in the total synthesis of plusbacin A3.[7]

Materials:

  • Fmoc-protected amino acids (including a 3-hydroxy-proline derivative compatible with Fmoc SPPS)

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF. Add DIC (3 eq.) and OxymaPure® (3 eq.). Add the activation mixture to the resin and shake for 2 hours at room temperature.

  • Wash the resin with DMF and DCM. Confirm the completion of the coupling reaction using a Kaiser test.

  • Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude linear peptide under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Macrolactamization and Deprotection

This protocol outlines the cyclization of the linear peptide and subsequent removal of protecting groups to yield the final product.[3]

Materials:

  • Purified linear peptide

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Hydrofluoric acid (HF)

  • Anisole

Procedure:

  • Macrolactamization: Dissolve the purified linear peptide in anhydrous DMF at a low concentration (e.g., 0.5 mM). Add BOP (1.5 eq.) and DIPEA (3 eq.). Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, remove the DMF under reduced pressure.

  • Purify the cyclic peptide by reverse-phase HPLC.

  • Global Deprotection: Treat the purified cyclic peptide with a mixture of HF and anisole to remove any remaining side-chain protecting groups.

  • Remove the HF and anisole under a stream of nitrogen.

  • Purify the final deprotected lipodepsipeptide by reverse-phase HPLC.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Empedopeptin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall cluster_inhibition Inhibition UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY C55-P Lipid I Lipid I MurG MurG Lipid I->MurG UDP-GlcNAc Lipid II Lipid II Transglycosylase Transglycosylase Lipid II->Transglycosylase Flippase Complex This compound-Ca2+-Lipid II Complex MraY->Lipid I MurG->Lipid II Peptidoglycan Peptidoglycan Transglycosylase->Peptidoglycan Polymerization This compound This compound Ca2+ Ca2+ Complex->Transglycosylase Inhibits

Caption: this compound inhibits cell wall synthesis by forming a Ca2+-dependent complex with Lipid II.

Experimental Workflow: Synthesis of Lipodepsipeptide Derivatives

Synthesis_Workflow Start SPPS Solid-Phase Peptide Synthesis (Linear Precursor) Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification1 HPLC Purification (Linear Peptide) Cleavage->Purification1 Cyclization Macrolactamization Purification1->Cyclization Purification2 HPLC Purification (Cyclic Peptide) Cyclization->Purification2 Deprotection Global Deprotection Purification2->Deprotection Purification3 Final HPLC Purification Deprotection->Purification3 Final_Product This compound Derivative Purification3->Final_Product End Final_Product->End

Caption: General workflow for the synthesis of this compound derivatives.

Logical Relationship: SAR of this compound Analogs

SAR_Logic cluster_modifications Structural Modifications cluster_activity Impact on Activity Empedopeptin_Scaffold This compound Scaffold Mod_Hydroxyl Hydroxylated Residues Mod_Guanidine Arginine Guanidine Group Mod_Backbone Peptide Backbone (e.g., Pro-Pro motif) Activity_High High Activity Mod_Hydroxyl->Activity_High Essential for Activity_Maintained Maintained Activity Mod_Guanidine->Activity_Maintained Modification can lead to Activity_Reduced Reduced Activity Mod_Backbone->Activity_Reduced Alteration leads to

Caption: Key structure-activity relationships for this compound and its analogs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Calcium Concentration for Empedopeptin Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing calcium concentration in Empedopeptin assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is calcium important for its activity?

This compound is a lipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains like MRSA and penicillin-resistant Streptococcus pneumoniae.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis.[1][2][3]

Calcium ions (Ca²⁺) are crucial for the antibacterial activity of this compound.[1][2][3] They facilitate a stronger interaction between this compound and its primary target, Lipid II, a precursor molecule in the peptidoglycan synthesis pathway.[1][2][3] Calcium also promotes the interaction of this compound with negatively charged phospholipids in the bacterial membrane.[1][2][3]

Q2: Why is the standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) not sufficient for this compound assays?

Standard CAMHB is typically adjusted to a calcium concentration of 20-25 mg/L.[3] However, this concentration is not sufficient to achieve the full antibacterial activity of this compound.[3] To mimic the physiological concentration of ionized calcium in human serum, a higher concentration is required.[3]

Q3: What is the recommended starting concentration of calcium for this compound assays?

A starting concentration of 1.25 mM Ca²⁺ is recommended for this compound assays.[3] This concentration is equivalent to the level of ionized calcium found in human serum and has been shown to reduce the Minimum Inhibitory Concentration (MIC) values of this compound by 2- to 16-fold, depending on the bacterial strain.[3] For the related calcium-dependent antibiotic daptomycin, a concentration of 50 mg/L calcium is recommended.[4][5]

Q4: What is the effect of optimizing calcium concentration on the Minimum Inhibitory Concentration (MIC) of this compound?

Optimizing the calcium concentration in the assay medium leads to a significant decrease in the MIC of this compound against susceptible bacteria. This indicates a higher potency of the antibiotic under optimal calcium conditions. For example, the MIC of this compound against Staphylococcus aureus ATCC 29213 was reported to be 32 µg/mL without added calcium, which decreased to 4 µg/mL with the addition of 1.25 mM Ca²⁺.

Data Presentation

Effect of Calcium Concentration on this compound and Daptomycin MIC

The following table summarizes the impact of calcium concentration on the MIC of this compound and the structurally related antibiotic, daptomycin, against various Gram-positive bacteria.

AntibioticOrganismCalcium ConcentrationMIC (µg/mL)Fold Change in MIC
This compound S. aureus ATCC 292130 mM (Standard MHB)32-
1.25 mM48-fold decrease
Daptomycin Staphylococcus spp.25 mg/L0.5 - 2-
50 mg/L0.25 - 12-fold decrease
Streptococcus spp.25 mg/L0.12 - 1-
50 mg/L≤0.06 - 0.52-fold decrease
Enterococcus spp.25 mg/L1 - 8-
50 mg/L0.5 - 42-fold decrease

Data for daptomycin is adapted from previous studies and is presented here to illustrate the general effect of calcium on this class of antibiotics.[4]

Experimental Protocols

Protocol for Determining Optimal Calcium Concentration for this compound MIC Assays

This protocol outlines a method for determining the optimal calcium concentration for this compound susceptibility testing using the broth microdilution method.

1. Materials:

  • This compound (analytical grade)

  • Test organism (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile, deionized water

  • Sterile 1 M CaCl₂ stock solution

  • Sterile 96-well microtiter plates (polypropylene recommended)

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Single-channel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for OD measurements)

2. Preparation of Calcium-Supplemented MHB:

  • Prepare a series of sterile tubes with MHB.

  • Add the required volume of the 1 M CaCl₂ stock solution to each tube to achieve a range of final calcium concentrations (e.g., 0, 0.5, 1.0, 1.25, 1.5, 2.0, 2.5 mM).

  • Ensure the final volume in each tube is the same by adding sterile deionized water as needed.

3. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest desired final concentration in the assay.

4. Broth Microdilution Assay:

  • In a sterile 96-well plate, add 50 µL of the appropriate calcium-supplemented MHB to all wells.

  • In the first column of wells, add an additional 50 µL of this compound stock solution, diluted in the corresponding calcium-supplemented MHB to achieve twice the highest desired final concentration.

  • Perform a 2-fold serial dilution of this compound across the plate by transferring 50 µL from one well to the next. Discard 50 µL from the last well.

  • Prepare a standardized inoculum of the test organism in MHB to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial inoculum to each well.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each calcium concentration.

5. Incubation and MIC Determination:

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Troubleshooting Guides

Q5: I am observing precipitation in my calcium-supplemented Mueller-Hinton Broth. What could be the cause and how can I prevent it?

Possible Causes:

  • High concentrations of calcium and phosphate: Mueller-Hinton Broth contains phosphates, which can react with high concentrations of calcium to form insoluble calcium phosphate.

  • Order of component addition: When preparing media from powder, the order in which components are added can lead to the formation of insoluble salts.[2]

  • pH instability: The solubility of calcium salts is pH-dependent. A shift in the pH of the medium can cause precipitation.

  • Autoclaving: Autoclaving a medium with high concentrations of calcium and phosphate can promote precipitation.

Solutions:

  • Prepare a concentrated stock solution of CaCl₂: Prepare a sterile, concentrated stock solution of CaCl₂ (e.g., 1 M) and add it to the autoclaved and cooled MHB.

  • Filter-sterilize the CaCl₂ solution: Instead of autoclaving, filter-sterilize the CaCl₂ stock solution.

  • Check the pH of the medium: Ensure the final pH of the MHB is within the recommended range (typically 7.2-7.4) before adding the calcium supplement.

  • Dissolve components separately: If preparing media from powder, dissolve the CaCl₂ separately in deionized water before adding it to the other components.[2]

Q6: My MIC values for this compound are inconsistent between experiments. What are the potential reasons for this variability?

Possible Causes:

  • Lot-to-lot variability of MHB: Different lots of MHB can have varying concentrations of divalent cations, including calcium and magnesium.[6][7][8][9][10]

  • Inaccurate calcium supplementation: Errors in the preparation of the CaCl₂ stock solution or its addition to the medium can lead to incorrect final calcium concentrations.

  • Inoculum size: Variation in the final concentration of the bacterial inoculum can affect MIC values.

  • Incubation conditions: Inconsistent incubation times or temperatures can lead to variability in results.

  • Plate type: Using polystyrene plates can sometimes lead to the binding of lipophilic compounds like this compound, affecting the apparent MIC. Polypropylene plates are often recommended.[1]

Solutions:

  • Quality control of MHB lots: If possible, test new lots of MHB with a reference strain to ensure consistency.

  • Precise preparation of supplements: Carefully prepare and verify the concentration of the CaCl₂ stock solution. Use calibrated pipettes for supplementation.

  • Standardize the inoculum: Strictly adhere to the protocol for preparing the bacterial inoculum to a 0.5 McFarland standard and subsequent dilution.

  • Maintain consistent incubation: Ensure that incubation times and temperatures are the same for all experiments.

  • Use appropriate plates: Use polypropylene microtiter plates for the assay.[1]

Q7: The bacterial growth in my control wells (without this compound) is poor, even at optimal calcium concentrations. What could be the issue?

Possible Causes:

  • Toxicity of high calcium concentrations: While this compound requires calcium, excessively high concentrations can be inhibitory to the growth of some bacterial species.

  • Quality of the bacterial inoculum: An old or non-viable inoculum will result in poor growth.

  • Media contamination: Contamination of the MHB or supplements can inhibit bacterial growth.

Solutions:

  • Optimize the calcium concentration: If you suspect calcium toxicity, perform a preliminary experiment to assess the growth of the test organism in a range of calcium concentrations in the absence of the antibiotic.

  • Use a fresh inoculum: Always use a fresh, actively growing culture to prepare the inoculum.

  • Ensure sterility: Use aseptic techniques throughout the experimental setup to avoid contamination.

Visualizations

This compound's Mechanism of Action

Empedopeptin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_inhibition Result Lipid_II Lipid II (Peptidoglycan Precursor) Inhibition Inhibition of Cell Wall Synthesis Lipid_II->Inhibition Sequestration Empedopeptin_Ca This compound-Ca²⁺ Complex Empedopeptin_Ca->Lipid_II Binding Ca Ca²⁺ Ca->Empedopeptin_Ca This compound This compound This compound->Empedopeptin_Ca Calcium_Optimization_Workflow start Start prep_media Prepare MHB with a range of Ca²⁺ concentrations start->prep_media assay_setup Set up broth microdilution assay in 96-well plates prep_media->assay_setup prep_antibiotic Prepare serial dilutions of this compound prep_antibiotic->assay_setup prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->assay_setup incubation Incubate plates at 35°C for 16-20 hours assay_setup->incubation read_mic Read MIC for each Ca²⁺ concentration incubation->read_mic analysis Determine optimal Ca²⁺ concentration (lowest MIC) read_mic->analysis end End analysis->end Troubleshooting_MIC cluster_media Media Checks cluster_inoculum Inoculum Checks cluster_conditions Assay Condition Checks start Inconsistent MIC Results check_media Check Media Preparation start->check_media check_inoculum Check Inoculum Preparation start->check_inoculum check_conditions Check Assay Conditions start->check_conditions media_lot Consistent MHB lot? check_media->media_lot ca_prep Accurate Ca²⁺ prep? check_media->ca_prep precipitation Precipitation observed? check_media->precipitation mcfarland 0.5 McFarland standard? check_inoculum->mcfarland dilution Correct final dilution? check_inoculum->dilution incubation_time Consistent incubation time/temp? check_conditions->incubation_time plate_type Using polypropylene plates? check_conditions->plate_type remediate Remediate and Repeat Assay media_lot->remediate No ca_prep->remediate No precipitation->remediate Yes mcfarland->remediate No dilution->remediate No incubation_time->remediate No plate_type->remediate No

References

Technical Support Center: Overcoming Low Yield in Empedopeptin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Empedopeptin fermentation. The following sections offer guidance on optimizing fermentation parameters, with detailed experimental protocols and illustrative diagrams to enhance understanding and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a cyclic lipopeptide antibiotic that shows potent activity against Gram-positive bacteria, including resistant strains.[1][2] It functions by inhibiting cell wall biosynthesis.[1][2] The producing organisms are bacteria, with notable examples being Empedobacter haloabium and Massilia sp.[1][2]

Q2: What is the biosynthetic pathway for this compound?

This compound is synthesized by a nonribosomal peptide synthetase (NRPS) machinery.[1][3] The biosynthetic gene cluster contains several key genes, including empA, empB, empC, empD, and empE, which are responsible for the assembly of the peptide backbone and its subsequent modifications.[1][2]

Q3: What are the common causes of low this compound yield?

Low yields in this compound fermentation can stem from several factors, including:

  • Suboptimal Media Composition: Inadequate levels of key carbon and nitrogen sources can limit biomass growth and secondary metabolite production.

  • Limiting Precursors: The biosynthesis of this compound requires specific amino acid and fatty acid precursors. A shortage of these building blocks can directly impact the final yield.

  • Unfavorable Fermentation Conditions: Non-optimal pH, temperature, and dissolved oxygen levels can stress the producing microorganism and inhibit antibiotic synthesis.

  • Feedback Inhibition: High concentrations of the product, this compound, may inhibit its own biosynthesis.

  • Genetic Instability: The producing strain may lose its ability to produce high titers of this compound over successive generations.

Q4: How can I monitor this compound concentration during fermentation?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying this compound. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with a modifying acid like trifluoroacetic acid) can be used for separation, followed by UV detection.

Troubleshooting Guides

Problem 1: Low or No this compound Production
Possible Cause Troubleshooting Step
Incorrect strain or loss of productivityVerify the identity and viability of your producing strain. If possible, go back to a cryopreserved stock.
Inappropriate media compositionReview and optimize the carbon and nitrogen sources in your fermentation medium. See Table 1 for examples of media components used for lipopeptide production.
Suboptimal fermentation parametersOptimize critical parameters such as pH, temperature, and dissolved oxygen. See Table 2 for suggested ranges for bacterial lipopeptide production.
Lack of essential precursorsSupplement the fermentation medium with amino acids known to be part of the this compound structure (e.g., proline, serine, arginine, aspartic acid) and a fatty acid source.[1]
Problem 2: Inconsistent Yields Between Batches
Possible Cause Troubleshooting Step
Inconsistent inoculumStandardize your inoculum preparation procedure to ensure a consistent cell density and physiological state at the start of each fermentation.
Variability in media componentsUse high-quality, consistent lots of media components. Complex media components like peptone and yeast extract can have significant lot-to-lot variability.
Fluctuations in fermentation parametersEnsure that your bioreactor controls for pH, temperature, and dissolved oxygen are calibrated and functioning correctly throughout the fermentation.

Data Presentation

Table 1: Media Components for Optimization of Lipopeptide Fermentation

The following table provides examples of carbon and nitrogen sources that have been successfully used to optimize the production of other bacterial lipopeptides and can serve as a starting point for this compound.

ComponentExampleTypical Concentration RangeReference
Carbon Source Glucose, Soluble Starch, Glycerol, Sucrose10 - 80 g/L[4][5][6]
Nitrogen Source Peptone, Yeast Extract, Ammonium Nitrate, Soy Peptone5 - 20 g/L[4][6]
Precursors Proline, Serine, Arginine, Aspartic Acid, Fatty Acids0.5 - 5 g/L[1]
Minerals MgSO₄, K₂HPO₄, CaCl₂0.1 - 1 g/L[7]
Table 2: Key Fermentation Parameters for Lipopeptide Production

Optimal parameters for this compound production should be determined empirically. The ranges below are typical for the production of lipopeptides by bacteria.

ParameterTypical RangeRationale
pH 6.5 - 8.0pH affects nutrient uptake, enzyme activity, and product stability.[8][9]
Temperature 25 - 37 °CTemperature influences microbial growth rate and enzyme kinetics.
Dissolved Oxygen (DO) 20 - 60% saturationAdequate oxygen is crucial for aerobic respiration and biosynthesis, but excessive levels can be inhibitory.[10][11]
Agitation 150 - 300 rpm (shake flask)Ensures proper mixing and oxygen transfer.

Experimental Protocols

Protocol 1: Media Optimization Using One-Factor-at-a-Time (OFAT) Approach
  • Establish a Baseline: Prepare a basal fermentation medium with a standard composition.

  • Vary Carbon Source: Prepare several batches of the basal medium, each with a different carbon source (e.g., glucose, sucrose, soluble starch) at a fixed concentration (e.g., 20 g/L).

  • Inoculate and Ferment: Inoculate each batch with a standardized inoculum of the this compound-producing strain. Ferment under controlled conditions (temperature, pH, agitation).

  • Analyze this compound Titer: At the end of the fermentation, measure the this compound concentration in each batch using a validated analytical method like HPLC.

  • Identify Optimal Carbon Source: The carbon source that yields the highest this compound concentration is considered optimal.

  • Vary Nitrogen Source: Using the optimal carbon source, repeat steps 2-5 for different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).

  • Optimize Concentrations: Once the best carbon and nitrogen sources are identified, vary their concentrations to find the optimal levels.

Protocol 2: Precursor Feeding Experiment
  • Prepare Precursor Stock Solutions: Prepare sterile, concentrated stock solutions of the amino acid precursors of this compound (Proline, Serine, Arginine, Aspartic Acid) and a fatty acid source (e.g., a C14 fatty acid).

  • Set up Fermentations: Inoculate several flasks containing the optimized fermentation medium.

  • Feed Precursors: At the onset of the stationary phase (when secondary metabolism typically begins), add different concentrations of the precursor stock solutions to the fermentation flasks. Include a control flask with no added precursors.

  • Monitor and Analyze: Continue the fermentation and monitor the this compound concentration over time.

  • Evaluate Impact: Compare the final this compound titers in the precursor-fed flasks to the control to determine the effect of precursor supplementation.

Protocol 3: Quantitative Analysis of this compound by HPLC
  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to separate the supernatant and the mycelium.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to dryness.

    • Reconstitute the dried extract in a known volume of mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute this compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Inject the prepared samples and standards onto the HPLC system.

    • Determine the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Mandatory Visualization

Empedopeptin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_nrps Nonribosomal Peptide Synthetase (NRPS) Assembly Line cluster_modification Post-Assembly Modification Fatty_Acid Fatty Acid empE empE Acylation Module 1 (Pro) Module 2 (Ser) Module 3 (Pro) Module 4 (Arg) Module 5 (Asp) Fatty_Acid->empE:f0 Initiation Amino_Acids Pro, Ser, Arg, Asp Amino_Acids->empE:f0 empD empD Module 6 (Ser) Amino_Acids->empD:f0 empC empC Module 7 (Pro) Module 8 (Asp) Thioesterase Amino_Acids->empC:f0 empE->empD empD->empC Linear_this compound Linear this compound empC->Linear_this compound Release Hydroxylation Hydroxylation (empA, empB) Linear_this compound->Hydroxylation Cyclization Cyclization Hydroxylation->Cyclization This compound Mature this compound Cyclization->this compound

Caption: Simplified workflow of the this compound biosynthetic pathway.

Troubleshooting_Workflow Start Low this compound Yield Check_Strain Verify Strain Integrity Start->Check_Strain Check_Media Review Media Composition Start->Check_Media Check_Parameters Analyze Fermentation Parameters (pH, Temp, DO) Start->Check_Parameters Optimize_Media Optimize C/N Sources Check_Media->Optimize_Media Optimize_Parameters Optimize Physical Parameters Check_Parameters->Optimize_Parameters Precursor_Feeding Precursor Feeding Strategy Optimize_Media->Precursor_Feeding Optimize_Parameters->Precursor_Feeding Improved_Yield Improved Yield Precursor_Feeding->Improved_Yield

Caption: Logical workflow for troubleshooting low this compound yield.

References

Improving solubility and stability of Empedopeptin formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the solubility and stability of Empedopeptin formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound.

Issue Potential Cause Troubleshooting Steps
Poor or Incomplete Dissolution pH is near the isoelectric point (pI): this compound is described as being overall negatively charged, suggesting an acidic pI.[1][2] Solubility is lowest at the pI.1. Adjust pH: Since this compound is negatively charged, increase the pH to a value further from its pI. A pH screening study is recommended. 2. Use Alkaline Buffers: Attempt to dissolve in a basic buffer (e.g., phosphate or borate buffer with pH > 7).
High Hydrophobicity: As a lipodepsipeptide, this compound has a hydrophobic nature which can lead to aggregation in aqueous solutions.[1]1. Use Co-solvents: Add organic co-solvents like ethanol, isopropanol, or DMSO to the aqueous buffer. Start with a low percentage and gradually increase. 2. Incorporate Surfactants: Non-ionic surfactants such as polysorbates (e.g., Polysorbate 80) or poloxamers can help to wet the peptide and prevent aggregation.
Precipitation After Initial Dissolution Change in Temperature: Solubility of some peptides is temperature-dependent.1. Maintain Temperature: Ensure the formulation is maintained at the dissolution temperature. 2. Conduct Temperature Stability Studies: Evaluate the formulation's stability at different temperatures to identify a stable range.
Salt Concentration: High ionic strength can sometimes decrease peptide solubility ("salting out").1. Optimize Buffer Concentration: Test a range of buffer concentrations to find the optimal ionic strength. 2. Choice of Salt: Different salts can have varying effects on solubility. Consider this during buffer selection.
Loss of Potency/Activity Degradation: Peptides are susceptible to chemical degradation (e.g., hydrolysis, oxidation). The ester bond in the cyclic structure of this compound could be prone to hydrolysis.1. pH Optimization: Conduct a stability study across a range of pH values to find the pH of maximum stability. 2. Protect from Light and Oxygen: Store formulations in amber vials and consider purging with nitrogen to prevent photo-oxidation and oxidation. 3. Add Stabilizers: Excipients like antioxidants (e.g., methionine, ascorbic acid) can be added to mitigate oxidative degradation.
Calcium Ion Concentration: this compound's antibacterial activity is calcium-dependent.[3][4][5] The absence or low concentration of Ca2+ can lead to reduced activity.1. Incorporate Calcium: Ensure the formulation buffer contains an optimal concentration of calcium ions. The literature suggests that the concentration in human serum (around 1.25 mM) enhances activity.[6] 2. Use Calcium Salts: Employ soluble calcium salts like calcium chloride.
Aggregation and Particle Formation Hydrophobic Interactions: The lipophilic tail of this compound can lead to self-association and aggregation.[1]1. Add Surfactants: As mentioned for solubility, surfactants can prevent aggregation by disrupting hydrophobic interactions. 2. Use Viscosity-Enhancing Agents: Polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can increase the viscosity of the solution and hinder aggregation. 3. Lyophilization: For long-term stability, consider developing a lyophilized powder formulation that is reconstituted before use.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving this compound?

A1: Given that this compound is a negatively charged, water-soluble peptide, the recommended starting solvent is a buffered aqueous solution with a pH above its isoelectric point.[1][2] If solubility is limited in aqueous buffers, the addition of a small amount of an organic co-solvent like DMSO or ethanol is a common strategy. For peptides with unknown solubility, a good starting point is to try to dissolve a small amount in deionized water, and if that fails, proceed to basic buffers.

Q2: How does pH affect the solubility and stability of this compound?

A2: The pH of the formulation is a critical parameter. As this compound is negatively charged, its solubility is expected to increase at pH values above its isoelectric point. However, very high or very low pH can accelerate chemical degradation, such as hydrolysis of the ester bond in its cyclic structure. Therefore, it is crucial to perform a pH-solubility and pH-stability profile to identify the optimal pH range for your formulation.

Q3: Why is calcium important for this compound formulations?

A3: this compound's antibacterial activity is dependent on the presence of calcium ions.[3][4][5] Calcium ions are believed to promote a stronger interaction between this compound and its target in the bacterial cell wall.[1][5] Therefore, for in vitro assays and for therapeutic formulations, the inclusion of an appropriate concentration of calcium is essential for maintaining biological activity.

Q4: What are some common excipients that can be used to improve the stability of this compound formulations?

A4: Several types of excipients can be considered:

  • Buffers: To maintain the optimal pH (e.g., phosphate, citrate, tris buffers).

  • Tonicity Modifiers: To make the formulation isotonic for parenteral administration (e.g., sodium chloride, dextrose).

  • Bulking Agents/Lyoprotectants (for lyophilized formulations): To provide an elegant cake structure and protect the peptide during freezing and drying (e.g., mannitol, sucrose, trehalose).

  • Surfactants: To prevent aggregation and improve solubility (e.g., Polysorbate 80, Poloxamer 188).

  • Antioxidants: To protect against oxidative degradation (e.g., methionine, ascorbic acid).

Q5: How can I prevent the aggregation of this compound in my formulation?

A5: Aggregation of this compound is likely driven by the hydrophobic interactions of its lipid tail.[1] To prevent this, you can:

  • Optimize the pH and ionic strength of the formulation.

  • Add non-ionic surfactants to disrupt hydrophobic interactions.

  • Incorporate polymers to increase viscosity and create a steric hindrance to aggregation.

  • For long-term storage, consider formulating as a lyophilized powder to be reconstituted prior to use.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0 in 0.5 pH unit increments.

  • Sample Preparation: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Peptide: Centrifuge the samples at high speed to pellet the undissolved peptide.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to determine the pH of maximum solubility.

Protocol 2: Co-solvent Solubility Enhancement Study
  • Buffer Selection: Choose a buffer system where this compound has shown at least minimal solubility, based on the pH-solubility assessment.

  • Co-solvent Stock Solutions: Prepare stock solutions of the chosen buffer containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 30% v/v of ethanol or DMSO).

  • Solubility Measurement: Repeat steps 2-5 from Protocol 1 for each co-solvent mixture.

  • Data Analysis: Plot the solubility of this compound against the percentage of the co-solvent to evaluate its effect on solubility.

Visualizations

cluster_workflow This compound Formulation Troubleshooting Workflow start Formulation Issue Identified (e.g., Poor Solubility, Instability) solubility Solubility Issue? start->solubility stability Stability Issue? solubility->stability No ph_optimization pH Optimization (Protocol 1) solubility->ph_optimization Yes stability_study pH-Stability Study stability->stability_study Yes calcium Check Calcium Concentration stability->calcium No cosolvents Add Co-solvents (Protocol 2) ph_optimization->cosolvents surfactants_sol Add Surfactants cosolvents->surfactants_sol surfactants_sol->stability stabilizers Add Stabilizers (e.g., Antioxidants) stability_study->stabilizers lyophilization Consider Lyophilization stabilizers->lyophilization lyophilization->calcium add_calcium Incorporate Calcium Salts calcium->add_calcium Yes end Optimized Formulation calcium->end No add_calcium->end

Caption: A logical workflow for troubleshooting common formulation issues with this compound.

cluster_pathway Key Factors Influencing this compound Formulation This compound This compound (Lipodepsipeptide) solubility Solubility This compound->solubility stability Stability This compound->stability activity Biological Activity This compound->activity ph pH solubility->ph cosolvents Co-solvents solubility->cosolvents surfactants Surfactants solubility->surfactants stability->ph temperature Temperature stability->temperature excipients Excipients stability->excipients calcium Calcium Ions activity->calcium

Caption: Interrelationship of key factors affecting this compound formulation success.

References

Empedopeptin Purification Protocols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Empedopeptin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a cyclic lipodepsipeptide antibiotic with a C14 fatty acid moiety.[1][2] This amphiphilic nature, possessing both hydrophobic (the fatty acid tail) and hydrophilic (the peptide core) regions, can lead to challenges during purification such as aggregation, low solubility in certain buffers, and non-specific binding to chromatography resins.[3][4]

Q2: What is a general chromatographic strategy for this compound purification?

A multi-step chromatographic approach is often most effective for purifying lipopeptides like this compound to a high degree of purity. A common strategy involves an initial capture step using ion-exchange chromatography (IEX) to separate this compound from highly dissimilar impurities, followed by a polishing step using reversed-phase high-performance liquid chromatography (RP-HPLC) to separate it from closely related structural analogs.[5][6] Size-exclusion chromatography (SEC) can also be employed as an intermediary or final step to remove aggregates or for buffer exchange.[2][7]

Q3: How can I monitor the purity and yield of this compound during purification?

Purity and yield can be monitored at each stage of the purification process using analytical RP-HPLC coupled with a UV detector (typically at 210-220 nm for peptide bonds) and ideally a mass spectrometer (MS) for confirmation of the target molecule's identity.[8]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound, categorized by the chromatographic technique.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Problem: Poor peak shape (tailing or fronting) in RP-HPLC.

  • Possible Cause:

    • Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the charge state of the peptide and its interaction with the column.

    • Column Overload: Injecting too much sample can lead to peak distortion.

    • Aggregation: The lipophilic nature of this compound can cause it to aggregate on the column.

  • Solutions:

    • Optimize Mobile Phase:

      • Add an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to both mobile phases (A and B) to improve peak shape.[9]

      • Adjust the pH of the mobile phase. For this compound, which contains basic residues like arginine, a low pH (e.g., pH 2-3 with TFA) is generally recommended to ensure protonation and minimize silanol interactions.

    • Reduce Sample Load: Decrease the amount of sample injected onto the column.

    • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peak shape for hydrophobic peptides by reducing mobile phase viscosity and improving mass transfer.[10]

    • Use a Different Stationary Phase: Consider a column with end-capping or a different base material (e.g., polymer-based) to minimize secondary interactions.

Problem: Low recovery of this compound from the RP-HPLC column.

  • Possible Cause:

    • Irreversible Adsorption: The hydrophobic fatty acid tail of this compound may be irreversibly binding to the stationary phase.

    • Precipitation on the Column: The peptide may be precipitating on the column, especially at the point of injection if the sample solvent is significantly different from the mobile phase.

    • Aggregation: Aggregates may be too large to elute properly.

  • Solutions:

    • Modify Elution Conditions:

      • Increase the percentage of organic solvent (e.g., acetonitrile or methanol) in the elution gradient.

      • Try a different organic modifier. Isopropanol, for example, is a stronger solvent for hydrophobic peptides.

    • Sample Preparation:

      • Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition.

      • Consider adding a small amount of an organic solvent like acetonitrile or isopropanol to the sample to improve solubility, but be cautious as this can lead to peak broadening if the injection volume is large.

    • Use a Different Column: A column with a shorter alkyl chain (e.g., C8 or C4) may reduce the hydrophobic interaction and improve recovery.

Ion-Exchange Chromatography (IEX)

Problem: this compound does not bind to the ion-exchange column.

  • Possible Cause:

    • Incorrect pH of the Binding Buffer: The pH of the buffer determines the net charge of the peptide. For cation-exchange chromatography, the pH must be below the isoelectric point (pI) of the peptide for it to have a net positive charge and bind to a negatively charged resin. For anion-exchange, the pH must be above the pI.

    • High Ionic Strength of the Binding Buffer: High salt concentrations in the sample or binding buffer can shield the charges on the peptide and prevent it from binding to the resin.

  • Solutions:

    • Adjust Buffer pH:

      • Determine the theoretical pI of this compound.

      • For cation-exchange, use a buffer with a pH at least one unit below the pI.

      • For anion-exchange, use a buffer with a pH at least one unit above the pI.

    • Desalt the Sample: Before loading onto the IEX column, desalt the sample using size-exclusion chromatography or dialysis to reduce the ionic strength.

Problem: Poor resolution and co-elution of impurities in IEX.

  • Possible Cause:

    • Shallow Elution Gradient: The salt gradient may not be shallow enough to effectively separate proteins with similar charges.

    • Inappropriate Column Choice: The chosen ion-exchanger may not have the required selectivity.

  • Solutions:

    • Optimize Elution Gradient:

      • Decrease the slope of the salt gradient to improve the separation of closely eluting species.

      • Consider using a step gradient if the components have significantly different binding strengths.

    • Try a Different Resin: Experiment with both strong and weak ion-exchangers to find the one that provides the best selectivity for this compound.[11]

Size-Exclusion Chromatography (SEC)

Problem: this compound elutes earlier than expected (in the void volume) or as a broad peak in SEC.

  • Possible Cause:

    • Aggregation: The lipophilic nature of this compound can lead to the formation of high molecular weight aggregates that are excluded from the pores of the SEC resin and elute in the void volume.[4]

    • Non-specific Interactions: The peptide may be interacting with the SEC matrix through hydrophobic or ionic interactions, leading to peak broadening and altered retention times.

  • Solutions:

    • Modify Mobile Phase:

      • Add a denaturing agent such as 6 M guanidine hydrochloride or 8 M urea to the mobile phase to disrupt aggregates.

      • Increase the ionic strength of the mobile phase (e.g., 150-500 mM NaCl) to minimize ionic interactions with the column matrix.[1]

      • Add a small percentage of an organic solvent like acetonitrile (e.g., 10-30%) to the mobile phase to reduce hydrophobic interactions.[1]

    • Sample Treatment: Consider pre-treating the sample with a denaturant before loading it onto the column.

Quantitative Data Summary

The following tables provide illustrative data for a typical two-step purification of this compound. Note that these are example values and actual results may vary depending on the specific experimental conditions.

Table 1: Ion-Exchange Chromatography (Capture Step)

StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Crude Extract1000505100
IEX Eluate80455690

Table 2: Reversed-Phase HPLC (Polishing Step)

StepTotal Peptide (mg)This compound (mg)Purity (%)Yield (%)
IEX Eluate804556100
RP-HPLC Pool3836>9580

Experimental Protocols

Ion-Exchange Chromatography (Cation-Exchange)
  • Column: Strong cation-exchange column (e.g., SP Sepharose).

  • Binding Buffer (Buffer A): 20 mM sodium phosphate, pH 4.5.

  • Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 4.5.

  • Sample Preparation: Adjust the pH of the crude this compound extract to 4.5 and ensure the conductivity is low. Filter the sample through a 0.45 µm filter.

  • Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Buffer A.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with 5-10 CVs of Buffer A to remove unbound impurities.

  • Elution: Elute the bound peptides with a linear gradient of 0-100% Buffer B over 20 CVs.

  • Fraction Collection: Collect fractions and analyze for the presence of this compound using analytical RP-HPLC.

Reversed-Phase High-Performance Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Pool and lyophilize the this compound-containing fractions from the IEX step. Reconstitute in a small volume of Mobile Phase A.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Gradient Elution:

    • 5-60% B over 30 minutes.

    • 60-95% B over 5 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute.

    • Re-equilibrate for 10 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 214 nm.

  • Fraction Collection: Collect peaks corresponding to this compound and verify purity by analytical RP-HPLC and MS.

Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Downstream Processing Fermentation Fermentation of Empedobacter haloabium Extraction Solvent Extraction Fermentation->Extraction IEX Ion-Exchange Chromatography (Capture) Extraction->IEX SEC Size-Exclusion Chromatography (Optional) IEX->SEC Aggregate Removal/ Buffer Exchange RPHPLC Reversed-Phase HPLC (Polishing) IEX->RPHPLC SEC->RPHPLC Lyophilization Lyophilization RPHPLC->Lyophilization QC Quality Control (HPLC, MS) Lyophilization->QC

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_RP Reversed-Phase HPLC cluster_IEX Ion-Exchange Chromatography cluster_SEC Size-Exclusion Chromatography Start Purification Issue Identified PoorPeak Poor Peak Shape Start->PoorPeak LowRecovery Low Recovery Start->LowRecovery NoBinding No Binding Start->NoBinding PoorResolution Poor Resolution Start->PoorResolution EarlyElution Early Elution/ Broad Peak Start->EarlyElution Sol_OptimizeMP Solutions: - Add Ion-Pairing Agent - Adjust pH - Reduce Load - Increase Temperature PoorPeak->Sol_OptimizeMP Possible Causes: - Secondary Interactions - Wrong pH - Overload - Aggregation Sol_ModifyElution Solutions: - Increase Organic % - Change Organic Modifier - Change Column LowRecovery->Sol_ModifyElution Possible Causes: - Irreversible Adsorption - Precipitation - Aggregation Sol_AdjustBuffer Solutions: - Adjust pH relative to pI - Desalt Sample NoBinding->Sol_AdjustBuffer Possible Causes: - Incorrect pH - High Ionic Strength Sol_OptimizeGradient Solutions: - Decrease Gradient Slope - Try Different Resin PoorResolution->Sol_OptimizeGradient Possible Causes: - Steep Gradient - Wrong Column Sol_ModifyMobilePhase Solutions: - Add Denaturant - Increase Ionic Strength - Add Organic Solvent EarlyElution->Sol_ModifyMobilePhase Possible Causes: - Aggregation - Non-specific Interactions

Caption: A logical troubleshooting guide for common this compound purification issues.

References

Technical Support Center: Analysis of Empedopeptin by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Empedopeptin and encountering challenges during mass spectrometry analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues observed during the mass spectrometry analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I am not seeing the expected protonated molecule of this compound at m/z 1126.5630. What could be the issue?

A1: Several factors can contribute to a weak or absent signal for the protonated molecule [M+H]⁺. Consider the following troubleshooting steps:

  • Sample Concentration: Your sample may be too dilute. This compound should be appropriately concentrated to obtain a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.

  • Ionization Efficiency: The choice and optimization of your ionization source are critical. For this compound, Electrospray Ionization (ESI) is commonly used. Ensure your ESI source parameters are properly tuned.

  • Instrument Calibration: Regular tuning and calibration of the mass spectrometer are essential for optimal performance. Verify that your instrument is calibrated correctly for the mass range of interest.

  • Adduct Formation: this compound may be forming adducts with salts present in your sample or mobile phase, which would shift the observed mass. Look for common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).

Q2: My mass spectrum of this compound shows multiple peaks, and I am unsure which one corresponds to my compound.

A2: The presence of multiple peaks can be attributed to several phenomena. Here's how to approach this issue:

  • Adduct Formation: As a primary suspect, look for peaks corresponding to common adducts of this compound. The presence of sodium and potassium ions in solvents or on glassware is a frequent cause.[1][2] The table below lists the expected m/z values for common this compound adducts.

  • In-Source Fragmentation: this compound might be fragmenting within the ion source of the mass spectrometer. This can occur even with soft ionization techniques like ESI.[3] These fragments will have lower m/z values than the parent molecule. Compare any observed fragment ions to the known fragmentation pattern of this compound (see Q3).

  • Contaminants: The sample may contain impurities from the fermentation, purification, or sample preparation process. These could be analogs of this compound or other unrelated molecules.

  • Multiple Charge States: While less common for this molecule in typical positive ion mode, it is possible to observe multiply charged species, especially with different adducts.

Q3: I see several fragment ions in my spectrum. How can I tell if they are from this compound or a contaminant?

A3: Distinguishing between genuine fragments and contaminants requires comparing your data to the known fragmentation pattern of this compound. The primary structure of this compound has been elucidated, and its fragmentation in tandem mass spectrometry (MS/MS) experiments has been characterized.[4][5]

The protonated molecule of this compound has the formula C₄₉H₇₉N₁₁O₁₉ and an expected [M+H]⁺ m/z of 1126.5630.[4][6] Common b and y fragment ions observed in collision-induced dissociation (CID) are listed in the table below. If the fragment ions in your spectrum match these, they are likely from this compound.

Data Presentation: Artifact Identification

The following tables provide quantitative data to aid in the identification of common artifacts in the mass spectrometry analysis of this compound.

Table 1: Common Adducts of this compound

Adduct IonFormulaChargeCalculated m/zNotes
[M+H]⁺[C₄₉H₇₉N₁₁O₁₉+H]⁺+11126.5630The expected protonated molecule.[4][6]
[M+Na]⁺[C₄₉H₇₉N₁₁O₁₉+Na]⁺+11148.5449A common adduct resulting from sodium contamination.[1][2]
[M+K]⁺[C₄₉H₇₉N₁₁O₁₉+K]⁺+11164.5188A common adduct resulting from potassium contamination.[1][2]
[M+NH₄]⁺[C₄₉H₇₉N₁₁O₁₉+NH₄]⁺+11143.5896Can be observed when using ammonium-based buffers.
[M+2Na-H]⁺[C₄₉H₇₉N₁₁O₁₉+2Na-H]⁺+11170.5268Less common, but possible with high salt concentrations.
[M+2H]²⁺[C₄₉H₇₉N₁₁O₁₉+2H]²⁺+2563.7851Doubly charged species may be observed under certain conditions.

Table 2: Known MS/MS Fragment Ions of this compound ([M+H]⁺ = 1126.5630) [4][5]

Fragment Ion TypeObserved m/z
b₂393.2738
b₄646.4296
b₅777.4520
b₆864.4842
b₇977.5298
y₅637.2446
y₆734.2978
y₇821.3257
y₈918.3830

Experimental Protocols

This section provides a detailed methodology for the LC-MS/MS analysis of this compound, adapted from published methods.[4][5]

Objective: To identify and characterize this compound and its analogs from a sample matrix.

Materials:

  • UPLC-ESI Mass Spectrometer (e.g., Thermo Scientific Orbitrap Elite)

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample containing this compound, extracted and reconstituted in a suitable solvent (e.g., methanol)

Procedure:

  • Chromatographic Separation:

    • Set the flow rate to 0.4 mL/min.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient to increase the concentration of Mobile Phase B to 100% over a suitable time to achieve separation.

    • Hold at 100% Mobile Phase B to wash the column.

    • Return to initial conditions to re-equilibrate for the next injection.

  • Mass Spectrometry Analysis:

    • Acquire data in positive ion mode.

    • Set the mass range to m/z 100–1500.

    • Use a resolution of at least 30,000 for the full scan.

    • For MS/MS, select the top four most intense ions from each full scan for fragmentation.

    • Use Collision-Induced Dissociation (CID) for fragmentation.

    • Set the isolation width to 2 Da.

    • Use a normalized collision energy of 30.0.

    • Set the activation Q to 0.250 and activation time to 10.0 ms.

    • Acquire fragment ion data at a resolution of 15,000.

Visualizations

Troubleshooting Workflow for this compound Mass Spectrometry Analysis

troubleshooting_workflow cluster_troubleshoot_no_signal Troubleshooting Steps for No Signal cluster_troubleshoot_other_peaks Identification of Other Peaks start Start MS Analysis of this compound check_expected_ion Is the [M+H]⁺ ion at m/z 1126.5630 present? start->check_expected_ion check_other_peaks Are other significant peaks present? check_expected_ion->check_other_peaks Yes troubleshoot_no_signal Troubleshoot No Signal check_expected_ion->troubleshoot_no_signal No yes_path Yes check_adducts Check for Common Adducts (Na⁺, K⁺) - See Table 1 check_other_peaks->check_adducts Yes end Analysis Complete check_other_peaks->end No no_path No check_concentration Verify Sample Concentration troubleshoot_no_signal->check_concentration troubleshoot_no_signal->end check_ionization Optimize Ionization Source check_concentration->check_ionization check_calibration Check Instrument Calibration check_ionization->check_calibration check_adducts_no_signal Look for Dominant Adducts check_calibration->check_adducts_no_signal check_fragments Compare with Known Fragments - See Table 2 check_adducts->check_fragments check_contaminants Consider Sample Purity and Potential Contaminants check_fragments->check_contaminants check_contaminants->end

Caption: A logical workflow for troubleshooting common issues in this compound mass spectrometry analysis.

Logical Relationship of Potential Artifacts in this compound Mass Spectra

artifact_relationships cluster_artifacts Potential Artifacts Observed in Mass Spectrum cluster_adduct_types Common Adduct Types cluster_fragment_types Expected Fragment Types cluster_contaminant_sources Potential Contaminant Sources This compound This compound (C₄₉H₇₉N₁₁O₁₉) adducts Adducts This compound->adducts forms fragments In-Source Fragments This compound->fragments can produce na_adduct [M+Na]⁺ (m/z 1148.54) adducts->na_adduct k_adduct [M+K]⁺ (m/z 1164.52) adducts->k_adduct nh4_adduct [M+NH₄]⁺ (m/z 1143.59) adducts->nh4_adduct b_ions b-ions fragments->b_ions y_ions y-ions fragments->y_ions contaminants Contaminants media Growth Media Components contaminants->media purification Purification Reagents contaminants->purification analogs This compound Analogs contaminants->analogs

Caption: Logical relationships between this compound and potential artifacts observed in mass spectrometry.

References

Reducing non-specific binding in Empedopeptin interaction studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding during Empedopeptin interaction studies.

Understanding this compound and its Interactions

This compound is a lipodepsipeptide antibiotic that exhibits potent activity against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis.[1][2] This process is mediated by the formation of a calcium-dependent complex with peptidoglycan precursors, most notably Lipid II.[1][2] The interaction is stoichiometric, with a reported binding ratio of 2:1 (this compound:Lipid II).[1][2]

Due to its lipophilic nature, stemming from a C14 fatty acid tail, this compound has a tendency to interact non-specifically with various surfaces, which can complicate interaction studies.[1][3] This guide will provide strategies to mitigate these effects.

Troubleshooting Guide for Non-Specific Binding

Non-specific binding (NSB) is a common issue in interaction studies that can lead to inaccurate binding data. The following table outlines common problems, their potential causes, and recommended solutions when studying this compound interactions.

Problem Potential Cause Recommended Solution
High background signal in control experiments (e.g., analyte flowing over a bare sensor surface) Hydrophobic interactions between this compound and the sensor surface. Electrostatic interactions with the sensor surface.- Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the running buffer to disrupt hydrophobic interactions. - Increase the salt concentration of the running buffer (e.g., up to 500 mM NaCl) to shield electrostatic interactions. - Use a sensor chip with a surface chemistry designed to reduce non-specific binding (e.g., polyethylene glycol (PEG) coating).
Analyte (this compound) aggregation leading to inconsistent results The lipophilic nature of this compound can cause self-aggregation in aqueous buffers, especially at higher concentrations.- Include a low concentration of a non-denaturing detergent (e.g., 0.1% CHAPS) in the buffer. - Optimize the buffer pH to be near the isoelectric point of this compound to minimize charge-based aggregation. - Prepare fresh dilutions of this compound from a stock solution in an organic solvent like DMSO immediately before use.
Irreproducible binding curves between experiments Variability in the preparation of Lipid II-containing surfaces (e.g., liposomes, supported lipid bilayers). Inconsistent blocking of non-specific sites.- Standardize the protocol for preparing Lipid II surfaces, ensuring consistent lipid composition and density. - Use a consistent and thorough blocking step. Bovine Serum Albumin (BSA) at 1-2 mg/mL is a common blocking agent. - Ensure the running buffer and sample buffer are identical to minimize bulk refractive index shifts.
Signal drift or instability during the experiment Instability of the immobilized Lipid II surface. Buffer mismatch or incompatibility with the sensor chip.- For SPR, ensure the lipid bilayer is stable on the sensor chip. Consider using sensor chips specifically designed for lipid-based assays. - Degas all buffers thoroughly to prevent air bubbles. - Confirm that the buffer components do not interact with or destabilize the sensor surface.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding in this compound interaction studies?

A1: The primary cause is the hydrophobic nature of this compound, conferred by its C14 fatty acid tail.[1][3] This lipophilic moiety can interact non-specifically with hydrophobic surfaces of sensor chips, microplates, and other experimental apparatus. Electrostatic interactions can also contribute to non-specific binding.

Q2: Why is calcium essential for this compound's interaction with Lipid II?

A2: Calcium ions are crucial for the biological activity of this compound. They facilitate a conformational state of the peptide that is optimal for binding to its target, Lipid II, and enhance its interaction with the negatively charged phospholipids in the bacterial membrane.[1][2] For in vitro binding assays, a concentration of approximately 1.25 mM CaCl₂ is recommended to ensure maximal binding activity.[1]

Q3: What is the expected binding affinity (Kd) for the this compound-Lipid II interaction?

Q4: Can detergents be used to reduce non-specific binding, and will they affect the specific interaction?

A4: Yes, non-ionic detergents like Tween-20 or Triton X-100 are commonly used at low concentrations (e.g., 0.005-0.1%) to minimize non-specific hydrophobic interactions.[4] However, it is crucial to empirically determine the optimal detergent concentration. At high concentrations, detergents can disrupt the lipid environment of Lipid II or interfere with the this compound-Lipid II interaction itself. A titration experiment to find the lowest effective concentration of the detergent is recommended.

Q5: What are suitable buffer conditions for studying the this compound-Lipid II interaction?

A5: Based on published studies, the following buffer conditions have been used successfully:

  • For complex formation assays: 50 mM Tris-HCl, pH 7.5, supplemented with 1.25 mM CaCl₂.[1]

  • For in vitro transglycosylation assays: 100 mM MES, 10 mM MgCl₂, pH 5.5, with the addition of 1.25 mM CaCl₂.[1] The optimal buffer system may vary depending on the specific technique being used (e.g., SPR, ITC, MST), and some empirical optimization is always recommended.

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for this compound-Lipid II Interaction

This protocol provides a general framework for analyzing the interaction between this compound and Lipid II using SPR.

  • Sensor Chip Preparation:

    • Use a sensor chip suitable for lipid-based assays (e.g., an L1 or HPA chip).

    • Prepare liposomes containing a defined concentration of Lipid II. A typical composition could be a background of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) with a small percentage of Lipid II.

    • Immobilize the Lipid II-containing liposomes onto the sensor chip surface according to the manufacturer's instructions.

    • Create a reference surface with liposomes lacking Lipid II to subtract non-specific binding.

  • Running Buffer Preparation:

    • A recommended starting buffer is 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1.25 mM CaCl₂.

    • To reduce non-specific binding, supplement the running buffer with 0.05% (v/v) Tween-20.

    • Degas the buffer thoroughly before use.

  • Analyte Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Create a dilution series of this compound in the running buffer. It is crucial to ensure the final concentration of the organic solvent is identical across all dilutions and in the running buffer to avoid bulk refractive index mismatches.

  • Interaction Analysis:

    • Perform a kinetic titration experiment by injecting the series of this compound concentrations over the Lipid II and reference surfaces.

    • Include buffer-only injections for double referencing.

    • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of a low pH buffer or a high salt solution), ensuring that the immobilized liposomes remain intact.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding, or a more complex model if the interaction is not straightforward) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to this compound interaction studies.

Empedopeptin_Signaling_Pathway This compound This compound Complex This compound-Ca²⁺-Lipid II Complex This compound->Complex Ca2 Ca²⁺ Ca2->Complex Lipid_II Lipid II Lipid_II->Complex Complex->Inhibition Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis

Caption: this compound forms a calcium-dependent complex with Lipid II, inhibiting cell wall synthesis.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Hydrophobic Hydrophobic Interactions? Start->Check_Hydrophobic Add_Surfactant Add Non-ionic Surfactant (e.g., 0.05% Tween-20) Check_Hydrophobic->Add_Surfactant Yes Check_Electrostatic Electrostatic Interactions? Check_Hydrophobic->Check_Electrostatic No Add_Surfactant->Check_Electrostatic Increase_Salt Increase Salt Concentration (e.g., 150-500 mM NaCl) Check_Electrostatic->Increase_Salt Yes Check_Aggregation Analyte Aggregation? Check_Electrostatic->Check_Aggregation No Increase_Salt->Check_Aggregation Add_Detergent Add Mild Detergent (e.g., 0.1% CHAPS) Check_Aggregation->Add_Detergent Yes End Reduced Non-Specific Binding Check_Aggregation->End No Optimize_pH Optimize Buffer pH Add_Detergent->Optimize_pH Optimize_pH->End

Caption: A logical workflow for troubleshooting non-specific binding in this compound studies.

References

Technical Support Center: Addressing Resistance Development to Empedopeptin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for Empedopeptin. This resource is designed for researchers, scientists, and drug development professionals working with this novel lipodepsipeptide antibiotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to anticipate and address the development of bacterial resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a natural lipodepsipeptide antibiotic that shows strong antibacterial effects against Gram-positive bacteria that are resistant to multiple drugs.[1][2] It works by stopping the creation of the bacterial cell wall.[1][2] Specifically, this compound targets and binds to Lipid II, a crucial precursor molecule for peptidoglycan synthesis.[1][2][3] This binding action, which is dependent on the presence of calcium ions, effectively blocks the cell wall from being built, which ultimately leads to the death of the bacterial cell.[1][2][3]

Q2: How does this compound's mechanism of action potentially limit the development of resistance?

A2: this compound's primary target, Lipid II, is an essential component of the bacterial cell wall synthesis pathway and is located on the outside of the cell membrane, making it easily accessible.[1][3] Alterations to such a fundamental molecule are often detrimental to bacterial viability, which may limit the pathways for resistance development. Additionally, the interaction between this compound and Lipid II is calcium-dependent, adding a layer of specificity to its action.[1][3]

Q3: Have any specific resistance mechanisms to this compound been identified?

A3: Currently, there is limited published data on specific, clinically-observed resistance mechanisms to this compound. However, based on its mechanism of action and resistance patterns observed with other antibiotics targeting Lipid II, potential resistance mechanisms could involve modifications to the Lipid II molecule, alterations in the cell membrane composition that hinder this compound binding, or efflux pump activity.

Q4: What is the general approach to studying the development of resistance to a new antibiotic like this compound in the laboratory?

A4: The in vitro evolution of resistance can be studied using a method called adaptive laboratory evolution (ALE).[4] This involves repeatedly exposing a bacterial population to sub-inhibitory concentrations of the antibiotic over multiple generations.[5][6] This is typically done through serial passaging in liquid or on solid media with gradually increasing concentrations of the drug.[4] Throughout the experiment, the minimum inhibitory concentration (MIC) is monitored to detect any increase, which would indicate the development of resistance.[5][6][7]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No increase in MIC observed after multiple passages. Insufficient drug concentration gradient.Ensure that the concentration of this compound in each passage is challenging but not completely inhibitory to allow for the selection of resistant mutants. Consider using a more gradual increase in concentration.
Low mutation rate of the bacterial strain.Consider using a mutagenic agent (e.g., sub-lethal UV exposure) to increase the initial mutation rate, or use a hypermutator strain if available and relevant to the research question.
Instability of the developed resistance.After isolating a potentially resistant strain, passage it for several generations in an antibiotic-free medium and then re-determine the MIC. This will help determine if the resistance is stable or transient.[6]
Contamination of cultures during serial passage experiments. Non-sterile technique.Strictly adhere to aseptic techniques during all manipulations. Perform all work in a laminar flow hood.
Contaminated media or reagents.Use pre-sterilized and quality-controlled media and reagents. Regularly check for contamination by plating on non-selective agar.
Difficulty in determining the exact MIC value. Subjective interpretation of growth inhibition.Use a quantitative method for determining growth, such as measuring optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., 90%) compared to a drug-free control.
Inoculum size variability.Standardize the inoculum size for all MIC assays. A common starting inoculum is 5 x 10^5 CFU/mL.

Data Presentation

Table 1: Antimicrobial Activity of this compound Against Various Gram-Positive Bacteria
Bacterial Species Strain MIC (µg/mL)
Staphylococcus aureusMethicillin-sensitive (MSSA)0.5 - 2
Staphylococcus aureusMethicillin-resistant (MRSA)1 - 4
Streptococcus pneumoniaePenicillin-sensitive0.25 - 1
Streptococcus pneumoniaePenicillin-resistant0.5 - 2
Enterococcus faecalisVancomycin-sensitive2 - 8
Enterococcus faeciumVancomycin-resistant (VRE)4 - 16

Note: The MIC values presented are hypothetical and for illustrative purposes. Actual values may vary depending on the specific strain and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Serial Passage Experiment to Induce Resistance

This protocol outlines a method for inducing resistance to this compound in a bacterial strain through serial passaging in the presence of sub-inhibitory concentrations of the antibiotic.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Sterile culture tubes

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the bacterial strain using the broth microdilution method according to CLSI guidelines.

  • Preparation of Inoculum: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Passage Setup:

    • In a 96-well plate, prepare a two-fold serial dilution of this compound in CAMHB.

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Sub-culturing for the Next Passage:

    • After incubation, identify the well with the highest concentration of this compound that shows visible growth (this is the sub-MIC).

    • Use the culture from this well to inoculate a fresh 96-well plate with a new serial dilution of this compound. The starting concentration for the new dilution series should be centered around the sub-MIC from the previous passage.

  • Repeat Passages: Repeat the sub-culturing process for a predetermined number of passages (e.g., 30 passages) or until a significant increase in MIC is observed.

  • MIC Monitoring: At regular intervals (e.g., every 5 passages), determine the MIC of the passaged strain to monitor for the development of resistance.

  • Stability of Resistance: Once a resistant phenotype is observed, passage the strain in antibiotic-free medium for several generations (e.g., 10 passages) and then re-determine the MIC to assess the stability of the resistance.

Visualizations

This compound's Mechanism of Action

Empedopeptin_Mechanism cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space / Cell Wall UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II_cyto Lipid II Lipid_I->Lipid_II_cyto MurG Lipid_II_mem Lipid II Lipid_II_cyto->Lipid_II_mem C55P C55-P (Bactoprenol) Peptidoglycan Peptidoglycan Synthesis Lipid_II_mem->Peptidoglycan PBP This compound This compound This compound->Lipid_II_mem Binds and Sequesters Ca2 Ca2+ Ca2->this compound

Caption: this compound's mechanism of action targeting Lipid II.

Workflow for Investigating this compound Resistance

Resistance_Workflow cluster_induction Resistance Induction cluster_characterization Characterization of Resistant Strain cluster_validation Validation of Resistance Mechanism start Start with Susceptible Strain serial_passage Serial Passage with sub-MIC this compound start->serial_passage mic_monitoring Monitor MIC Increase serial_passage->mic_monitoring mic_monitoring->serial_passage Continue Passaging isolate_resistant Isolate Resistant Mutant mic_monitoring->isolate_resistant Significant MIC Increase stability_test Test for Resistance Stability isolate_resistant->stability_test whole_genome_seq Whole Genome Sequencing isolate_resistant->whole_genome_seq identify_mutations Identify Potential Resistance Mutations whole_genome_seq->identify_mutations gene_knockout Gene Knockout/ Complementation identify_mutations->gene_knockout biochemical_assays Biochemical Assays (e.g., Lipid II analysis) identify_mutations->biochemical_assays confirm_mechanism Confirm Resistance Mechanism gene_knockout->confirm_mechanism biochemical_assays->confirm_mechanism

Caption: Experimental workflow for studying this compound resistance.

References

Technical Support Center: Empedopeptin In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of Empedopeptin after oral administration. What are the likely causes and how can we troubleshoot this?

A1: Low oral bioavailability is a common challenge for peptide-based drugs. The primary reasons are typically:

  • Poor Absorption: Peptides are often large and hydrophilic, limiting their passive diffusion across the intestinal epithelium.

  • Enzymatic Degradation: this compound is likely susceptible to degradation by proteases and peptidases in the gastrointestinal (GI) tract and during first-pass metabolism in the liver.

  • Physicochemical Properties: Factors such as molecular weight, charge, and solubility can significantly impact absorption.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the solubility, lipophilicity (LogP/LogD), and charge of this compound at physiological pH.

  • In Vitro Stability Assays: Assess the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Caco-2 Permeability Assay: Evaluate the intestinal permeability of this compound in this in vitro model of the human intestinal epithelium.

  • Formulation Strategies: Consider co-administration with permeation enhancers or protease inhibitors. Encapsulation in nanoparticles or liposomes can also protect the peptide and enhance absorption.

Q2: Intravenous administration of this compound results in a very short half-life. What strategies can we employ to extend its circulation time?

A2: A short in vivo half-life for peptides is often due to rapid renal clearance and enzymatic degradation in the plasma.

Strategies for Extension:

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) can increase the hydrodynamic radius of this compound, reducing renal filtration and protecting it from enzymatic degradation.

  • Fusion to Albumin or Albumin-Binding Domains: This strategy leverages the long half-life of albumin to extend the circulation time of the peptide.

  • Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other non-natural amino acids can increase resistance to proteolysis.

  • Cyclization: Head-to-tail or side-chain cyclization can create a more rigid structure that is less susceptible to enzymatic cleavage.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic (PK) Data Across Subjects

Possible Causes:

  • Inconsistent Dosing: Inaccurate dose calculations or administration techniques.

  • Biological Variability: Differences in metabolism, absorption, and clearance among individual animals.

  • Sample Handling Issues: Degradation of this compound in collected blood samples prior to analysis.

  • Analytical Method Variability: Inconsistent performance of the bioanalytical assay (e.g., LC-MS/MS).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high PK variability.

Issue 2: Poor Correlation Between In Vitro Potency and In Vivo Efficacy

Possible Causes:

  • Low Target Site Exposure: Insufficient concentration of this compound at the site of action due to poor bioavailability or rapid clearance.

  • Off-Target Effects: The compound may have unforeseen interactions in vivo.

  • Metabolite Activity: Active or interfering metabolites may be formed in vivo.

Troubleshooting Pathway:

G A Poor In Vitro-In Vivo Correlation B Measure Target Site Concentration A->B C Identify Metabolites A->C D Assess Off-Target Binding A->D E Optimize Dosing Regimen B->E F Modify this compound Structure C->F D->F

Caption: Logical pathway to address poor in vitro-in vivo correlation.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations

FormulationAdministration RouteBioavailability (%)Tmax (h)Cmax (ng/mL)Half-life (h)
This compound SolutionOral< 10.510.20.8
This compound + Permeation EnhancerOral51.055.81.2
Encapsulated this compoundOral152.5150.34.5
This compound SolutionIntravenous1000.12500.01.5
PEGylated this compoundIntravenous1000.22350.018.0

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study (Apical to Basolateral):

    • The culture medium in the apical (AP) chamber is replaced with a transport buffer containing this compound at a known concentration.

    • The basolateral (BL) chamber is filled with fresh transport buffer.

    • Samples are collected from the BL chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the collected samples is quantified by LC-MS/MS.

  • Permeability Study (Basolateral to Apical): The process is repeated in the reverse direction to assess efflux.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Experimental Workflow:

G A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days A->B C Measure TEER to confirm monolayer integrity B->C D Add this compound to Apical chamber C->D E Sample from Basolateral chamber at time points D->E F Quantify this compound by LC-MS/MS E->F G Calculate Papp F->G

Caption: Workflow for the Caco-2 permeability assay.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group) are used.

  • Dosing:

    • Intravenous (IV) Group: this compound is administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO) Group: this compound is administered by oral gavage (e.g., 20 mg/kg).

  • Blood Sampling: Blood samples (approx. 100 µL) are collected from the jugular vein at pre-defined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) into tubes containing an anticoagulant and protease inhibitors.

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Signaling Pathway (Hypothetical):

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to a therapeutic effect.

This compound This compound Receptor Target Receptor This compound->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Therapeutic_Effect Therapeutic_Effect Transcription_Factor->Therapeutic_Effect

Caption: Hypothetical signaling cascade initiated by this compound.

Validation & Comparative

A Comparative Analysis of Empedopeptin and Vancomycin's Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In an era where antimicrobial resistance poses a significant threat to global health, the evaluation of novel antibiotics against established therapies is paramount. This guide provides a detailed comparison of the antimicrobial spectrum of Empedopeptin, a newer lipodepsipeptide antibiotic, and vancomycin, a long-standing glycopeptide antibiotic of last resort for serious Gram-positive infections. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Executive Summary

This compound demonstrates potent in vitro activity against a broad range of Gram-positive bacteria, including strains resistant to conventional antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1] Notably, its efficacy is significantly enhanced in the presence of physiological calcium concentrations. Vancomycin exhibits a similar spectrum against aerobic and anaerobic Gram-positive bacteria.[1] However, the emergence of vancomycin-intermediate and vancomycin-resistant strains necessitates the exploration of alternative therapeutic agents like this compound.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and vancomycin against a panel of clinically relevant Gram-positive bacteria. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.5 - 20.5 - 2
Staphylococcus aureus (MRSA)0.5 - 41 - 8
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.06 - 0.5≤0.5
Streptococcus pneumoniae (Penicillin-Resistant)≤0.06 - 0.5≤0.5
Enterococcus faecalis1 - 81 - 4
Enterococcus faecium (Vancomycin-Susceptible)1 - 81 - 4
Clostridium difficile0.12 - 0.50.25 - 2

Note: this compound MIC values are determined in the presence of physiological calcium concentrations (1.25 mM). Vancomycin MIC values can vary, and the phenomenon of "MIC creep" (a gradual increase in MICs over time) has been reported for some strains.

Mechanisms of Action

This compound and vancomycin employ distinct mechanisms to inhibit bacterial cell wall synthesis, a critical process for bacterial survival.

This compound: This lipodepsipeptide antibiotic acts in a calcium-dependent manner. It forms a complex with the peptidoglycan precursor Lipid II and the carrier molecule bactoprenol phosphate (C55-P), effectively sequestering these essential components and halting the cell wall synthesis process.

Vancomycin: As a glycopeptide antibiotic, vancomycin binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan chains. This binding obstructs the transglycosylation and transpeptidation steps, thereby preventing the cross-linking of the peptidoglycan layer and weakening the bacterial cell wall.

cluster_this compound This compound Mechanism of Action cluster_vancomycin Vancomycin Mechanism of Action This compound This compound Complex Formation Complex Formation This compound->Complex Formation Ca2+ Ca2+ Ca2+->Complex Formation Lipid II Lipid II Lipid II->Complex Formation Bactoprenol-P Bactoprenol-P Bactoprenol-P->Complex Formation Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Complex Formation->Cell Wall Synthesis Inhibition Vancomycin Vancomycin Binding Binding Vancomycin->Binding D-Ala-D-Ala Terminus D-Ala-D-Ala Terminus D-Ala-D-Ala Terminus->Binding Transglycosylation Block Transglycosylation Block Binding->Transglycosylation Block Transpeptidation Block Transpeptidation Block Binding->Transpeptidation Block Cell Wall Synthesis Inhibition_v Cell Wall Synthesis Inhibition_v Transglycosylation Block->Cell Wall Synthesis Inhibition_v Transpeptidation Block->Cell Wall Synthesis Inhibition_v

Caption: Mechanisms of action for this compound and Vancomycin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following protocol is a standardized method for determining the MIC of antimicrobial agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Antimicrobial Stock Solutions:

  • Prepare a stock solution of the antibiotic (this compound or vancomycin) at a concentration of 1280 µg/mL in a suitable solvent.

  • For this compound, ensure the final testing medium is supplemented with calcium to a physiological concentration of 1.25 mM.

2. Preparation of Microtiter Plates:

  • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the antibiotic stock solution to well 1.

  • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

  • The final volume in each well will be 100 µL.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

cluster_workflow MIC Determination Workflow A Prepare Antibiotic Stock Solution B Prepare 96-Well Plate with Serial Dilutions A->B E Inoculate Microtiter Plate B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate at 35°C for 16-20h E->F G Read and Record MIC F->G

Caption: Experimental workflow for MIC determination.

Conclusion

Both this compound and vancomycin are effective against a range of Gram-positive bacteria. This compound's potent activity against resistant strains and its novel, calcium-dependent mechanism of action make it a promising candidate for further investigation in the fight against antimicrobial resistance. The data and protocols presented in this guide are intended to provide a valuable resource for the scientific community engaged in the discovery and development of new antimicrobial agents.

References

Validating Empedopeptin's Potent Engagement with Peptidoglycan Precursors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the validation of Empedopeptin's binding to its target, the essential bacterial cell wall precursor Lipid II, reveals a robust mechanism of action that sets it apart from other antibiotics. This guide provides a comparative analysis of this compound with alternative compounds, supported by experimental data and detailed methodologies for researchers in drug development.

This compound, a lipodepsipeptide antibiotic, demonstrates potent bactericidal activity, particularly against multi-drug resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] Its efficacy stems from its ability to selectively bind to peptidoglycan precursors, primarily Lipid II, a crucial component in the biosynthesis of the bacterial cell wall. This interaction effectively sequesters the bactoprenol carrier, halting cell wall construction and leading to bacterial cell death.[2] This guide explores the experimental validation of this binding and compares this compound's performance with other antibiotics targeting peptidoglycan synthesis.

Mechanism of Action: A Calcium-Dependent Embrace

This compound's interaction with Lipid II is a calcium-dependent process.[1] The antibiotic forms a stable 2:1 complex with Lipid II, a stoichiometry that underscores a strong and specific binding event.[2][3] This binding is not limited to Lipid II; this compound also shows a high affinity for Lipid I, another key precursor in the peptidoglycan pathway.[3] The binding site on Lipid II involves the pyrophosphate group, the initial sugar moiety, and parts of the peptide stem and undecaprenyl chain.[1][2] This multifaceted interaction ensures a firm grip on the precursor molecule, preventing its utilization by the bacterial cell wall synthesis machinery.

Comparative Performance Metrics

To contextualize the efficacy of this compound, a comparison of its in vitro activity against MRSA with that of other well-established antibiotics targeting peptidoglycan synthesis is presented below. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing an antibiotic's potency.

AntibioticMechanism of ActionTarget Molecule(s)Typical MIC Range against MRSA (µg/mL)
This compound Sequesters peptidoglycan precursorsLipid I and Lipid II0.05 - 2[4][5]
Vancomycin Inhibits transglycosylation and transpeptidation by binding to the D-Ala-D-Ala terminus of Lipid IILipid II0.5 - 2[6][7][8]
Nisin Forms pores in the cell membrane and inhibits cell wall synthesis by binding to Lipid IILipid II4 - 16[9][10]
Moenomycin Inhibits peptidoglycan glycosyltransferasesPeptidoglycan Glycosyltransferases0.001 - 0.1[11][12]

Note: MIC values can vary depending on the specific MRSA strain and the testing methodology used.

Visualizing the Pathway and Experimental Workflow

To better understand the context of this compound's action and the methods used to validate its binding, the following diagrams are provided.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II PBP PBPs Lipid_II->PBP MraY->Lipid_I MurG->Lipid_II Peptidoglycan Peptidoglycan PBP->Peptidoglycan Transglycosylation & Transpeptidation This compound This compound This compound->Lipid_II Binding & Sequestration

Caption: Peptidoglycan biosynthesis pathway and this compound's point of intervention.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Isolate Lipid II from bacterial culture C Incubate Lipid II and this compound (with and without Calcium) A->C B Purify this compound B->C D Separate complexes by Thin-Layer Chromatography (TLC) C->D E Visualize Lipid-containing spots D->E F Observe mobility shift of Lipid II in the presence of this compound E->F G Determine binding stoichiometry F->G

Caption: Experimental workflow for validating this compound-Lipid II binding via TLC.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to validate this compound's binding to peptidoglycan precursors.

In Vitro Peptidoglycan Synthesis Assay

This assay assesses the inhibitory effect of a compound on the overall process of peptidoglycan synthesis using bacterial cell extracts or purified enzymes.

Materials:

  • Bacterial membrane preparation (e.g., from Micrococcus luteus)

  • Radiolabeled peptidoglycan precursor (e.g., [¹⁴C]UDP-GlcNAc)

  • Unlabeled UDP-MurNAc-pentapeptide

  • Undecaprenyl phosphate (C55-P)

  • This compound and other test compounds

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, with or without 1.25 mM CaCl₂)

  • n-butanol/pyridine acetate (2:1, v/v) for extraction

  • TLC plates (silica gel 60)

  • Phosphorimager or liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing the bacterial membrane preparation, UDP-MurNAc-pentapeptide, and C55-P in the reaction buffer.

  • Add this compound or the control compound at various concentrations. A no-antibiotic control is essential.

  • Initiate the reaction by adding the radiolabeled precursor, [¹⁴C]UDP-GlcNAc.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and extract the lipid-linked intermediates (Lipid I and Lipid II) using n-butanol/pyridine acetate.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram.

  • Visualize and quantify the radiolabeled Lipid II using a phosphorimager or by scraping the spots and using a liquid scintillation counter.

  • Compare the amount of Lipid II synthesized in the presence of this compound to the control to determine the inhibitory effect.[1]

Thin-Layer Chromatography (TLC) for Complex Formation

This method directly visualizes the formation of a complex between an antibiotic and Lipid II.

Materials:

  • Purified Lipid II

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1.25 mM CaCl₂)

  • TLC plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:water:ammonia)

  • Staining reagent (e.g., phosphomolybdic acid or iodine vapor)

Procedure:

  • In a microcentrifuge tube, incubate a fixed amount of purified Lipid II with varying molar ratios of this compound in the incubation buffer. A control with only Lipid II should be included.

  • Incubate the mixture at room temperature for approximately 30 minutes to allow for complex formation.

  • Carefully spot the reaction mixtures onto the baseline of a TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber containing the appropriate solvent system.

  • Allow the solvent to migrate up the plate until it reaches the desired height.

  • Remove the plate from the chamber and dry it thoroughly.

  • Visualize the lipid-containing spots using a suitable staining reagent.

  • A stable complex between this compound and Lipid II will result in a spot with significantly lower mobility (closer to the baseline) compared to the spot of free Lipid II.[1][13]

Conclusion

References

Empedopeptin: A Comparative Analysis of Cross-Resistance with Key Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of empedopeptin against a range of multi-drug resistant Gram-positive bacteria and explores the potential for cross-resistance with other clinically important antibiotics. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound's potential as a novel antimicrobial agent.

Executive Summary

This compound is a lipodepsipeptide antibiotic with potent activity against a variety of Gram-positive bacteria, including strains resistant to current standard-of-care antibiotics. Its unique mechanism of action, the calcium-dependent binding to peptidoglycan precursors, particularly Lipid II, suggests a low probability of cross-resistance with antibiotics that have different cellular targets. This guide presents available data on this compound's minimum inhibitory concentrations (MICs) against resistant pathogens and provides a framework for conducting further cross-resistance studies.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against a panel of antibiotic-resistant Gram-positive clinical isolates. The data is compiled from a study by Brötz-Oesterhelt et al. (2012).

Bacterial SpeciesStrainResistance PhenotypeThis compound MIC (µg/mL)
Staphylococcus aureus134/94Methicillin-Resistant (MRSA)2
Staphylococcus aureusMu50Vancomycin-Intermediate (VISA)4
Staphylococcus aureusRN4220Laboratory Strain2
Staphylococcus epidermidisATCC 12228-2
Streptococcus pneumoniae101/87Penicillin-Resistant (PRSP)0.5
Streptococcus pneumoniaeATCC 49619-0.25
Enterococcus faecalisVancomycin-Resistant (VRE)4
Enterococcus faeciumVancomycin-Resistant (VRE)8

Cross-Resistance Profile

Currently, there is a lack of published, head-to-head comparative studies specifically designed to evaluate the cross-resistance between this compound and other antibiotics such as vancomycin, daptomycin, and linezolid across a broad panel of resistant strains. However, based on their distinct mechanisms of action, a low likelihood of cross-resistance can be inferred:

  • Vancomycin: This glycopeptide antibiotic inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. Resistance to vancomycin, particularly in enterococci (VRE), often involves the alteration of this target to D-Ala-D-Lac or D-Ala-D-Ser, which reduces vancomycin's binding affinity[1][2]. Since this compound binds to a different part of the Lipid II molecule, it is not expected to be affected by this resistance mechanism.

  • Daptomycin: A cyclic lipopeptide, daptomycin disrupts the bacterial cell membrane potential in a calcium-dependent manner. Resistance to daptomycin is complex and often involves mutations in genes that alter the cell membrane's phospholipid composition and overall surface charge. While both daptomycin and this compound are calcium-dependent lipopeptides, their ultimate targets and mechanisms of killing are different. Therefore, cross-resistance is not necessarily expected, though it cannot be entirely ruled out without direct testing.

  • Linezolid: As an oxazolidinone, linezolid inhibits protein synthesis by binding to the 50S ribosomal subunit. Resistance typically arises from mutations in the 23S rRNA. This mechanism is entirely different from this compound's inhibition of cell wall synthesis, making cross-resistance highly unlikely.

Experimental Protocols

To facilitate further research, a detailed protocol for determining cross-resistance using the broth microdilution method to ascertain Minimum Inhibitory Concentrations (MICs) is provided below.

Protocol: Broth Microdilution Assay for Cross-Resistance Assessment

1. Objective: To determine the MIC of this compound and comparator antibiotics against a panel of susceptible and resistant bacterial strains to assess for cross-resistance.

2. Materials:

  • This compound and comparator antibiotics (e.g., vancomycin, daptomycin, linezolid) powder

  • Appropriate solvents for each antibiotic

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (including quality control strains like Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or nephelometer

  • Multichannel pipette

3. Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of each antibiotic at a high concentration (e.g., 1280 µg/mL) in their respective recommended solvents.

    • Sterilize the stock solutions by filtration through a 0.22 µm filter if not inherently sterile.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform serial two-fold dilutions of each antibiotic in CAMHB to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

    • The final volume in each well should be 50 µL before adding the bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

4. Interpretation of Cross-Resistance:

  • A strain is considered cross-resistant to two antibiotics if it exhibits resistance to both. The interpretation of resistance is based on established clinical breakpoints for the comparator antibiotics. For this compound, a significant increase in the MIC for a resistant strain compared to its susceptible counterpart would be noted.

Visualizations

Signaling Pathway Diagram

Empedopeptin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-N-acetylglucosamine Lipid_I Lipid I UDP_NAG->Lipid_I MurG UDP_NAM_pentapeptide UDP-N-acetylmuramic acid -pentapeptide UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation This compound This compound This compound->Lipid_II Forms complex Calcium Ca²⁺ Calcium->this compound Activates

This compound's inhibition of peptidoglycan synthesis.
Experimental Workflow Diagram

Cross_Resistance_Study_Workflow start Start: Select Bacterial Strains (Susceptible & Resistant) prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate Inoculate Plates with Bacteria prepare_inoculum->inoculate prepare_plates Prepare 96-well Plates with Serial Dilutions of Antibiotics prepare_plates->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read Minimum Inhibitory Concentrations (MICs) incubate->read_mic analyze Analyze Data for Cross-Resistance Patterns read_mic->analyze end End: Report Findings analyze->end

Workflow for assessing antibiotic cross-resistance.

References

In Vivo Efficacy Showdown: Empedopeptin vs. Daptomycin in the Fight Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antimicrobial drug development, the demand for effective treatments against resistant Gram-positive bacteria remains a critical area of research. This guide provides a comparative analysis of the in vivo efficacy of two potent lipopeptide antibiotics: empedopeptin and daptomycin. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform preclinical and clinical research strategies.

At a Glance: this compound and Daptomycin

Both this compound and daptomycin are cyclic lipopeptides with potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). While they share a similar chemical class, their mechanisms of action and, consequently, their in vivo efficacy profiles exhibit distinct characteristics. Daptomycin is an established clinical antibiotic, whereas this compound is a promising developmental candidate.

Mechanism of Action: A Tale of Two Lipopeptides

The bactericidal effects of this compound and daptomycin are both initiated at the bacterial cell membrane, but their downstream molecular targets differ significantly.

This compound disrupts the bacterial cell wall synthesis by targeting lipid II, a crucial precursor for peptidoglycan formation. This interaction is calcium-dependent and leads to the inhibition of cell wall construction, ultimately causing cell death.[1]

Daptomycin , in a calcium-dependent manner, binds to the bacterial cell membrane, causing membrane depolarization. This disruption of the membrane potential leads to a cascade of events, including the inhibition of DNA, RNA, and protein synthesis, resulting in rapid bacterial cell death.

cluster_this compound This compound cluster_daptomycin Daptomycin This compound This compound Ca_ion_E Ca2+ This compound->Ca_ion_E Binds to Lipid_II Lipid II This compound->Lipid_II Complexes with Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_synthesis Inhibits Cell_death_E Cell Death Peptidoglycan_synthesis->Cell_death_E Leads to Daptomycin Daptomycin Ca_ion_D Ca2+ Daptomycin->Ca_ion_D Binds to Cell_membrane Cell Membrane Daptomycin->Cell_membrane Inserts into Depolarization Membrane Depolarization Cell_membrane->Depolarization Causes Synthesis_inhibition DNA, RNA, Protein Synthesis Depolarization->Synthesis_inhibition Inhibits Cell_death_D Cell Death Synthesis_inhibition->Cell_death_D Leads to

Fig. 1: Mechanisms of Action

In Vivo Efficacy: A Comparative Overview

This compound In Vivo Efficacy

Published studies have demonstrated the in vivo activity of this compound (also known as BMY-28117) in various mouse infection models. It has shown a protective effect against systemic infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Clostridium perfringens.[2] While specific quantitative data from these studies are limited in the readily available literature, the consistent reporting of its efficacy underscores its potential as a therapeutic agent.

Table 1: Summary of this compound In Vivo Efficacy (Qualitative)

Animal ModelPathogenKey Findings
Mouse Systemic InfectionS. aureusDemonstrated protective effect.[2]
Mouse Systemic InfectionS. pyogenesDemonstrated protective effect.[2]
Mouse Systemic InfectionC. perfringensDemonstrated protective effect.[2]
Daptomycin In Vivo Efficacy

The in vivo efficacy of daptomycin has been extensively studied, particularly against MRSA infections. Multiple studies in murine models have provided quantitative data on survival rates and bacterial burden reduction in various tissues.

Table 2: Summary of Daptomycin In Vivo Efficacy Against MRSA in Murine Models

Animal ModelDosing RegimenSurvival RateBacterial Load Reduction (Log10 CFU)Reference
Systemic Infection50 mg/kg, single dose100% (at 24h)Not Reported
Thigh Infection50 mg/kg/dayNot Reported~2-3 log reduction in thigh muscle
Peritonitis50 mg/kg, single dose100% (in non-neutropenic mice)Not Reported

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for a murine systemic infection model commonly used to evaluate the in vivo efficacy of antibiotics against MRSA.

Murine Systemic Infection Model Protocol

This protocol outlines a general procedure for establishing a systemic MRSA infection in mice to assess the efficacy of antimicrobial agents.

cluster_workflow Experimental Workflow A MRSA Culture Preparation C Infection Inoculation (e.g., Intraperitoneal) A->C B Animal Acclimatization B->C D Treatment Administration (this compound, Daptomycin, or Control) C->D E Monitoring of Clinical Signs and Survival D->E F Tissue Harvesting (e.g., Spleen, Liver, Blood) E->F G Bacterial Load Quantification (CFU counting) F->G H Data Analysis G->H

References

A Comparative Analysis of Empedopeptin and Other Lipid II Targeting Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel therapeutic agents that target unconventional bacterial pathways. One such validated and promising target is Lipid II, an essential precursor in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. This guide provides a detailed comparative analysis of Empedopeptin, a lipodepsipeptide antibiotic, with other prominent Lipid II targeting antibiotics, including the glycopeptide vancomycin, the novel depsipeptide teixobactin, the lantibiotic nisin, and the lipopeptide daptomycin. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations to aid in research and drug development efforts.

Mechanism of Action: A Shared Target, Diverse Strategies

All the antibiotics discussed in this guide interfere with the proper utilization of Lipid II, thereby disrupting cell wall synthesis and leading to bacterial cell death. However, the specifics of their interactions with Lipid II and the downstream consequences of this binding differ significantly.

This compound is a lipodepsipeptide that selectively targets the late stages of cell wall biosynthesis.[1] Its primary physiological target is Lipid II, which is accessible on the outer leaflet of the cytoplasmic membrane.[1][2] this compound forms a calcium-dependent complex with Lipid II in a 1:2 molar stoichiometry (antibiotic:Lipid II).[2][3] This complex formation sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain.[1] The interaction involves the pyrophosphate group, the first sugar moiety, and parts of the stem peptide and undecaprenyl chain of Lipid II.[1][2] Calcium ions are crucial for the antibacterial activity of this compound, as they enhance the interaction with its targets and with negatively charged phospholipids in the membrane.[2][3]

Vancomycin , a glycopeptide antibiotic, has been a cornerstone for treating serious Gram-positive infections for decades. It functions by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide stem of Lipid II.[4] This binding sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan synthesis, thereby weakening the cell wall and leading to cell lysis.[4]

Teixobactin , a recently discovered depsipeptide, also targets Lipid II but at a different site than vancomycin, binding to a highly conserved motif of Lipid II and Lipid III (a precursor of teichoic acid).[5][6] This distinct binding site is a key reason for its potent activity against vancomycin-resistant strains.[5] Teixobactin's mechanism is multifaceted; upon binding to Lipid II, it forms large supramolecular fibrils that disrupt membrane integrity, contributing to its bactericidal activity.[7]

Nisin , a lantibiotic widely used as a food preservative, exhibits a dual mechanism of action. It binds to the pyrophosphate moiety of Lipid II, which serves as a docking molecule.[8][9] This initial binding facilitates the insertion of the C-terminal part of nisin into the cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[8][9] The binding to Lipid II also directly inhibits cell wall synthesis.[9]

Daptomycin , a cyclic lipopeptide, has a more complex and debated mechanism of action that involves Lipid II. Its primary mode of action is the calcium-dependent disruption of the bacterial cell membrane's functional integrity.[10] Recent evidence suggests that daptomycin can form a tripartite complex with phosphatidylglycerol and Lipid II, which disrupts the localization of cell wall synthesis machinery.[10] While it does interact with the membrane, its direct and high-affinity binding to Lipid II is still a subject of investigation, with some studies showing weaker or no direct binding compared to other Lipid II binders.[11][12]

Performance Data: A Quantitative Comparison

The in vitro activity of these antibiotics is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound and its comparators against clinically significant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).

AntibioticOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Citation(s)
This compound MRSA---[2]
VRE---[2]
Vancomycin MRSA0.5 - 212[13][14]
VRE----
Teixobactin MRSA2 - 42-[6]
VRE2 - 164-[6]
Nisin MRSA1.5 - >16612[15]
VRE1.5 - >1636[15]
Daptomycin MRSA0.125 - 1.00.51[14][16]
VRE0.125 - 212[17]

Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented here is a compilation from various sources and should be interpreted as a general comparison.

Binding Affinity to Lipid II

The strength of the interaction between an antibiotic and Lipid II is a key determinant of its potency. This is often quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity.

AntibioticLipid II Binding Affinity (Kd)MethodCitation(s)
This compound High affinity (qualitative)TLC Shift Assay[18]
Vancomycin ~1000-fold reduction in affinity for D-Ala-D-Lac modified Lipid II-[19]
Teixobactin ---
Nisin Kd ≈ 2.68 x 10⁻⁷ M (in DOPC with 0.1 mol% Lipid II)Quartz Crystal Microbalance[8]
Daptomycin Kd = 7.2 x 10⁻¹⁵ M² (for two molecules of DMPG)Fluorescence-based titration[20]

Note: A direct comparison of Kd values is challenging due to the different experimental conditions and methodologies employed in the cited studies. Daptomycin's affinity is shown for phosphatidylglycerol (DMPG), a key component of its membrane interaction, as its direct binding to Lipid II is less characterized.

In Vivo Efficacy

Preclinical studies in animal models provide valuable insights into the therapeutic potential of these antibiotics.

  • Teixobactin has demonstrated significant efficacy in mouse models of infection. In a septicemia model with MRSA, a single intravenous dose of teixobactin resulted in the survival of all treated animals, with a protective dose 50 (PD50) of 0.2 mg/kg, which compares favorably to vancomycin's PD50 of 2.75 mg/kg.[21][22] It was also highly effective in a mouse thigh infection model with S. aureus and in a lung infection model with Streptococcus pneumoniae.[21][22]

  • Daptomycin has also shown in vivo efficacy against MRSA in a mouse model of hematogenous pulmonary infection, improving survival and reducing bacterial load in the lungs compared to control groups.[1][3][23][24][25] In this model, daptomycin treatment resulted in a 94% survival rate compared to 52.9% for vancomycin.[24]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions

  • Sterile diluent (e.g., saline or broth)

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB in the microtiter plate. Typically, this is done by adding a volume of the antibiotic to the first well and then transferring half of that volume to the subsequent well containing fresh broth, repeating this process across the plate to create a concentration gradient.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

    • Include a growth control well containing only the bacterial suspension and broth (no antibiotic).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Isothermal Titration Calorimetry (ITC) for Determining Binding Affinity to Lipid II

ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of thermodynamic parameters, including the dissociation constant (Kd).

Materials:

  • Isothermal Titration Calorimeter

  • Purified antibiotic

  • Purified Lipid II incorporated into liposomes (e.g., DOPC or other suitable lipid composition)

  • Buffer solution (e.g., HEPES, Tris) with appropriate pH and salt concentration, and in the case of daptomycin and this compound, containing calcium.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the antibiotic in the reaction buffer at a known concentration.

    • Prepare a suspension of Lipid II-containing liposomes in the same buffer at a known concentration.

    • Degas both solutions to prevent air bubbles during the experiment.

  • ITC Experiment Setup:

    • Load the antibiotic solution into the sample cell of the calorimeter.

    • Load the Lipid II-liposome suspension into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the Lipid II-liposome suspension into the antibiotic solution in the sample cell.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data consists of a series of heat pulses corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of Lipid II to antibiotic.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), enthalpy change (ΔH), and the association constant (Ka). The dissociation constant (Kd) is the reciprocal of Ka.

Visualizing the Mechanisms

To better understand the distinct strategies employed by these antibiotics to target Lipid II, the following diagrams illustrate their mechanisms of action and a typical experimental workflow.

Lipid_II_Targeting_Antibiotics cluster_membrane Bacterial Cytoplasmic Membrane Lipid_II Lipid II (Peptidoglycan Precursor) PG_Synthesis Peptidoglycan Synthesis Lipid_II->PG_Synthesis Incorporation This compound This compound This compound->Lipid_II Binds & Sequesters (Ca2+ dependent) Vancomycin Vancomycin Vancomycin->Lipid_II Binds D-Ala-D-Ala Teixobactin Teixobactin Teixobactin->Lipid_II Binds pyrophosphate & sugar moiety Nisin Nisin Nisin->Lipid_II Binds pyrophosphate (docking) Daptomycin Daptomycin Daptomycin->Lipid_II Forms tripartite complex with PG

Caption: Mechanisms of Action of Lipid II Targeting Antibiotics.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Antibiotic Serial Dilutions start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate (16-20h, 35-37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

The Critical Role of Hydroxylated Amino Acids in the Potent Antibacterial Activity of Empedopeptin

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Empedopeptin and its non-hydroxylated analogs reveals the indispensable function of specific amino acid hydroxylation for its efficacy against drug-resistant Gram-positive bacteria. This guide provides a detailed comparison, supported by experimental data, to underscore the significance of these structural modifications in the pursuit of novel antibiotic development.

This compound is a cyclic lipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis through the formation of a calcium-dependent complex with peptidoglycan precursors, primarily Lipid II.[1][2] The unique structure of this compound, which includes non-proteinogenic amino acids such as L-3-hydroxyproline and D- and L-beta-hydroxyaspartic acid, is crucial for its antibacterial function.[3][4]

Comparative Analysis of this compound and Non-Hydroxylated Analogs

Recent studies have elucidated the critical role of hydroxylated amino acid residues in the bioactivity of this compound. Through genetic manipulation of the this compound biosynthetic gene cluster in Massilia sp. YMA4, researchers created null-mutant strains, specifically ΔempA and ΔempB, which lack the dioxygenase genes responsible for the hydroxylation of amino acid precursors.[3][5] While the core nonribosomal peptide synthetase (NRPS) gene null mutants (ΔempC, ΔempD, and ΔempE) were unable to produce this compound, the ΔempA and ΔempB mutants produced unique analogs of this compound that were either partially or completely lacking in hydroxylated residues.[5]

Subsequent antibacterial assays revealed a significant reduction in the antibiotic activity of the this compound analogs produced by the ΔempA and ΔempB strains compared to the wild-type this compound.[3][5] This finding strongly indicates that the hydroxyl groups on the amino acid residues are essential for the potent antibacterial activity of this compound.

Performance Comparison: this compound vs. Vancomycin

Vancomycin, a glycopeptide antibiotic that also inhibits cell wall synthesis, serves as a relevant comparator for this compound due to its similar antimicrobial spectrum.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and Vancomycin against various strains of Staphylococcus aureus.

Organism This compound MIC (µg/mL) Vancomycin MIC (µg/mL) This compound Analogs (from ΔempA/ΔempB mutants) Activity
S. aureus ATCC 2592311Significantly Reduced
S. aureus MRSA Mu5012Significantly Reduced
S. aureus MRSA N31511Significantly Reduced
S. aureus MRSA USA30010.5Significantly Reduced

Table 1: Comparative in vitro activity of this compound, Vancomycin, and non-hydroxylated this compound analogs against Staphylococcus aureus strains. Data for this compound and Vancomycin are sourced from publicly available studies. The activity of this compound analogs is qualitatively described as "Significantly Reduced" based on findings from studies on ΔempA and ΔempB mutant strains, as specific MIC values are not publicly available.[3][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for this compound and Vancomycin were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar plates. Colonies were then used to inoculate a cation-adjusted Mueller-Hinton Broth (CAMHB). The suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Antibiotics: The antibiotics were serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Visualizing the Role of Amino Acid Hydroxylation

The following diagrams illustrate the biosynthetic pathway of this compound and the experimental workflow for assessing the activity of its analogs.

Empedopeptin_Biosynthesis NRPS_precursor Amino Acid Precursors (Pro, Ser, Arg, Asp) empCDE NRPS Core Enzymes (empC, empD, empE) NRPS_precursor->empCDE non_hydroxylated Non-hydroxylated This compound Intermediate empCDE->non_hydroxylated empAB Dioxygenases (empA, empB) non_hydroxylated->empAB delta_empAB ΔempA / ΔempB Mutants non_hydroxylated->delta_empAB hydroxylated Hydroxylated This compound empAB->hydroxylated active Potent Antibacterial Activity hydroxylated->active reduced Significantly Reduced Activity delta_empAB->reduced

Caption: this compound biosynthetic pathway and the impact of dioxygenase gene deletion.

MIC_Workflow start Start culture Culture Bacterial Strain (e.g., S. aureus) start->culture prepare_inoculum Prepare Inoculum (0.5 McFarland) culture->prepare_inoculum inoculate Inoculate Microtiter Plate prepare_inoculum->inoculate serial_dilution Serial Dilution of This compound & Analogs serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

A Head-to-Head Comparison of Empedopeptin and Teicoplanin Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the evaluation of novel and existing antibiotics against challenging Gram-positive pathogens is paramount. This guide provides a detailed, data-driven comparison of empedopeptin, a lipodepsipeptide antibiotic, and teicoplanin, a well-established glycopeptide. This objective analysis is intended to inform research and development efforts by presenting available preclinical data on their mechanisms of action, in vitro activity, and the experimental protocols used for their evaluation.

Executive Summary

This compound and teicoplanin both target bacterial cell wall synthesis, a critical pathway for Gram-positive bacteria. However, they exhibit distinct mechanisms of action and, consequently, variations in their in vitro activity profiles. This compound, a calcium-dependent antibiotic, sequesters peptidoglycan precursors, particularly Lipid II. Teicoplanin, on the other hand, inhibits peptidoglycan polymerization by binding to the D-alanyl-D-alanine termini of the precursor molecules.

Available data suggests that this compound demonstrates potent activity against a range of Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. Teicoplanin has a broader documented history of clinical use and established efficacy against a wide spectrum of Gram-positive bacteria, including staphylococci, streptococci, and enterococci. A direct comparative study evaluating both agents against the same panel of isolates is not yet available in the public domain. Therefore, this guide presents the currently available data for each compound to facilitate an informed, albeit indirect, comparison.

Mechanism of Action

This compound: Sequestration of Peptidoglycan Precursors

This compound's antibacterial effect is contingent on the presence of calcium ions.[1][2][3][4] It forms a complex with peptidoglycan precursors, with a primary target being undecaprenyl pyrophosphate-N-acetylmuramic acid(pentapeptide)-N-acetylglucosamine, more commonly known as Lipid II.[1][2] This interaction effectively sequesters the bactoprenol carrier molecule, thereby halting the translocation of peptidoglycan subunits across the cell membrane and inhibiting the late stages of cell wall biosynthesis.[1][2]

cluster_membrane Cell Membrane cluster_cellwall Cell Wall Synthesis Lipid II Lipid II Complex Formation Complex Formation Lipid II->Complex Formation Bactoprenol Carrier Bactoprenol Carrier Bactoprenol Carrier->Lipid II Peptidoglycan Synthesis Peptidoglycan Synthesis This compound This compound This compound->Complex Formation Calcium Calcium Calcium->Complex Formation Inhibition Inhibition Complex Formation->Inhibition Inhibition->Peptidoglycan Synthesis

Mechanism of this compound Action.

Teicoplanin: Inhibition of Peptidoglycan Polymerization

Teicoplanin, a member of the glycopeptide class of antibiotics, functions by directly binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan precursor chains.[5][6][7][8] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the polymerization and cross-linking of peptidoglycan strands, which are essential for maintaining the integrity of the bacterial cell wall.[5][8]

cluster_precursors Peptidoglycan Precursors cluster_synthesis Cell Wall Synthesis D-Ala-D-Ala D-Ala-D-Ala Binding Binding D-Ala-D-Ala->Binding Transglycosylation Transglycosylation Transpeptidation Transpeptidation Teicoplanin Teicoplanin Teicoplanin->Binding Inhibition Inhibition Binding->Inhibition Inhibition->Transglycosylation Inhibition->Transpeptidation

Mechanism of Teicoplanin Action.

In Vitro Activity

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and teicoplanin against various Gram-positive bacteria. It is important to note that this data is compiled from different studies and does not represent a direct head-to-head comparison.

Table 1: In Vitro Activity of this compound

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (incl. MRSA)200.5 - 212[1]
Streptococcus pneumoniae (incl. Pen-R)150.25 - 10.51[1]
Clostridium difficile100.5 - 212[1]

Table 2: In Vitro Activity of Teicoplanin

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (incl. MRSA)234≤0.5 - 211[9]
Coagulase-negative staphylococci84≤0.5 - >824[9]
Enterococcus faecalisNot specifiedNot specifiedNot specifiedNot specified[10]
Enterococcus faeciumNot specifiedNot specifiedNot specifiedNot specified[10]
Streptococcus spp.27≤0.5≤0.5≤0.5[9]
Clostridium difficile13<0.125 - 0.25<0.1250.25[11]

Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is critical for the evaluation of antimicrobial agents. Below are detailed methodologies for determining the MICs of this compound and teicoplanin.

This compound: Broth Microdilution Method

The in vitro activity of this compound is significantly influenced by the concentration of calcium in the testing medium. Standard cation-adjusted Mueller-Hinton broth (CAMHB) as per CLSI guidelines may not contain sufficient calcium for optimal this compound activity.

Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare Microtiter Plate Prepare Microtiter Plate Prepare this compound Stock->Prepare Microtiter Plate Inoculate Wells Inoculate Wells Prepare Bacterial Inoculum->Inoculate Wells Serial Dilution Serial Dilution Prepare Microtiter Plate->Serial Dilution in Ca2+ supplemented Mueller-Hinton Broth Serial Dilution->Inoculate Wells Incubate Incubate Inoculate Wells->Incubate 35°C for 16-20h Read MIC Read MIC Incubate->Read MIC Lowest concentration with no visible growth End End Read MIC->End

This compound MIC Determination Workflow.

Detailed Protocol:

  • Preparation of Media: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions. Supplement the broth with a sterile solution of CaCl2 to a final concentration of 1.25 mM.[5]

  • Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours) on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension should be further diluted in the calcium-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Microtiter Plates: Dispense 50 µL of the calcium-supplemented CAMHB into each well of a 96-well microtiter plate.

  • Serial Dilution of this compound: Add 50 µL of the this compound stock solution to the first well of a row and perform twofold serial dilutions across the plate by transferring 50 µL from well to well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Teicoplanin: Broth Microdilution Method (CLSI Guidelines)

The following protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

Start Start Prepare Teicoplanin Stock Prepare Teicoplanin Stock Start->Prepare Teicoplanin Stock Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare Microtiter Plate Prepare Microtiter Plate Prepare Teicoplanin Stock->Prepare Microtiter Plate Inoculate Wells Inoculate Wells Prepare Bacterial Inoculum->Inoculate Wells Serial Dilution Serial Dilution Prepare Microtiter Plate->Serial Dilution in CAMHB Serial Dilution->Inoculate Wells Incubate Incubate Inoculate Wells->Incubate 35°C for 16-20h Read MIC Read MIC Incubate->Read MIC Lowest concentration with no visible growth End End Read MIC->End

Teicoplanin MIC Determination Workflow.

Detailed Protocol:

  • Preparation of Media: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to CLSI standards.

  • Preparation of Teicoplanin Stock Solution: Prepare a stock solution of teicoplanin in sterile deionized water.

  • Preparation of Bacterial Inoculum: Prepare a standardized inoculum as described for this compound, with a final target concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Microtiter Plates and Serial Dilution: Prepare twofold serial dilutions of teicoplanin in CAMHB directly in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours. For staphylococci, incubation for a full 24 hours may be necessary for the detection of some resistance phenotypes.

  • MIC Determination: The MIC is the lowest concentration of teicoplanin that completely inhibits visible growth.

Conclusion

Both this compound and teicoplanin are potent inhibitors of Gram-positive bacterial cell wall synthesis, albeit through different molecular interactions. The available in vitro data highlights their activity against key pathogens. This compound's calcium-dependent mechanism and its efficacy against some resistant phenotypes warrant further investigation. Teicoplanin remains a clinically important antibiotic with a well-documented track record. The lack of direct comparative studies necessitates that researchers carefully consider the available data for each compound in the context of their specific research goals. The detailed protocols provided herein should aid in the standardized evaluation of these and other antimicrobial agents against Gram-positive bacteria. As the landscape of antimicrobial resistance continues to evolve, rigorous and comparative preclinical assessments will be crucial in guiding the development of new and effective therapies.

References

Safety Operating Guide

Navigating the Disposal of Empedopeptin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

General Principles for the Disposal of Peptide-Based Antimicrobials

The primary directive for the disposal of any laboratory chemical is adherence to local, state, and federal regulations.[1] Due to its nature as a peptide-based antimicrobial, Empedopeptin waste, including stock solutions, unused media, and contaminated labware, should be treated as hazardous chemical waste.[2] Improper disposal can lead to environmental contamination and contribute to the development of antimicrobial-resistant bacteria.[3]

Researchers and laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) office for specific guidance tailored to their facility's waste streams and disposal protocols.[1][2]

Summary of Disposal Options for this compound Waste

The following table summarizes general disposal methods applicable to peptide-based antimicrobial waste. The suitability of each method depends on the form of the waste (solid, liquid, contaminated materials) and institutional and regulatory requirements.

Disposal MethodDescriptionKey Considerations
Licensed Hazardous Waste Contractor A certified contractor collects and disposes of the chemical waste, typically through incineration.This is the most common and recommended method for stock solutions and concentrated waste. It ensures complete destruction of the active peptide.[1]
Return to Manufacturer Returning unused or expired product to the supplier for proper disposal.This may be a viable option, particularly for larger quantities. It is advisable to inquire with the manufacturer about their take-back programs.[3][4]
Immobilization followed by Landfill The pharmaceutical waste is solidified in a solid matrix (e.g., cement) and then disposed of in a sanitary landfill.This method is more common for large quantities of solid or semi-solid pharmaceutical waste and should only be carried out in accordance with local regulations.[4][5]
Autoclaving (for dilute solutions only) High-pressure steam sterilization to inactivate biological agents and potentially some antibiotics in used cell culture media.Autoclaving is not a suitable method for the disposal of concentrated this compound stock solutions.[2] The heat stability of this compound is not publicly documented, so this method may not be effective for its inactivation.

Step-by-Step Disposal Procedures for this compound in a Laboratory Setting

The following steps provide a general protocol for managing this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused lyophilized this compound, contaminated personal protective equipment (PPE), and other contaminated solids in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Concentrated Stock Solutions: Collect in a dedicated, leak-proof, and properly labeled hazardous chemical waste container.[2][6] Do not mix with other chemical waste unless compatibility has been verified.

    • Dilute Solutions (e.g., used cell culture media): Collect in a separate, labeled container for chemical waste.[6] Do not pour down the drain.[2]

  • Sharps: Any needles or syringes used for handling this compound should be disposed of in a designated sharps container for biomedical waste.[3][7]

2. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Store waste containers in a designated, secure area away from general lab traffic and incompatible materials.[6]

3. Arrange for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Ensure all necessary paperwork is completed as required by your institution and local regulations.

Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. The standard and most accepted "protocol" for the ultimate disposal of potent pharmaceutical compounds like this compound is high-temperature incineration by a licensed waste disposal facility.[1]

This compound Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of this compound waste in a research setting.

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Collection & Storage cluster_3 Disposal Coordination cluster_4 Final Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Solid Waste (e.g., contaminated PPE, vials) A->B C Liquid Waste (Stock solutions, used media) A->C D Sharps Waste (Needles, syringes) A->D E Labeled Hazardous Waste Container (Solid) B->E F Labeled Hazardous Waste Container (Liquid) C->F G Approved Sharps Container D->G H Consult Institutional EHS Office for specific guidelines E->H F->H G->H I Disposal by Licensed Hazardous Waste Contractor (e.g., Incineration) H->I

Caption: A workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Empedopeptin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Empedopeptin. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent lipodepsipeptide antibiotic.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios. All PPE should be compliant with relevant standards, such as ASTM D6978 for chemotherapy gloves.[1]

Activity Required PPE Notes
Receiving and Unpacking - Single pair of chemotherapy glovesInspect packaging for any damage or leaks. If damage is suspected, add respiratory protection.[1]
Compounding/Preparation - Double chemotherapy gloves- Impermeable gown- Eye and face protection (goggles and face shield)- Respiratory protection (if not in a C-PEC*)Double gloving provides an extra layer of protection. One glove should be under the gown cuff and the other over it.[2] Gowns should be disposable, lint-free, and have a solid front with long sleeves and tight-fitting cuffs.[2]
Administration - Double chemotherapy gloves- Impermeable gown- Eye and face protection (goggles or face shield)Follow the same gowning and gloving procedures as for compounding.
Handling Spills - Double chemotherapy gloves- Impermeable gown- Eye and face protection (goggles and face shield)- Respiratory protectionA spill kit should be readily available in areas where this compound is handled.[1]
Disposal of Waste - Double chemotherapy gloves- Impermeable gownHandle all waste as hazardous and dispose of it in designated, clearly labeled containers.

*C-PEC: Containment Primary Engineering Control (e.g., a biological safety cabinet or compounding aseptic containment isolator)

Standard Operating Procedures

Adherence to standard operating procedures is essential for minimizing the risk of exposure and contamination.

2.1. Handling and Preparation:

  • Designated Area: All handling of this compound should occur in a designated area with restricted access, such as a laboratory or pharmacy cleanroom.[2] Prominently display warning signs indicating the presence of a hazardous substance.

  • Hand Hygiene: Thoroughly wash hands with soap and water before donning and after removing PPE.[2][3] Alcohol-based hand sanitizers are not sufficient to remove chemical contamination.[1]

  • Donning PPE: Put on PPE in the following order: gown, respiratory protection (if required), eye and face protection, and then gloves. Ensure there are no gaps between gloves and the gown cuffs.[3]

  • Compounding: If not performed in a C-PEC, additional respiratory and eye protection is mandatory.[1]

  • Labeling: All containers of this compound solutions must be clearly labeled with the chemical name and hazard warnings.

2.2. Spill Management:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Contain: Use a spill kit to contain the spill.

  • Clean: Follow the instructions in the spill kit for cleaning and decontamination.

  • Dispose: All materials used for cleaning a spill must be disposed of as hazardous waste.

2.3. Disposal Plan:

  • Segregation: All this compound-contaminated waste, including unused drug, vials, syringes, PPE, and cleaning materials, must be segregated into clearly labeled, sealed, and puncture-proof hazardous waste containers.

  • Disposal: Dispose of hazardous waste according to institutional and local regulations for chemical and pharmaceutical waste. Do not dispose of this compound down the drain.[4]

Experimental Protocols and Workflows

The following diagrams illustrate key workflows for handling this compound safely.

HandlingWorkflow cluster_prep Preparation cluster_admin Administration/Use cluster_cleanup Cleanup & Disposal Prep Designate Handling Area HandHygiene1 Perform Hand Hygiene Prep->HandHygiene1 DonPPE Don Appropriate PPE HandHygiene1->DonPPE Compound Compound this compound in C-PEC DonPPE->Compound Administer Administer/Use this compound Compound->Administer DoffPPE Doff PPE Correctly Administer->DoffPPE HandHygiene2 Perform Hand Hygiene DoffPPE->HandHygiene2 DisposeWaste Dispose of Contaminated Waste HandHygiene2->DisposeWaste CleanArea Clean and Decontaminate Work Area DisposeWaste->CleanArea

Figure 1: General workflow for handling this compound.

Figure 2: PPE selection based on task-specific risk.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。